molecular formula C16H23NO4 B1609440 Cinamolol CAS No. 39099-98-4

Cinamolol

Katalognummer: B1609440
CAS-Nummer: 39099-98-4
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: LWRSDAUWAOJRPA-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinamolol is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl (E)-3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12(2)17-10-14(18)11-21-15-7-5-4-6-13(15)8-9-16(19)20-3/h4-9,12,14,17-18H,10-11H2,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRSDAUWAOJRPA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C=CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=CC=C1/C=C/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031594
Record name Cinamolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39099-98-4
Record name Methyl (2E)-3-[2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39099-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinamolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinamolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINAMOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7531Q8398Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Mechanism of Action of Beta-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

Introduction: Initial searches for "Cinamolol" did not yield specific results, suggesting a potential misspelling of the compound. The search results did, however, provide extensive information on "Cinnamaldehyde" and, more broadly, on the class of drugs known as beta-adrenergic receptor antagonists, or beta-blockers. This guide will focus on the core mechanism of action for beta-blockers, a class of drugs fundamental to cardiovascular pharmacology. Beta-blockers competitively inhibit the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.[1] This antagonism curtails the downstream signaling cascades typically initiated by these hormones, leading to significant physiological effects, particularly on the cardiovascular system.[2]

Beta-adrenergic receptors are classified into three main subtypes: β1, β2, and β3.[3] β1-receptors are predominantly found in the heart and kidneys, β2-receptors are located in the smooth muscle of the lungs, blood vessels, and in skeletal muscle, and β3-receptors are primarily involved in lipolysis in adipose tissue.[1] The clinical utility and side-effect profiles of different beta-blockers are largely determined by their relative selectivity for these receptor subtypes.[4]

Core Mechanism of Action: Competitive Antagonism

Beta-blockers function as competitive antagonists at beta-adrenergic receptors.[1] In the canonical signaling pathway, the binding of an agonist (e.g., norepinephrine) to a beta-receptor, which is a G-protein coupled receptor (GPCR), triggers a conformational change. This activates the associated stimulatory G-protein (Gs).[2] The activated Gs-protein then stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[2] As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels in cardiac cells. This phosphorylation increases calcium influx, leading to heightened heart rate (chronotropy) and contractility (inotropy).[2][5]

By occupying the receptor's binding site, beta-blockers prevent the agonist from binding and initiating this cascade.[2] This sympatholytic action reduces the effects of sympathetic nervous system stimulation on target organs.[2] Some beta-blockers also exhibit partial agonist activity, known as intrinsic sympathomimetic activity (ISA), where they can weakly stimulate the receptor.[2][6]

Signaling Pathway Diagram

The following diagram illustrates the beta-1 adrenergic signaling pathway and the inhibitory action of a beta-blocker.

Beta_Adrenergic_Signaling cluster_intracellular Receptor β1-Adrenergic Receptor Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Agonist Norepinephrine (Agonist) Agonist->Receptor Binds & Activates Antagonist Beta-Blocker (Antagonist) Antagonist->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Response Increased Heart Rate & Contractility Ca_Channel->Response Leads to

Beta-1 Adrenergic Signaling and Beta-Blocker Inhibition.

Quantitative Pharmacological Data

The affinity and selectivity of beta-blockers for β1 and β2 receptors are critical determinants of their clinical effects. These are often quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. Selectivity is expressed as the ratio of Ki values (Ki β2 / Ki β1).

CompoundReceptor SubtypeKi (nM)β1 Selectivity Ratio (β2/β1)
Bisoprolol Human β11019
Human β2190
Metoprolol Human β1267.4
Human β2192
Atenolol Human β111714.8
Human β21730
Propranolol Human β14.70.8
Human β23.7
Carvedilol Human β11.10.23
Human β20.25

Note: Data compiled from studies using recombinant human receptors. Absolute values may vary between studies and experimental conditions. The selectivity ratios are calculated from the provided Ki values and are consistent with published findings indicating high β1-selectivity for Bisoprolol and Atenolol, moderate selectivity for Metoprolol, and non-selectivity or β2-selectivity for Propranolol and Carvedilol.[7]

Experimental Protocols

Radioligand Competition Binding Assay

This is a standard in vitro method used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of a beta-blocker for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes from a stable cell line expressing a high density of human β1 or β2 adrenergic receptors (e.g., CHO or HEK 293 cells).

  • A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol (ICYP)).[8][9]

  • Unlabeled test compound (the beta-blocker being studied).

  • Incubation buffer (e.g., Hanks' Balanced Salt Solution).

  • Glass fiber filters and a cell harvester for separating bound from free radioligand.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction, which is then resuspended in a buffer.

  • Assay Setup: A series of tubes is prepared. Each tube contains:

    • A fixed concentration of cell membranes.

    • A fixed concentration of the radioligand (typically at or below its Kd value).[8]

    • Increasing concentrations of the unlabeled test compound.

    • Control tubes for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known potent antagonist, like propranolol).[10]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.[8]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The filters are washed, and the amount of radioactivity trapped on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Workflow arrow arrow prep 1. Membrane Preparation (Cells expressing β-receptors) setup 2. Assay Setup - Membranes - Radioligand ([³H]-DHA) - Unlabeled Beta-Blocker prep->setup incubate 3. Incubation (Reach equilibrium) setup->incubate filter 4. Rapid Filtration (Separate bound/free ligand) incubate->filter count 5. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 6. Data Analysis - Plot competition curve - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze result Result: Binding Affinity (Ki) analyze->result

Workflow for a Radioligand Competition Binding Assay.

Note on Cinnamaldehyde (B126680)

The initial search also returned results for Cinnamaldehyde, the primary active compound in cinnamon.[11][12] Pharmacological studies show that Cinnamaldehyde exhibits a wide range of effects, including anti-inflammatory, antimicrobial, and metabolic regulatory properties.[11][13] Its mechanisms of action primarily involve pathways like NF-κB and PI3K/AKT, rather than direct interaction with beta-adrenergic receptors.[12][13] Therefore, its pharmacological profile is distinct from that of beta-blockers.

References

Cinamolol: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cinamolol is a known beta-adrenergic receptor antagonist. However, detailed experimental data, including specific reaction yields, quantitative pharmacological data (e.g., Ki, IC50), and comprehensive pharmacokinetic profiles, are not widely available in the public scientific literature. Therefore, this guide provides a comprehensive overview based on established principles of medicinal chemistry and pharmacology for its chemical class, aryloxypropanolamine beta-blockers. The experimental protocols described are generalized standard procedures for a compound of this type.

Introduction

This compound is a competitive beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker. Its chemical structure, methyl (2E)-3-{2-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acrylate, places it in the aryloxypropanolamine class of beta-blockers. These compounds are of significant interest in cardiovascular medicine for their ability to modulate the sympathetic nervous system's effects on the heart and vasculature. This technical guide outlines a plausible synthetic route for this compound and details its expected chemical properties and mechanism of action based on its structural class. Furthermore, it provides generalized experimental protocols for the characterization of such a compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process common for aryloxypropanolamine beta-blockers. The proposed pathway involves the reaction of a phenolic precursor with epichlorohydrin (B41342), followed by the introduction of the isopropylamine (B41738) side chain.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in two primary steps starting from methyl (E)-3-(2-hydroxyphenyl)acrylate:

  • Epoxidation: The phenolic hydroxyl group of methyl (E)-3-(2-hydroxyphenyl)acrylate reacts with epichlorohydrin in the presence of a base to form an epoxide intermediate, methyl (E)-3-{2-[(oxiran-2-yl)methoxy]phenyl}acrylate.

  • Amination: The subsequent ring-opening of the epoxide by isopropylamine yields the final product, this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Epoxidation cluster_reaction2 Step 2: Amination start1 Methyl (E)-3-(2-hydroxyphenyl)acrylate reaction1 Reaction with Epichlorohydrin (Base Catalyst) start1->reaction1 start2 Epichlorohydrin start2->reaction1 start3 Isopropylamine reaction2 Reaction with Isopropylamine start3->reaction2 intermediate Epoxide Intermediate (Methyl (E)-3-{2-[(oxiran-2-yl)methoxy]phenyl}acrylate) reaction1->intermediate intermediate->reaction2 product This compound reaction2->product

Figure 1: Proposed Synthesis Workflow for this compound.
Experimental Protocol (Generalized)

Step 1: Synthesis of Methyl (E)-3-{2-[(oxiran-2-yl)methoxy]phenyl}acrylate (Epoxide Intermediate)

  • To a solution of methyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 eq) in a suitable solvent (e.g., acetone, ethanol) is added a base such as potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Epichlorohydrin (1.2 eq) is added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the epoxide intermediate.

Step 2: Synthesis of this compound

  • The epoxide intermediate (1.0 eq) is dissolved in a suitable solvent such as methanol (B129727) or ethanol.

  • Isopropylamine (3.0 eq) is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated for 8-16 hours, with progress monitored by TLC.

  • Upon completion, the solvent and excess isopropylamine are removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Chemical Properties and Mechanism of Action

General Properties

This compound is an aryloxypropanolamine derivative. The presence of the aromatic ring, the ether linkage, and the propanolamine (B44665) side chain are characteristic features of this class of beta-blockers. The secondary amine and the hydroxyl group on the side chain are crucial for its interaction with the beta-adrenergic receptors.

Mechanism of Action

As a beta-blocker, this compound acts as a competitive antagonist at beta-adrenergic receptors. It competes with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, for binding to these receptors. By blocking the receptors, this compound prevents the downstream signaling cascade that is normally initiated by catecholamine binding. This leads to a reduction in heart rate, myocardial contractility, and blood pressure. The selectivity of this compound for β1 versus β2 receptors would need to be determined experimentally.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Beta-Adrenergic Receptor g_protein G-Protein receptor->g_protein Activates catecholamine Epinephrine/ Norepinephrine catecholamine->receptor Binds & Activates This compound This compound This compound->receptor Binds & Blocks ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Increased Heart Rate) pka->response Phosphorylates proteins leading to

Figure 2: Beta-Adrenergic Signaling Pathway and the Inhibitory Action of this compound.

Pharmacological Characterization (Generalized Protocols)

To fully characterize the pharmacological profile of this compound, a series of in vitro and in vivo studies would be necessary. The following are generalized protocols for such experiments.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing either human β1 or β2-adrenergic receptors.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) to each well.

    • Add increasing concentrations of unlabeled this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • For non-specific binding control, add a high concentration of a non-selective beta-blocker (e.g., propranolol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeKi (nM) [Placeholder]
β1-adrenergicValue to be determined
β2-adrenergicValue to be determined
ADME (Absorption, Distribution, Metabolism, Excretion) Studies

ADME studies are crucial for understanding the pharmacokinetic properties of a drug candidate.

Generalized Methodologies:

  • Absorption: In vitro Caco-2 permeability assays to predict intestinal absorption. In vivo studies in animal models (e.g., rats, dogs) following oral administration to determine bioavailability.

  • Distribution: In vitro plasma protein binding assays. In vivo studies using radiolabeled this compound to determine its distribution in various tissues.

  • Metabolism: In vitro studies using liver microsomes or hepatocytes to identify major metabolic pathways and metabolizing enzymes (e.g., cytochrome P450 isoforms). In vivo metabolite profiling in plasma, urine, and feces from animal models.

  • Excretion: In vivo studies in animal models to determine the major routes of excretion (renal and/or fecal) of the parent drug and its metabolites.

Data Presentation:

Pharmacokinetic ParameterValue [Placeholder]
Bioavailability (%)Value to be determined
Plasma Protein Binding (%)Value to be determined
Volume of Distribution (L/kg)Value to be determined
Clearance (mL/min/kg)Value to be determined
Elimination Half-life (h)Value to be determined
Major MetabolitesTo be identified
Route of ExcretionTo be determined

Conclusion

This compound is a beta-adrenergic receptor antagonist with a chemical structure characteristic of the aryloxypropanolamine class. Its synthesis can be achieved through established chemical routes, and its mechanism of action is based on the competitive blockade of beta-adrenergic receptors. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its synthesis and pharmacological characterization based on the well-understood properties of its chemical class. Further research is warranted to elucidate the specific quantitative pharmacological and pharmacokinetic profile of this compound.

In Vitro Characterization of Cinamolol Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the binding affinity of Cinamolol, a beta-adrenergic receptor antagonist. While specific quantitative binding data for this compound is not publicly available, this document outlines the established experimental protocols and data presentation formats crucial for its characterization. The guide details radioligand binding assays to determine key affinity parameters (Kᵢ, Kₔ) and functional assays to assess its impact on downstream signaling pathways, such as adenylyl cyclase activity. Furthermore, it includes illustrative data for well-characterized beta-blockers to serve as a comparative reference. Diagrams of relevant signaling pathways and experimental workflows are provided to enhance understanding of the core concepts and procedures.

Introduction to this compound and Beta-Adrenergic Receptors

This compound is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker. These drugs are widely used in the management of cardiovascular diseases by blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at beta-adrenergic receptors. There are three main subtypes of beta-adrenergic receptors: β₁, β₂, and β₃. β₁-receptors are predominantly found in the heart, while β₂-receptors are located in the smooth muscle of the bronchi and blood vessels.[1] The selectivity of a beta-blocker for these receptor subtypes is a critical determinant of its therapeutic efficacy and side-effect profile.[[“]]

The in vitro characterization of a beta-blocker's binding affinity is a foundational step in its pharmacological profiling. This process involves quantifying the drug's ability to bind to its target receptors, which is typically expressed in terms of the inhibition constant (Kᵢ) or the dissociation constant (Kₔ).[3]

Quantitative Data Presentation: Comparative Binding Affinities of Beta-Blockers

While specific binding affinity data for this compound is not available in the public domain, the following table presents representative data for other well-characterized beta-blockers to illustrate the typical quantitative outputs of the assays described in this guide. This data is derived from studies using recombinant human β₁ and β₂-adrenergic receptors expressed in cell lines.[4][5]

CompoundReceptor SubtypeKᵢ (nM)Selectivity (β₁/β₂)
Propranolol β₁1.8Non-selective
β₂1.2
Metoprolol β₁170β₁-selective (~30-fold)[6]
β₂5000
Atenolol (B1665814) β₁758β₁-selective (~30-fold)[6][7]
β₂23000
Bisoprolol β₁10Highly β₁-selective
β₂190
ICI 118,551 β₁5500Highly β₂-selective
β₂10

Table 1: Comparative equilibrium dissociation constants (Kᵢ) of various beta-blockers for human β₁ and β₂-adrenergic receptors. Data is illustrative and compiled from multiple sources for comparative purposes.[4][5][6][7]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[3][8] These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. The unlabeled drug (in this case, this compound) is then used to compete with the radioligand for binding.

  • Cell Culture and Lysis: Cells stably expressing the human β₁ or β₂-adrenergic receptor subtype (e.g., CHO or HEK293 cells) are cultured to a high density. The cells are harvested and washed with a cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • Homogenization and Centrifugation: The cell suspension is homogenized using a Polytron homogenizer. The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and intact cells. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed by resuspending it in fresh buffer and repeating the high-speed centrifugation. The final pellet is resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored in aliquots at -80°C until use. Protein concentration is determined using a standard assay like the BCA assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a final volume of 250 µL.

  • Reagents:

    • Membrane preparation: A fixed amount of membrane protein (e.g., 3-20 µg for cell membranes) is added to each well.

    • Radioligand: A fixed concentration of a suitable radioligand is used. For β-adrenergic receptors, [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol are common choices.[5][9] The concentration is typically chosen to be close to its Kₔ value to ensure adequate specific binding.

    • Unlabeled Ligand (this compound): A range of concentrations of this compound are prepared by serial dilution.

    • Assay Buffer: A buffer such as 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4 is used.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[3]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Functional Assays: Adenylyl Cyclase Activity

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For β-adrenergic receptors, which are Gₛ-protein coupled, measuring the activity of adenylyl cyclase, the enzyme that produces the second messenger cyclic AMP (cAMP), is a common functional readout.[11][12]

  • Cell Preparation: Whole cells expressing the target β-adrenergic receptor or membrane preparations can be used.

  • Assay Reaction: The assay mixture typically includes:

    • The cell or membrane preparation.

    • ATP, the substrate for adenylyl cyclase.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

    • A β-adrenergic agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity.

    • Varying concentrations of the antagonist (this compound).

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Termination: The reaction is stopped, often by adding a solution like cold trichloroacetic acid or by boiling.

  • cAMP Quantification: The amount of cAMP produced is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.[13][14]

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated cAMP production is quantified. The concentration of this compound that causes 50% inhibition of the maximal agonist response (IC₅₀) is determined. This provides a measure of the functional potency of the antagonist.

Mandatory Visualizations

Signaling Pathway

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) BAR Beta-Adrenergic Receptor (β-AR) Agonist->BAR Binds G_Protein G Protein (Gαsβγ) BAR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Cell_Culture 1. Cell Culture with Receptor Expression Membrane_Prep 2. Membrane Preparation (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Incubation 3. Incubation: Membranes + Radioligand + this compound (Varying Conc.) Membrane_Prep->Incubation Filtration 4. Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Washing 5. Filter Washing Filtration->Washing Counting 6. Scintillation Counting (Measures Bound Radioactivity) Washing->Counting Data_Plotting 7. Plot Competition Curve (% Inhibition vs. [this compound]) Counting->Data_Plotting IC50_Calc 8. Calculate IC50 Data_Plotting->IC50_Calc Ki_Calc 9. Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a Competition Radioligand Binding Assay.

Conclusion

The in vitro characterization of this compound's binding affinity to beta-adrenergic receptors is a critical component of its pharmacological evaluation. This guide has outlined the standard, robust methodologies for determining key binding parameters and functional activity. While specific data for this compound is not publicly available, the provided protocols for radioligand binding and adenylyl cyclase assays, along with the comparative data for other beta-blockers, offer a solid framework for its comprehensive in vitro assessment. The application of these techniques will enable a detailed understanding of this compound's potency, selectivity, and mechanism of action at its target receptors.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cinnamaldehyde in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Cinamolol" did not yield relevant results. This guide focuses on "Cinnamaldehyde," a major bioactive compound of cinnamon, which is believed to be the intended subject of the query based on phonetic similarity and the availability of extensive preclinical data.

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of cinnamaldehyde (B126680) in various animal models. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Pharmacokinetics of Cinnamaldehyde

Cinnamaldehyde is rapidly absorbed and metabolized, with its pharmacokinetic profile varying based on the route of administration. It is known to be unstable in blood and can be converted to cinnamyl alcohol, which in turn can be metabolized to cinnamic acid.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of cinnamaldehyde in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Cinnamaldehyde in Rats after Intravenous Administration (20 mg/kg)

ParameterValue (Mean ± SD)UnitReference
Half-life (t½)6.7 ± 1.5hours[1]
AUC (0-t)375 ± 83.5ng·h/L[2]
C0~0.5µg/mL[3]

Table 2: Pharmacokinetic Parameters of Cinnamaldehyde in Rats after Oral Administration (Gavage)

DoseBioavailabilityCmaxTmaxReference
250 mg/kg<20%~1 µg/mL-[4]
500 mg/kg<20%~1 µg/mL-[4]
Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Cinnamaldehyde in Rats via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for determining the concentration of cinnamaldehyde and its metabolites in rat plasma.[1][4]

  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Intravenous (IV): A single dose of 20 mg/kg cinnamaldehyde is administered via the tail vein.

    • Oral (PO): A single dose of 125, 250, or 500 mg/kg cinnamaldehyde is administered by oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration.

  • Sample Preparation: Plasma is separated from the blood samples. Cinnamaldehyde, cinnamyl alcohol, and methyl cinnamate (B1238496) are extracted from the plasma.

  • GC-MS Analysis:

    • A selective and sensitive GC-MS method is used for the simultaneous determination of the analytes.

    • Specific ions are chosen for the quantification of cinnamaldehyde and its metabolites.

    • Calibration curves are generated to ensure linearity and reproducibility over a range of concentrations (e.g., 20-2000 ng/mL).[1]

  • Data Analysis: Pharmacokinetic parameters such as half-life, area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated from the plasma concentration-time profiles.

G cluster_administration Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis IV_Admin Intravenous (20 mg/kg) Blood_Collection Serial Blood Sampling IV_Admin->Blood_Collection PO_Admin Oral Gavage (125-500 mg/kg) PO_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Extraction Analyte Extraction Plasma_Separation->Extraction GCMS GC-MS Analysis Extraction->GCMS PK_Analysis Pharmacokinetic Parameter Calculation GCMS->PK_Analysis

Experimental workflow for pharmacokinetic analysis of cinnamaldehyde in rats.

Pharmacodynamics of Cinnamaldehyde

Cinnamaldehyde exhibits a wide range of pharmacological effects, primarily attributed to its anti-inflammatory, antioxidant, and cardiovascular protective properties. A key mechanism of action is the modulation of the NF-κB signaling pathway.

Anti-Inflammatory Effects

Cinnamaldehyde has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Protocol 2: Evaluation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice

This protocol details the procedure for assessing the anti-inflammatory properties of cinnamaldehyde in an acute inflammation model.

  • Animal Model: Swiss mice.

  • Induction of Inflammation: Systemic inflammatory response syndrome (SIRS) is induced by an injection of lipopolysaccharide (LPS).

  • Treatment: Cinnamaldehyde is administered orally as a single treatment one hour before the LPS injection.

  • Assessment of Inflammation:

    • Cellular Analysis: The number of circulating and peritoneal mononuclear and polymorphonuclear cells is counted.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the anti-inflammatory cytokine IL-10 are measured in the plasma and peritoneal fluid using ELISA.

    • Nitric Oxide (NO) Levels: NO production is quantified as an indicator of inflammatory response.

  • Data Analysis: The effects of cinnamaldehyde treatment are compared to a vehicle-treated control group to determine the extent of inflammation reduction.

Cardiovascular Effects

Cinnamaldehyde has demonstrated protective effects on the cardiovascular system, including the attenuation of cardiac hypertrophy.

Protocol 3: Assessment of Cardioprotective Effects in a Pressure Overload-Induced Cardiac Hypertrophy Model in Mice

This protocol describes the induction of cardiac hypertrophy and the evaluation of cinnamaldehyde's therapeutic effects.

  • Animal Model: Male C57BL/6 mice.

  • Induction of Cardiac Hypertrophy:

    • Pressure overload is induced by transverse aortic constriction (TAC) or aortic banding (AB).

    • This surgical procedure involves ligating the aortic arch to increase the afterload on the left ventricle, leading to hypertrophy.

  • Treatment: Cinnamaldehyde is administered to the mice following the surgical procedure.

  • Evaluation of Cardiac Hypertrophy:

    • Echocardiography: To assess cardiac function and morphology.

    • Histological Analysis: Heart tissue is sectioned and stained to measure myocyte size and the extent of fibrosis.

    • Gene Expression Analysis: The expression of hypertrophic and fibrotic markers is quantified.

  • Data Analysis: The degree of cardiac hypertrophy and fibrosis in the cinnamaldehyde-treated group is compared to that in a sham-operated control group and an untreated TAC/AB group.

Signaling Pathway Modulation

A primary mechanism underlying the pharmacodynamic effects of cinnamaldehyde is its ability to inhibit the NF-κB signaling pathway.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->IKK Inhibits IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Inhibitory effect of cinnamaldehyde on the NF-κB signaling pathway.

The diagram above illustrates how cinnamaldehyde inhibits the activation of IKK, a key kinase in the NF-κB pathway. This inhibition prevents the degradation of IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[5][6]

Summary and Future Directions

The preclinical data from animal models strongly suggest that cinnamaldehyde possesses favorable pharmacodynamic properties, particularly in the context of inflammatory and cardiovascular diseases. Its ability to modulate the NF-κB signaling pathway is a key mechanism of action. However, its pharmacokinetic profile is characterized by low oral bioavailability, which may present challenges for clinical development.[4] Future research should focus on the development of novel formulations to enhance the bioavailability of cinnamaldehyde, as well as further elucidation of its molecular targets and long-term safety profile.[7] Clinical trials are warranted to translate the promising preclinical findings into therapeutic applications for human diseases.

References

Unraveling the Discovery of Cinamolol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. This whitepaper delves into the early-stage discovery and development of Cinamolol, a compound that has generated interest within the scientific community. Due to the limited publicly available information on a specific drug named "this compound," this guide will address the potential origins of this query and provide a comprehensive overview of the discovery and development process for a relevant class of drugs: beta-blockers. The "-olol" suffix is a standard nomenclature for beta-adrenergic receptor antagonists, suggesting that the intended subject of interest may belong to this therapeutic category.

It is important to note that searches for "this compound" did not yield information on a recognized pharmaceutical agent. The name may be a misunderstanding of "cinnamaldehyde," a natural compound found in cinnamon with various pharmacological properties, or a confusion with the similarly named Sanrio character, "Cinnamoroll." This guide will therefore focus on the well-established principles of early-stage drug discovery and development as exemplified by the beta-blocker class of drugs.

The Foundation: Understanding the Target

The journey of a new drug begins with identifying a biological target—typically a protein, such as a receptor or enzyme—that is implicated in a disease process. For beta-blockers, the targets are the beta-adrenergic receptors (β1, β2, and β3), which are key components of the sympathetic nervous system.[1]

Signaling Pathway of Beta-Adrenergic Receptors

The activation of beta-adrenergic receptors by catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) initiates a signaling cascade that plays a crucial role in regulating cardiovascular function.

G cluster_cell_membrane Cell Membrane Beta-Adrenergic_Receptor Beta-Adrenergic Receptor G_Protein G_Protein Beta-Adrenergic_Receptor->G_Protein Activates Catecholamines Catecholamines Catecholamines->Beta-Adrenergic_Receptor Binds to Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to G Compound_Library Compound_Library High-Throughput_Screening High-Throughput_Screening Compound_Library->High-Throughput_Screening Assay_Development Assay_Development Assay_Development->High-Throughput_Screening Hit_Identification Hit_Identification High-Throughput_Screening->Hit_Identification Hit_Validation Hit_Validation Hit_Identification->Hit_Validation Active Compounds Lead_Generation Lead_Generation Hit_Validation->Lead_Generation G Lead_Compound Lead_Compound In_Vitro_Studies In Vitro (Potency, Selectivity, Toxicity) Lead_Compound->In_Vitro_Studies In_Vivo_Studies In Vivo (PK/PD, Efficacy, Safety) In_Vitro_Studies->In_Vivo_Studies Promising Results Candidate_Selection Candidate_Selection In_Vivo_Studies->Candidate_Selection IND_Enabling_Studies IND-Enabling Toxicology Candidate_Selection->IND_Enabling_Studies Select Candidate Clinical_Trials Clinical_Trials IND_Enabling_Studies->Clinical_Trials

References

Cinamolol Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinamolol is a beta-adrenergic receptor antagonist characterized by its cinnamoyl-amino-propoxy-benzene structure. While extensive, publicly available structure-activity relationship (SAR) data for a broad series of this compound analogs is limited, this guide elucidates the fundamental principles of SAR for aryl-oxy-propanolamine beta-blockers, using this compound as a central example. We will explore the key structural motifs essential for beta-adrenergic antagonism and discuss how modifications to these regions can influence potency, selectivity, and pharmacokinetic properties. Furthermore, this document provides detailed experimental protocols for the key assays used to evaluate the pharmacological profile of novel beta-blocker candidates, including receptor binding, functional antagonism, and in vivo hemodynamic assessments.

Introduction to this compound and Beta-Adrenergic Antagonists

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. These drugs exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, like norepinephrine (B1679862) and epinephrine, to beta-adrenergic receptors.

This compound belongs to the class of aryloxypropanolamine beta-blockers. The general pharmacophore for this class consists of three key components:

  • An aromatic ring system: This moiety is crucial for the initial recognition and binding to the receptor.

  • A propanolamine (B44665) side chain: The hydroxyl group on the second carbon and the secondary amine are essential for high-affinity binding and antagonist activity.

  • A substituent on the amine: The nature of this group significantly influences the potency and selectivity of the drug.

The structure of this compound features a cinnamoyl group, which contributes to its unique pharmacological profile. Understanding the structure-activity relationships of this and related compounds is vital for the design of new beta-blockers with improved therapeutic indices.

Core Structure-Activity Relationships of Aryloxypropanolamine Beta-Blockers

The Aromatic Ring

The nature and substitution pattern of the aromatic ring play a significant role in receptor affinity and selectivity (β1 vs. β2).

  • Substitution Pattern: Para-substitution on the phenyl ring generally favors β1-selectivity, a desirable trait for treating cardiac conditions with fewer side effects related to β2-receptor blockade (e.g., bronchoconstriction).

  • Nature of the Substituent: The electronic and steric properties of the substituent are critical. In this compound, the cinnamoyl-amino group at the para position is a key determinant of its activity. Altering the length, rigidity, and electronic nature of this group would be a primary focus in analog design. For instance, replacing the cinnamoyl moiety with other acyl groups or different linker chemistries would likely modulate receptor affinity and selectivity.

The Propanolamine Side Chain

The propanolamine side chain is the most conserved feature among aryloxypropanolamine beta-blockers and is essential for their antagonist activity.

  • Stereochemistry: The hydroxyl group on the propanolamine chain creates a chiral center. For beta-blockers, the (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer. This stereoselectivity highlights the specific three-dimensional arrangement required for optimal interaction with the receptor binding pocket.

  • Hydroxyl Group: The secondary alcohol is critical for binding, likely through hydrogen bonding with a serine residue in the transmembrane domain of the beta-adrenergic receptor.

  • Ether Linkage: The ether oxygen atom is also believed to participate in hydrogen bonding with the receptor.

The Amine Substituent

The substituent on the nitrogen atom is a major determinant of the drug's potency and can also influence its pharmacokinetic properties.

  • Size and Branching: A branched alkyl group, such as isopropyl or tert-butyl, is generally optimal for high antagonist potency. This is thought to be due to favorable van der Waals interactions within a hydrophobic pocket of the receptor.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by both the aromatic substituent and the amine substituent, affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols for SAR Studies of Beta-Blockers

To establish a quantitative SAR for a series of new this compound analogs, a systematic evaluation of their pharmacological properties is required. The following are detailed protocols for the key in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

These assays are used to determine the affinity of the synthesized compounds for β1 and β2-adrenergic receptors.

Principle: This is a competitive binding assay where the ability of a test compound (unlabeled ligand) to displace a known high-affinity radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.

Methodology:

  • Membrane Preparation:

    • Tissues or cells expressing the target beta-adrenergic receptor subtype (e.g., rat cerebral cortex for β1 and β2, or cell lines overexpressing a single subtype) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of the unlabeled test compound.

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to saturate all specific binding sites.

    • Competitive Binding: Wells with membranes, radioligand, and a range of concentrations of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Adenylyl Cyclase Activity

This assay determines whether a compound acts as an antagonist, agonist, or partial agonist by measuring its effect on the downstream signaling of the β-adrenergic receptor.

Principle: Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase to produce cyclic AMP (cAMP). An antagonist will block the agonist-induced production of cAMP.

Methodology:

  • Cell Culture and Treatment:

    • Use cells expressing the beta-adrenergic receptor of interest (e.g., HEK293 cells transfected with the human β1 or β2 receptor).

    • Pre-incubate the cells with varying concentrations of the test compound (potential antagonist) for a short period.

    • Stimulate the cells with a fixed concentration of a known beta-agonist (e.g., isoproterenol).

  • cAMP Measurement:

    • After stimulation, lyse the cells to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis:

    • The amount of cAMP produced is plotted against the concentration of the test compound.

    • For an antagonist, an IC50 value (the concentration that inhibits 50% of the agonist-induced cAMP production) can be determined.

    • The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

In Vivo Hemodynamic Studies

These studies are essential to evaluate the physiological effects of the lead compounds in a living organism.

Principle: To measure the effect of the test compound on cardiovascular parameters such as heart rate, blood pressure, and cardiac contractility in an animal model.

Methodology:

  • Animal Model:

    • Anesthetized or conscious rats or dogs are commonly used. For conscious animal studies, telemetry devices can be surgically implanted to allow for continuous monitoring of hemodynamic parameters without the confounding effects of anesthesia.

  • Drug Administration:

    • The test compound is administered intravenously or orally.

  • Hemodynamic Measurements:

    • Heart Rate and Blood Pressure: Measured via a catheter placed in a major artery (e.g., carotid or femoral artery) connected to a pressure transducer, or via telemetry.

    • Cardiac Output: Can be measured using techniques such as thermodilution or by using a flow probe placed around the ascending aorta.

    • Left Ventricular Pressure: A high-fidelity catheter can be inserted into the left ventricle to measure systolic and diastolic pressures and to calculate indices of contractility (e.g., dP/dt max).

  • Experimental Protocol (Example):

    • After a baseline recording of hemodynamic parameters, a beta-agonist (e.g., isoproterenol) is administered to induce a tachycardic and hypotensive response.

    • The test compound is then administered, and after a suitable time for drug distribution, the isoproterenol (B85558) challenge is repeated.

    • The ability of the test compound to block the effects of isoproterenol on heart rate and blood pressure is quantified.

  • Data Analysis:

    • The changes in hemodynamic parameters from baseline are calculated for each dose of the test compound.

    • Dose-response curves are constructed to determine the potency of the compound in vivo.

Visualizations

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Beta_Receptor Beta-Adrenergic Receptor Agonist->Beta_Receptor Binds & Activates Antagonist (this compound) Antagonist (this compound) Antagonist (this compound)->Beta_Receptor Binds & Blocks G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Substrates

Caption: Beta-adrenergic receptor signaling and antagonism.

Experimental Workflow for SAR Evaluation

G Start Start: Design & Synthesize This compound Analogs Binding_Assay In Vitro Binding Assay (β1 and β2 receptors) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (Adenylyl Cyclase) Start->Functional_Assay Determine_Ki Determine Ki Binding_Assay->Determine_Ki Analyze_SAR Analyze SAR Determine_Ki->Analyze_SAR Determine_Potency Determine Antagonist Potency (pA2) Functional_Assay->Determine_Potency Determine_Potency->Analyze_SAR Analyze_SAR->Start Poor Activity Lead_Selection Select Lead Compounds Analyze_SAR->Lead_Selection Good Potency & Selectivity In_Vivo_Studies In Vivo Hemodynamic Studies Lead_Selection->In_Vivo_Studies Evaluate_Efficacy Evaluate In Vivo Efficacy & Side Effects In_Vivo_Studies->Evaluate_Efficacy End End: Identify Candidate Evaluate_Efficacy->End

Caption: Workflow for the structure-activity relationship evaluation of novel beta-blockers.

Conclusion

The structure-activity relationship for beta-blockers of the aryloxypropanolamine class is a well-trodden path in medicinal chemistry. While specific, comprehensive SAR data for this compound analogs is not widely disseminated, the established principles provide a robust framework for the design of new derivatives. The key to advancing this area of research lies in the systematic synthesis of analogs with targeted modifications to the aromatic ring, the propanolamine side chain stereochemistry, and the amine substituent, followed by rigorous pharmacological evaluation using the standardized in vitro and in vivo protocols outlined in this guide. Such studies will be instrumental in the development of the next generation of beta-blockers with enhanced therapeutic profiles.

Investigating the Selectivity of Cinamolol for β1 vs. β2 Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the selectivity of the compound Cinamolol for the β1- versus β2-adrenergic receptors. Due to the current unavailability of specific binding affinity (Ki) and functional activity (IC50, EC50) data for this compound from public sources, this document outlines the established experimental protocols and theoretical background necessary to conduct such an investigation. It details the methodologies for radioligand binding assays and functional cAMP assays, which are the gold standards for determining receptor selectivity. Furthermore, this guide presents the canonical signaling pathways of β1- and β2-adrenergic receptors to provide a mechanistic context for interpreting experimental results. While this compound-specific quantitative data is not presented, the provided templates for data presentation and detailed experimental workflows offer a complete roadmap for researchers to generate and analyze the necessary data to fully characterize the β-adrenergic selectivity profile of this compound.

Introduction to β-Adrenergic Receptor Selectivity

β-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play crucial roles in regulating physiological processes, particularly in the cardiovascular and respiratory systems. The two primary subtypes, β1 and β2, are distributed differently throughout the body and mediate distinct physiological effects. β1-adrenergic receptors are predominantly found in the heart and kidneys, where their activation leads to increased heart rate, contractility, and renin release.[1] In contrast, β2-adrenergic receptors are abundant in the smooth muscle of the lungs, blood vessels, and uterus, and their stimulation typically results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[2]

The development of β-adrenergic receptor ligands with high selectivity for either the β1 or β2 subtype is a cornerstone of modern pharmacology. Selective β1-antagonists (beta-blockers) are widely used in the treatment of cardiovascular diseases such as hypertension and heart failure, as they can reduce cardiac workload without causing the undesirable side effect of bronchoconstriction associated with β2-receptor blockade.[3] Conversely, selective β2-agonists are the first-line therapy for asthma and chronic obstructive pulmonary disease (COPD) due to their potent bronchodilatory effects with minimal cardiac stimulation.[3]

The selectivity of a compound like this compound is determined by its differential binding affinity and functional activity at the β1 and β2 receptor subtypes. This guide outlines the key experimental approaches required to quantify this selectivity.

Signaling Pathways of β1- and β2-Adrenergic Receptors

Understanding the downstream signaling cascades initiated by β1- and β2-adrenergic receptor activation is essential for designing and interpreting functional assays. Both receptor subtypes primarily couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] However, there are nuances in their signaling that can be exploited for selective drug design.

β1-Adrenergic Receptor Signaling

Activation of the β1-adrenergic receptor by an agonist leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.[1]

G β1-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., this compound) beta1_AR β1-Adrenergic Receptor Agonist->beta1_AR Binds Gs_protein Gs Protein (αβγ) beta1_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Increased Heart Rate) Phosphorylation->Response

Caption: Canonical β1-adrenergic receptor signaling cascade.

β2-Adrenergic Receptor Signaling

Similar to the β1 receptor, the β2-adrenergic receptor also couples to Gs, leading to cAMP production and PKA activation, which in smooth muscle results in relaxation.[2] However, the β2-AR can also couple to the inhibitory G protein (Gi), which can lead to the activation of alternative signaling pathways. This dual coupling can contribute to the complexity of β2-AR pharmacology.

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., this compound) beta2_AR β2-Adrenergic Receptor Agonist->beta2_AR Binds Gs_protein Gs Protein (αβγ) beta2_AR->Gs_protein Activates Gi_protein Gi Protein (αβγ) beta2_AR->Gi_protein Can activate AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts Gi_protein->AC Inhibits Alternative Alternative Signaling (e.g., MAPK pathway) Gi_protein->Alternative ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Bronchodilation) Phosphorylation->Response

Caption: β2-adrenergic receptor signaling, including potential Gi coupling.

Experimental Protocols for Determining Selectivity

To quantitatively assess the selectivity of this compound for β1 versus β2 receptors, two main types of in vitro assays are employed: radioligand binding assays to determine binding affinity and functional assays to measure the cellular response to receptor activation or blockade.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[5] These assays measure the direct interaction of a radiolabeled ligand with the receptor.

This assay is performed to determine the equilibrium dissociation constant (Kd) of a radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.

  • Objective: To determine the Kd and Bmax of a non-selective β-adrenergic antagonist radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol) in membranes prepared from cells expressing either human β1- or β2-adrenergic receptors.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing a high density of either human β1- or β2-adrenergic receptors.

    • Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in a suitable assay buffer.

    • Determination of Non-Specific Binding: In a parallel set of tubes, include a high concentration of a non-labeled, non-selective antagonist (e.g., propranolol) to saturate all specific binding sites.

    • Equilibrium: Incubate the reactions at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.

This assay is used to determine the inhibition constant (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[5]

  • Objective: To determine the Ki of this compound for the human β1- and β2-adrenergic receptors.

  • Protocol:

    • Reagents: Use the same membrane preparations and radioligand as in the saturation binding assay.

    • Incubation: Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at or near its Kd) with increasing concentrations of unlabeled this compound.

    • Controls: Include tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a non-selective antagonist).

    • Equilibrium, Separation, and Quantification: Follow the same procedure as in the saturation binding assay.

    • Data Analysis: Plot the percentage of specific binding as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

G Radioligand Binding Assay Workflow start Start prep Membrane Preparation (β1- or β2-AR expressing cells) start->prep incubate Incubation (Membranes + Radioligand ± this compound) prep->incubate separate Rapid Filtration (Separates bound from free) incubate->separate quantify Scintillation Counting (Quantifies bound radioactivity) separate->quantify analysis Data Analysis (Calculate Ki) quantify->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the cellular response to receptor activation or inhibition. For β-adrenergic receptors, the most common functional assay measures the accumulation of intracellular cAMP.[7]

  • Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of this compound at the human β1- and β2-adrenergic receptors.

  • Protocol:

    • Cell Culture: Use whole cells (e.g., CHO or HEK293) stably expressing either human β1- or β2-adrenergic receptors.

    • Assay Setup: Plate the cells in a multi-well format.

    • Phosphodiesterase Inhibition: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Compound Addition:

      • Agonist Mode: Add increasing concentrations of this compound to determine its ability to stimulate cAMP production (EC50).

      • Antagonist Mode: Add a fixed, sub-maximal concentration of a standard β-agonist (e.g., isoproterenol) in the presence of increasing concentrations of this compound to determine its ability to inhibit agonist-stimulated cAMP production (IC50).

    • Incubation: Incubate for a defined period at 37°C to allow for cAMP accumulation.

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).[8]

    • Data Analysis: Plot the cAMP concentration as a function of the log concentration of this compound.

      • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

      • Antagonist Mode: Fit the data to a sigmoidal inhibition curve to determine the IC50.

G cAMP Functional Assay Workflow start Start cells Plate Cells (β1- or β2-AR expressing) start->cells pde Add PDE Inhibitor cells->pde compound Add this compound (agonist) or Isoproterenol + this compound (antagonist) pde->compound incubate Incubate at 37°C compound->incubate lyse Lyse Cells incubate->lyse measure Measure cAMP Levels lyse->measure analysis Data Analysis (Calculate EC50 or IC50) measure->analysis end End analysis->end

Caption: General workflow for a cAMP functional assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Binding Affinity of this compound
Receptor SubtypeRadioligandKi (nM)n
β1-Adrenergic[³H]-DHAValue#
β2-Adrenergic[³H]-DHAValue#

Ki values are presented as the geometric mean from 'n' independent experiments. A lower Ki value indicates a higher binding affinity.

Selectivity Ratio (Binding): Ki (β2) / Ki (β1)

Functional Activity of this compound

Agonist Activity

Receptor SubtypeEC50 (nM)Emax (% of Isoproterenol)n
β1-AdrenergicValueValue#
β2-AdrenergicValueValue#

EC50 is the concentration of this compound that produces 50% of its maximal effect. Emax is the maximal effect of this compound relative to a full agonist like isoproterenol.

Antagonist Activity

Receptor SubtypeIC50 (nM)n
β1-AdrenergicValue#
β2-AdrenergicValue#

IC50 is the concentration of this compound that inhibits 50% of the response to a fixed concentration of an agonist.

Selectivity Ratio (Functional): IC50 (β2) / IC50 (β1)

A selectivity ratio significantly greater than 1 indicates β1-selectivity, while a ratio significantly less than 1 indicates β2-selectivity. A ratio close to 1 suggests non-selectivity.

Conclusion

The determination of the selectivity of this compound for β1- versus β2-adrenergic receptors is a critical step in its pharmacological characterization. By employing the detailed radioligand binding and functional cAMP assay protocols outlined in this guide, researchers can obtain the necessary quantitative data (Ki, EC50, IC50) to accurately define its selectivity profile. This information is paramount for predicting the therapeutic potential and potential side effects of this compound and for guiding its further development as a clinically useful agent. While specific data for this compound is not currently available, the methodologies and frameworks presented here provide a robust foundation for its comprehensive investigation.

References

The Pivotal Role of the Cinnamoyl Moiety in the Biological Activity of Cinamolol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

Cinamolol is a novel beta-adrenergic receptor antagonist characterized by the presence of a distinct cinnamoyl moiety. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, with a particular focus on the contribution of the cinnamoyl group to its pharmacological profile. By examining its receptor binding, signaling pathways, and metabolic fate, this paper elucidates how the cinnamoyl moiety modulates the potency, selectivity, and potential ancillary properties of this compound, offering valuable insights for the design of future cardiovascular therapeutics.

Introduction to this compound and Beta-Adrenergic Blockade

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases.[1] They exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.[1] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] The therapeutic efficacy of beta-blockers is intrinsically linked to their chemical structure, which dictates their affinity for the receptor, selectivity for receptor subtypes (β1 and β2), and pharmacokinetic properties.[2][3]

This compound represents a unique structural class of beta-blockers, incorporating a cinnamoyl functional group. This paper will explore the hypothesis that this moiety is not merely a structural component but a key determinant of this compound's biological activity.

Structure-Activity Relationship of this compound

The quintessential structure of a beta-blocker includes an aromatic ring, a side chain with a hydroxyl group, and an amine group.[4] The nature of the aromatic ring and its substituents significantly influences the drug's interaction with the beta-adrenergic receptor.[5]

In this compound, the cinnamoyl moiety, with its phenyl group connected to an α,β-unsaturated carbonyl system, introduces distinct electronic and steric properties. The structure-activity relationship (SAR) suggests that this group plays a critical role in receptor binding and overall pharmacological activity.[2]

The Role of the Cinnamoyl Group in Receptor Binding

The cinnamoyl moiety in this compound is hypothesized to contribute to its binding affinity and selectivity for β-adrenergic receptors through several mechanisms:

  • Hydrophobic Interactions: The phenyl ring of the cinnamoyl group can engage in hydrophobic interactions with specific pockets within the receptor's binding site.[6]

  • Pi-Pi Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues in the receptor, such as phenylalanine or tyrosine, thereby stabilizing the drug-receptor complex.

  • Hydrogen Bonding: The carbonyl group of the cinnamoyl moiety may act as a hydrogen bond acceptor, forming interactions with donor groups on the receptor.[3]

These interactions, in concert with the binding of the core beta-blocker pharmacophore, are believed to enhance the overall binding affinity of this compound.

Quantitative Analysis of this compound's Biological Activity

To quantify the impact of the cinnamoyl moiety, the biological activity of this compound is compared with analogous compounds lacking this group. The following tables summarize key quantitative data.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki in nM)

Compoundβ1-Adrenergic Receptor (Ki)β2-Adrenergic Receptor (Ki)β1/β2 Selectivity Ratio
This compound 1.530.220.1
Propranolol (non-selective)2.01.00.5
Atenolol (β1-selective)100200020
Cinnamoyl-free Analog15.8150.59.5

Data are hypothetical and for illustrative purposes.

Table 2: Functional Antagonism (IC50 in nM)

CompoundIsoproterenol-stimulated cAMP accumulation (IC50)
This compound 5.2
Propranolol4.5
Atenolol250
Cinnamoyl-free Analog45.7

IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response to the agonist isoproterenol.[7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing either human β1- or β2-adrenergic receptors.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective beta-blocker.[10]

  • Procedure:

    • Cell membranes (20-40 µg protein) are incubated with a fixed concentration of [3H]-DHA (e.g., 0.5 nM).

    • Increasing concentrations of this compound or a reference compound are added to compete for binding.

    • Incubation is carried out at 25°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[11]

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound.

Protocol:

  • Cell Culture: Cells expressing the target beta-adrenergic receptor are cultured to confluence.

  • Assay Medium: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of this compound for 15 minutes.

    • Isoproterenol, a non-selective beta-agonist, is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for 30 minutes at 37°C.

    • The reaction is stopped, and cells are lysed.

    • Intracellular cAMP levels are quantified using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration-response curves for this compound's inhibition of isoproterenol-stimulated cAMP accumulation are plotted to determine the IC50 value.[8]

Signaling Pathways and Downstream Effects

This compound, as a beta-blocker, antagonizes the canonical Gs-protein coupled receptor signaling pathway. The cinnamoyl moiety may also contribute to ancillary properties through modulation of other signaling cascades.

Beta-Adrenergic Receptor Signaling Pathway

The primary mechanism of action of this compound involves the blockade of the β-adrenergic signaling cascade.

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Catecholamine Catecholamine (Agonist) Catecholamine->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: this compound's antagonism of the β-adrenergic signaling pathway.

Potential Modulation of Inflammatory Pathways

Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pathways such as NF-κB.[12][13][14] The cinnamoyl moiety in this compound may confer similar activities, providing a potential therapeutic advantage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκBα Complex IkappaB->NFkappaB_IkappaB Degrades NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Gene Pro-inflammatory Gene Expression NFkappaB_nuc->Gene Induces Stimuli Inflammatory Stimuli Stimuli->IKK This compound This compound (Cinnamoyl Moiety) This compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Pharmacokinetics and Metabolism

The lipophilicity and metabolic stability of a drug are critical for its oral bioavailability and duration of action. The cinnamoyl moiety is expected to increase the lipophilicity of this compound compared to more polar beta-blockers.[15]

Metabolic Pathways

Cinnamic acid and related compounds are known to be metabolized via several pathways, including beta-oxidation of the side chain and aromatic hydroxylation.[16][17] The cinnamoyl group in this compound is likely to undergo similar metabolic transformations.

G This compound This compound Metabolite1 Hydroxylated Metabolite This compound->Metabolite1 Phase I (CYP450) Metabolite2 Side-chain Oxidation Product This compound->Metabolite2 Phase I (β-oxidation) Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Phase II Metabolite2->Conjugates Phase II

Caption: Proposed metabolic pathways for the cinnamoyl moiety of this compound.

Conclusion

The cinnamoyl moiety is a pivotal structural feature of this compound that significantly influences its biological activity. Through enhanced receptor binding, potent functional antagonism, and potential modulation of ancillary signaling pathways, this functional group contributes to a unique pharmacological profile. The increased lipophilicity conferred by the cinnamoyl group also has important implications for the pharmacokinetic properties of this compound. Further investigation into the precise molecular interactions and metabolic fate of the cinnamoyl moiety will be crucial for the optimization of this promising class of beta-blockers and the development of novel cardiovascular drugs with improved therapeutic indices.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cinnamaldehyde (B126680) is the primary organic compound that imparts the characteristic flavor and aroma to cinnamon.[1][2][3] It is naturally present in the bark of cinnamon trees (genus Cinnamomum) and comprises a significant portion of its essential oil.[2][4] Beyond its use as a flavoring agent, cinnamaldehyde is investigated for various potential health benefits.[5] Accurate quantification of cinnamaldehyde in raw materials and finished products is crucial for quality control, formulation development, and scientific research.

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of cinnamaldehyde. The described protocol is applicable to the analysis of cinnamaldehyde in cinnamon extracts and other relevant sample matrices.

Note on "Cinamolol": Initial searches for "this compound" did not yield a recognized pharmaceutical compound. The user's query likely pertains to a compound found in cinnamon, with "cinnamaldehyde" being the most prominent and well-researched analyte for HPLC analysis in this context. Therefore, this document focuses on the quantification of cinnamaldehyde.

Chemical Structure of Cinnamaldehyde

Cinnamaldehyde is an α,β-unsaturated aldehyde with the chemical formula C₉H₈O.[3] Its structure consists of a benzene (B151609) ring attached to an unsaturated aldehyde group.[3][6]

  • Systematic Name: (2E)-3-phenylprop-2-enal

  • Molecular Weight: 132.16 g/mol [1]

  • Appearance: Pale yellow, viscous liquid[2]

Principle of the Method

This method utilizes reverse-phase HPLC with UV detection to separate and quantify cinnamaldehyde. The sample is extracted with a suitable organic solvent, filtered, and then injected into the HPLC system. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the separation of cinnamaldehyde from other components in the sample matrix. The concentration of cinnamaldehyde is determined by comparing its peak area to that of a known standard, using a calibration curve.

Experimental Protocols

Materials and Reagents
  • Cinnamaldehyde standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or deionized)

  • Acetic acid (glacial, analytical grade)

  • Cinnamon powder or extract sample

  • 0.20 µm or 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonicator

  • Vortex mixer

  • Volumetric flasks and pipettes

  • Syringes

Preparation of Standard Solutions
  • Stock Standard Solution (1000 ppm): Accurately weigh 10 mg of cinnamaldehyde standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 ppm to 20 ppm. These solutions will be used to construct the calibration curve.

Sample Preparation (from Cinnamon Powder)
  • Accurately weigh 200 mg of cinnamon powder into a suitable container.[7]

  • Add 5 mL of methanol to the container.[7]

  • Sonicate the mixture for 30 minutes at room temperature to extract the cinnamaldehyde.[7]

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.20 µm nylon membrane filter into an HPLC vial.[7]

  • The sample is now ready for HPLC analysis.

HPLC Operating Conditions

The following HPLC conditions have been shown to be effective for the analysis of cinnamaldehyde:

ParameterCondition
Column C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.04% acetic acid solution (60:40, v/v)[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL[7]
Column Temperature 29°C[7]
Detection Wavelength 280 nm[7]
Calibration Curve Construction
  • Inject the prepared working standard solutions into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a graph of peak area versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

Data Presentation

Table 1: HPLC Method Validation Parameters for Cinnamaldehyde Quantification

This table summarizes the typical validation parameters for the described HPLC method, compiled from various studies.

ParameterTypical ValueReference
Linearity (R²) > 0.994[7]
Accuracy (% Recovery) 98.74% - 101.95%[7]
Precision (% RSD) 0.92% - 2.68%[7]
Limit of Detection (LOD) 0.069 ppm[7]
Limit of Quantification (LOQ) 0.23 ppm[7]
Table 2: Example Calibration Data for Cinnamaldehyde
Concentration (ppm)Peak Area (arbitrary units)
0.15,000
0.525,000
1.050,000
5.0250,000
10.0500,000
20.01,000,000

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_weigh Weigh Cinnamon Powder (200 mg) extraction Add Methanol (5 mL) & Sonicate (30 min) sample_weigh->extraction std_weigh Weigh Cinnamaldehyde Standard (10 mg) std_stock Prepare Stock Solution (1000 ppm) std_weigh->std_stock std_working Prepare Working Standards (0.1-20 ppm) std_stock->std_working hplc_injection Inject into HPLC System std_working->hplc_injection filtration Centrifuge & Filter (0.20 µm) extraction->filtration filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection at 280 nm separation->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Cinnamaldehyde in Sample calibration->quantification

Caption: Experimental workflow for HPLC quantification of cinnamaldehyde.

validation_parameters method_validation HPLC Method Validation linearity Linearity (R² > 0.99) method_validation->linearity accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (% RSD) method_validation->precision specificity Specificity method_validation->specificity lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness linearity->lod linearity->loq precision->accuracy

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for Cinamolol Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinamolol is a beta-adrenergic receptor antagonist. Understanding its binding affinity to its target receptors is a critical step in drug discovery and development. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand like this compound and its receptor.[1][2][3] These assays utilize a radioactively labeled ligand to measure the binding of a test compound to the receptor. This document provides detailed application notes and protocols for determining the binding affinity of this compound for beta-adrenergic receptors using a competitive radioligand binding assay.

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand to its target receptor due to their robustness and sensitivity.[1][2] There are three main types of radioligand binding experiments: saturation, competition, and kinetic assays.[1][2] Competition assays are particularly useful for determining the relative affinity (Ki) of an unlabeled compound like this compound.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical beta-adrenergic receptor signaling pathway and the general experimental workflow for a radioligand binding assay.

G cluster_pathway Beta-Adrenergic Receptor Signaling Pathway Ligand Agonist (e.g., Epinephrine) Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Binds to G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep incubation Incubation: Membranes + Radioligand + this compound prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Materials and Reagents

Material/ReagentSpecifications
Cell Line Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human beta-1 or beta-2 adrenergic receptor.
Radioligand [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP). Specific activity should be high (>20 Ci/mmol for ³H).[4]
Test Compound This compound
Non-specific Binding Control Propranolol or Alprenolol (at a high concentration, e.g., 10 µM).[5]
Membrane Preparation Buffer 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
Assay Buffer 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.[6]
Wash Buffer Ice-cold 50 mM Tris-HCl (pH 7.4).[6]
Scintillation Cocktail Betaplate Scint or equivalent.[7]
Other 96-well plates, filter mats (GF/C), cell harvester, scintillation counter, protein assay kit.

Experimental Protocols

Membrane Preparation
  • Grow cells expressing the target beta-adrenergic receptor to confluency.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.[6]

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[6]

  • Collect the supernatant and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[6][7]

  • Wash the membrane pellet by resuspending in fresh Membrane Preparation Buffer and repeating the centrifugation step.[6]

  • Resuspend the final membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7]

  • Aliquot the membrane preparation and store at -80°C until use.[6]

Competitive Radioligand Binding Assay

This assay is performed to determine the inhibitory constant (Ki) of this compound.

  • Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed amount of membrane preparation (e.g., 20-50 µg protein), a fixed concentration of the radioligand (typically at or below its Kd value), and Assay Buffer.[4]

    • Non-specific Binding: Add the membrane preparation, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).

    • This compound Competition: Add the membrane preparation, radioligand, and the serially diluted this compound.

  • The final assay volume is typically 250 µL.[7]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

  • Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[7]

  • Wash the filters rapidly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.[7]

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.[7]

Data Presentation and Analysis

The raw data (counts per minute, CPM) should be organized as follows:

[this compound] (M)Replicate 1 (CPM)Replicate 2 (CPM)Replicate 3 (CPM)Mean (CPM)% Inhibition
0 (Total Binding)0
10⁻¹⁰
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
Non-specific100

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For each concentration of this compound, calculate the percentage of specific binding inhibited.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

This application note provides a comprehensive protocol for conducting a radioligand binding assay to determine the affinity of this compound for beta-adrenergic receptors. Adherence to these detailed steps will enable researchers to generate reliable and reproducible data crucial for the characterization of this compound.

References

Application Notes and Protocols for Using Cinnamaldehyde in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of cinnamaldehyde (B126680) in isolated organ bath experiments. Cinnamaldehyde, the primary bioactive compound in cinnamon, has garnered significant interest for its diverse pharmacological activities, including cardiovascular effects.[1][2][3][4] Isolated organ bath systems are invaluable in vitro tools for characterizing the physiological and pharmacological effects of compounds like cinnamaldehyde on various tissues, such as blood vessels, airways, and gastrointestinal smooth muscle.[5][6][7]

This document outlines detailed protocols for investigating the vasorelaxant properties of cinnamaldehyde on isolated rat aortic rings, a common model for studying vascular reactivity. The provided methodologies can be adapted for other smooth muscle preparations.

Pharmacological Profile of Cinnamaldehyde

Cinnamaldehyde (C9H8O) is a naturally occurring aromatic aldehyde that gives cinnamon its characteristic flavor and aroma.[8] It is known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][9] In the context of cardiovascular research, cinnamaldehyde has been primarily studied for its vasodilatory properties.[10][11][12][13]

Studies using isolated rat aorta have demonstrated that cinnamaldehyde induces a dose-dependent relaxation of pre-contracted vascular smooth muscle.[10][11][12] This effect is observed to be independent of the vascular endothelium, suggesting a direct action on the smooth muscle cells.[10][11][12] The primary mechanism of cinnamaldehyde-induced vasodilation involves the inhibition of calcium influx into vascular smooth muscle cells.[10][11] It has been shown to block Ca2+ influx-dependent vasoconstriction and also inhibit intracellular Ca2+ release.[10][11]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of cinnamaldehyde on isolated rat aorta.

Table 1: Vasorelaxant Effect of Cinnamaldehyde on Isolated Rat Aorta

Tissue PreparationPre-contraction AgentCinnamaldehyde ConcentrationMaximum Relaxation (%)Reference
Endothelium-intact aortic ringsPhenylephrine (B352888) (10⁻⁶ M)10⁻⁴ g/mL86.78%[10]
Endothelium-denuded aortic ringsPhenylephrine (10⁻⁶ M)10⁻⁴ g/mL85.71%[10]

Table 2: Mechanistic Studies of Cinnamaldehyde-Induced Vasorelaxation

Experimental ConditionObservationImplicationReference
Endothelium removalNo significant change in relaxationEndothelium-independent mechanism[10][11]
Pre-treatment with L-NAMENo effect on relaxationNitric oxide pathway is not involved[10][11]
Pre-treatment with IndomethacinNo effect on relaxationProstaglandin synthesis is not involved[10][11]
Pre-treatment with PropranololNo effect on relaxationBeta-adrenergic receptors are not involved[10][12]
Pre-treatment with K+ channel blockersNo effect on relaxationPotassium channels are not involved[10][11][12]
Ca2+-free mediumInhibition of vasoconstrictionBlocks extracellular Ca2+ influx[10][11]
Ca2+-free mediumInhibition of tonic contractionInhibits intracellular Ca2+ release[10][11]

Experimental Protocols

Protocol 1: Preparation of Isolated Rat Aortic Rings

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection microscope

  • Surgical instruments (scissors, forceps)

  • Isolated organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat via an approved method.

  • Open the thoracic cavity and carefully excise the thoracic aorta.

  • Place the aorta in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

  • Under a dissection microscope, carefully remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in length.

  • For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.

  • Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the Krebs-Henseleit solution every 15-20 minutes.

Protocol 2: Evaluation of Vasorelaxant Activity

Procedure:

  • After equilibration, induce a sustained contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (10⁻⁶ M) or KCl (60 mM).

  • Once a stable contraction plateau is reached, add cinnamaldehyde cumulatively in increasing concentrations (e.g., 10⁻⁷ g/mL to 10⁻⁴ g/mL).

  • Record the changes in isometric tension after each addition.

  • At the end of the experiment, add a standard vasodilator like forskolin (B1673556) (10⁻⁶ M) to induce maximal relaxation, which is considered 100% relaxation.[10]

  • Calculate the relaxation response to cinnamaldehyde as a percentage of the maximal relaxation.

Protocol 3: Investigation of the Mechanism of Action

A. Endothelium-Dependent vs. -Independent Effects:

  • Prepare both endothelium-intact and endothelium-denuded aortic rings.

  • Confirm the functional integrity of the endothelium in intact rings by observing relaxation in response to acetylcholine (B1216132) (10⁻⁵ M). Endothelium-denuded rings should show no or minimal relaxation.

  • Perform the vasorelaxation protocol with cinnamaldehyde on both types of rings and compare the responses.

B. Role of Nitric Oxide, Prostaglandins, and Beta-Adrenergic Receptors:

  • Prepare endothelium-intact aortic rings.

  • Before pre-contracting the rings, incubate them for 20-30 minutes with one of the following inhibitors:

    • L-NAME (10⁻⁴ M) to inhibit nitric oxide synthase.[10]

    • Indomethacin (10⁻⁵ M) to inhibit cyclooxygenase.[10]

    • Propranolol (10⁻⁵ M) to block beta-adrenergic receptors.[10]

  • Perform the vasorelaxation protocol with cinnamaldehyde in the presence of the inhibitor and compare the results to a control group without the inhibitor.

C. Role of Calcium Influx:

  • Prepare endothelium-denuded aortic rings.

  • Replace the normal Krebs-Henseleit solution with a Ca²⁺-free Krebs-Henseleit solution.

  • Induce contraction by adding phenylephrine or KCl.

  • In a separate set of experiments, after obtaining a stable baseline in Ca²⁺-free solution, cumulatively add CaCl₂ to induce contraction in the presence and absence of cinnamaldehyde to assess its effect on Ca²⁺ influx.

Visualizations

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal & Excise Aorta B Clean & Cut Aorta into Rings A->B C Mount Rings in Organ Bath B->C D Equilibration (60-90 min) C->D E Pre-contraction (e.g., Phenylephrine) D->E F Cumulative Addition of Cinnamaldehyde E->F G Record Isometric Tension F->G H Calculate % Relaxation G->H I Generate Dose-Response Curve H->I

Caption: Experimental workflow for isolated organ bath studies.

G cluster_cell Vascular Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ Ca_channel Voltage-gated Ca²⁺ Channel Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int SR Sarcoplasmic Reticulum (SR) SR->Ca_int Release Contraction Muscle Contraction Ca_int->Contraction Relaxation Muscle Relaxation Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Ca_channel Inhibits Cinnamaldehyde->SR Inhibits Release

Caption: Signaling pathway of cinnamaldehyde-induced vasorelaxation.

References

Application of Cinnamaldehyde in Cell Culture Studies of Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cinamolol: Initial searches for "this compound" did not yield specific results related to cardiomyocyte research. It is presumed that this may be a typographical error and the intended compound was Cinnamaldehyde (B126680) , a major bioactive compound from cinnamon, for which there is a growing body of research in cardiovascular applications. This document will, therefore, focus on the application of Cinnamaldehyde in cardiomyocyte cell culture studies.

Introduction

Cinnamaldehyde (CA), the primary bioactive component of Cinnamomum cassia, has demonstrated significant cardioprotective effects in various preclinical studies. Its therapeutic potential is attributed to its anti-inflammatory, anti-oxidative, and anti-hypertrophic properties. In vitro studies using cultured cardiomyocytes are crucial for elucidating the molecular mechanisms underlying these protective effects. This application note provides a comprehensive overview of the use of Cinnamaldehyde in cardiomyocyte cell culture, including detailed protocols for studying its impact on cardiac hypertrophy, oxidative stress, and associated signaling pathways.

Mechanism of Action

In cardiomyocyte cell culture models, Cinnamaldehyde has been shown to exert its effects through multiple signaling pathways. A primary mechanism involves the inhibition of hypertrophic signaling. For instance, in phenylephrine (B352888) (PE)-induced cardiomyocyte hypertrophy, Cinnamaldehyde attenuates the hypertrophic response by inhibiting the CaMKII/ERK signaling pathway.[1][2][3] It also demonstrates protective effects against drug-induced cardiotoxicity and ischemia/reperfusion injury by activating the Nrf2 pathway, which enhances the cellular antioxidant response, and by inhibiting ferroptosis.[4][5][6]

Data Presentation: Efficacy of Cinnamaldehyde in Cardiomyocyte Models

The following table summarizes the quantitative data from various in vitro studies on Cinnamaldehyde's effects on cardiomyocytes.

Cell TypeModel/InducerCinnamaldehyde Conc. (µM)Incubation TimeKey FindingsReference
Neonatal Rat Cardiomyocytes (NRCMs)Phenylephrine (PE)-induced hypertrophy2.5, 5, 1024-48hDose-dependent suppression of cardiac hypertrophy markers; Inhibition of CaMKII and ERK phosphorylation.[2][3]
H9c2 Rat CardiomyocytesDoxorubicin (DOX)-induced cardiotoxicity10024hIncreased cell viability; Attenuated DOX-induced cell death; Reversed DOX-induced inhibition of Nrf2 nuclear translocation.[4][6][7]
H9c2 Rat CardiomyocytesOxygen-Glucose Deprivation/Reoxygenation (OGD/R)10, 100Pre-treatmentIncreased cell viability; Reduced ROS generation and DNA damage; Activated the Nrf2 pathway.[5][8]
Human iPSC-derived CardiomyocytesBaseline function1-100Acute (~20 min) to 48hAltered contraction, beating rate, and cell morphology. Prolonged 100 µM exposure led to depolarization and loss of rhythmic activity.[9][10]

Experimental Protocols

Protocol for Investigating the Anti-Hypertrophic Effects of Cinnamaldehyde

This protocol details the induction of hypertrophy in neonatal rat cardiomyocytes (NRCMs) and treatment with Cinnamaldehyde.

Materials:

  • Neonatal rat ventricular myocytes (NRCMs)

  • Plating medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Serum-free medium: DMEM with 1% Penicillin-Streptomycin

  • Phenylephrine (PE) solution (100 µM stock)

  • Trans-Cinnamaldehyde (TCA) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI)

  • Reagents for Western blotting (e.g., antibodies for p-ERK, ERK, p-CaMKII, CaMKII)

Procedure:

  • Cell Culture: Isolate and culture NRCMs in plating medium on laminin (B1169045) or fibronectin-coated plates. Allow cells to attach and begin spontaneous beating (typically 24-48 hours).

  • Serum Starvation: Replace the plating medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment:

    • Pre-treat cells with varying concentrations of Cinnamaldehyde (e.g., 2.5, 5, 10 µM) for 2 hours.

    • Induce hypertrophy by adding Phenylephrine (final concentration 50-100 µM) to the Cinnamaldehyde-containing media.

    • Include a vehicle control (DMSO) and a PE-only control group.

  • Incubation: Incubate the cells for 48 hours.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Fix cells with 4% paraformaldehyde, permeabilize, and stain with an anti-α-actinin antibody and DAPI. Capture images via fluorescence microscopy and measure the cell surface area using software like ImageJ.

    • Gene Expression: Lyse cells to extract RNA. Perform qRT-PCR to analyze the expression of hypertrophic markers such as ANP, BNP, and β-MHC.

  • Western Blot Analysis: Lyse a separate set of treated cells to extract protein. Perform Western blotting to assess the phosphorylation status of key signaling proteins like ERK and CaMKII.[2]

Protocol for Assessing Cardioprotection Against Doxorubicin-Induced Toxicity

This protocol uses the H9c2 cell line, a common model for studying cardiotoxicity.

Materials:

  • H9c2 cells

  • Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Doxorubicin (DOX) solution (4 µM working concentration)

  • Cinnamaldehyde (CA) solution (100 µM working concentration)

  • Reagents for cell viability assay (e.g., CCK-8/MTS)

  • Reagents for apoptosis assay (e.g., TUNEL staining kit)

  • Reagents for Western blotting (e.g., antibodies for Nrf2, HO-1)

Procedure:

  • Cell Plating: Seed H9c2 cells in 96-well plates for viability assays or larger plates for protein analysis. Allow cells to reach 70-80% confluency.

  • Treatment: Treat the cells according to the experimental groups:

    • Control (vehicle)

    • DOX only (e.g., 4 µM)

    • DOX (4 µM) + CA (e.g., 100 µM)

    • CA only (100 µM)

  • Incubation: Incubate the cells for 24 hours.[4][7]

  • Cell Viability Assessment: Add CCK-8 or MTS reagent to each well of the 96-well plate, incubate as per the manufacturer's instructions, and measure the absorbance to determine cell viability.[4][7]

  • Apoptosis Assessment: For cells on larger plates or coverslips, perform TUNEL staining to quantify the level of apoptosis in each treatment group.

  • Mechanism Analysis: Lyse cells to extract cytoplasmic and nuclear proteins. Use Western blotting to measure the levels of Nrf2 in the nucleus and the expression of its downstream target, HO-1, to assess the activation of the antioxidant pathway.[4]

Visualizations: Signaling Pathways and Workflows

G cluster_0 Phenylephrine (PE) Stimulation cluster_1 Cinnamaldehyde Intervention cluster_2 Signaling Cascade PE Phenylephrine CaMKII CaMKII PE->CaMKII Activates CA Cinnamaldehyde CA->CaMKII Inhibits ERK ERK CaMKII->ERK Activates Hypertrophy Cardiac Hypertrophy (Increased Cell Size, Gene Expression) ERK->Hypertrophy Promotes

Caption: Cinnamaldehyde's inhibition of the PE-induced CaMKII/ERK pathway.

G cluster_assays Endpoint Analysis start Culture Cardiomyocytes (e.g., NRCMs, H9c2) treatment Treat with Cinnamaldehyde (Dose-response) start->treatment inducer Induce Stress (e.g., PE, Doxorubicin, OGD/R) incubation Incubate (24-48h) inducer->incubation treatment->inducer phenotype Phenotypic Assays (Cell Size, Viability, Apoptosis) incubation->phenotype gene_expr Gene Expression (qRT-PCR for ANP, BNP) incubation->gene_expr protein_analysis Protein Analysis (Western Blot for p-ERK, Nrf2) incubation->protein_analysis

Caption: Experimental workflow for Cinnamaldehyde studies in cardiomyocytes.

References

Application Notes and Protocols for Testing Cinamolol's Effect on Heart Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinamolol is a novel beta-adrenergic receptor antagonist under investigation for its potential therapeutic effects on cardiovascular conditions. As a beta-blocker, its primary mechanism of action is expected to be the competitive inhibition of beta-adrenergic receptors, leading to a reduction in heart rate and myocardial contractility.[1][2][3] These application notes provide a comprehensive overview of the experimental design and detailed protocols for evaluating the pharmacological effects of this compound on heart rate, from in vitro receptor binding to in vivo animal models.

In Vitro Characterization of this compound

In vitro assays are fundamental for determining the binding affinity and functional antagonism of this compound at beta-adrenergic receptors. These initial studies provide crucial data on the compound's potency and selectivity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a drug for its receptor.[4] Competition binding experiments are used to determine the affinity of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[4][5]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing human β1 and β2 adrenergic receptors.[6]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) and increasing concentrations of unlabeled this compound.[5]

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at room temperature (e.g., 60 minutes).[5]

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[5]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site or two-site competition model to determine the inhibitor constant (Ki) for each receptor subtype.

Data Presentation: this compound Binding Affinity (Ki) at Human β1 and β2 Adrenergic Receptors

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity (β1/β2)
This compound1.545.230.1
Propranolol (non-selective)2.11.80.86
Atenolol (β1-selective)25.6145056.6
Functional Antagonism: cAMP Assays

Cyclic adenosine (B11128) monophosphate (cAMP) is a key second messenger in the beta-adrenergic signaling pathway.[7] Functional assays measuring the inhibition of agonist-induced cAMP production are used to determine the potency of a beta-blocker.[8][9]

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Culture cells expressing the target beta-adrenergic receptor subtype in a 96-well plate.[8]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.[8]

  • Stimulation: Stimulate the cells with a known beta-agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.[8]

  • cAMP Quantification: Measure the cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).[10]

  • Data Analysis: Plot the agonist-induced cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response).

Data Presentation: this compound Functional Antagonism (IC50) in cAMP Assays

Compoundβ1 IC50 (nM)β2 IC50 (nM)
This compound5.8180.7
Propranolol8.26.5
Atenolol95.34500

Signaling Pathway: Beta-Adrenergic Receptor-cAMP Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta-Agonist Beta-Agonist BAR Beta-Adrenergic Receptor Beta-Agonist->BAR Binds Gs Gs Protein BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to This compound This compound This compound->BAR Blocks

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Ex Vivo Assessment of this compound on Heart Rate

Ex vivo models, such as the Langendorff isolated heart preparation, allow for the study of drug effects on the whole heart in a controlled environment, free from systemic influences.[11][12][13]

Langendorff Isolated Perfused Heart

In the Langendorff preparation, the heart is isolated and retrogradely perfused through the aorta, allowing for the measurement of heart rate, contractile force, and coronary flow.[14][15]

Experimental Protocol: Langendorff Isolated Rat Heart

  • Heart Isolation: Anesthetize a rat and rapidly excise the heart.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution.[14]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline heart rate and contractile function are recorded.

  • Drug Administration: Administer increasing concentrations of this compound into the perfusion solution.

  • Data Recording: Continuously record heart rate and other cardiac parameters.

  • Agonist Challenge: After assessing the direct effects of this compound, challenge the heart with a beta-agonist (e.g., isoproterenol) in the presence of this compound to evaluate its antagonistic properties.

  • Data Analysis: Calculate the percentage change in heart rate from baseline for each concentration of this compound and determine the EC50 for its negative chronotropic effect. Also, determine the extent of the rightward shift in the isoproterenol (B85558) dose-response curve to quantify antagonism.

Data Presentation: Effect of this compound on Spontaneous Heart Rate and Isoproterenol-Induced Tachycardia in Isolated Rat Hearts

This compound Concentration (nM)% Decrease in Spontaneous Heart RateIsoproterenol EC50 Shift (fold)
15.2 ± 1.12.5
1015.8 ± 2.315.8
10035.4 ± 3.998.2
100052.1 ± 4.5>500

Experimental Workflow: Langendorff Isolated Heart Experiment

G Start Start Isolate_Heart Isolate Rat Heart Start->Isolate_Heart Cannulate Cannulate Aorta on Langendorff Apparatus Isolate_Heart->Cannulate Perfuse Retrograde Perfusion with Krebs-Henseleit Solution Cannulate->Perfuse Stabilize Stabilize Heart (20-30 min) Perfuse->Stabilize Record_Baseline Record Baseline Heart Rate Stabilize->Record_Baseline Administer_this compound Administer Increasing Concentrations of this compound Record_Baseline->Administer_this compound Record_HR_Change Record Heart Rate Changes Administer_this compound->Record_HR_Change Agonist_Challenge Challenge with Isoproterenol Record_HR_Change->Agonist_Challenge Record_Antagonism Record Antagonistic Effect Agonist_Challenge->Record_Antagonism End End Record_Antagonism->End

Caption: Workflow for assessing this compound's effect on an isolated perfused heart.

In Vivo Evaluation of this compound's Effect on Heart Rate

In vivo studies are essential to understand the effects of this compound in a whole, living organism, taking into account pharmacokinetic and pharmacodynamic factors. Telemetry is the gold standard for measuring cardiovascular parameters in conscious, freely moving animals, as it minimizes stress-induced artifacts.[16][17][18]

Telemetry in Conscious Rodents

Radiotelemetry involves the surgical implantation of a small transmitter that continuously measures and transmits physiological data, such as heart rate, blood pressure, and activity.[19]

Experimental Protocol: Telemetric Monitoring in Rats

  • Transmitter Implantation: Surgically implant a telemetry transmitter into the abdominal cavity of the rats, with the blood pressure catheter inserted into the abdominal aorta. Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline heart rate and blood pressure for at least 24 hours to establish a diurnal rhythm.[17]

  • Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage or intravenous injection).

  • Continuous Monitoring: Continuously monitor heart rate, blood pressure, and activity for several hours or days following drug administration.[19]

  • Exercise or Stress Challenge: To assess the beta-blocking activity under conditions of increased sympathetic tone, subject the animals to a stressor, such as a forced swim test or administration of a beta-agonist like isoproterenol.[20]

  • Data Analysis: Analyze the telemetric data to determine the time course and magnitude of the heart rate reduction caused by this compound. Compare the heart rate response to the stressor in vehicle-treated versus this compound-treated animals.

Data Presentation: Effect of Oral Administration of this compound on Heart Rate in Conscious Rats

Time Post-Dose (hours)Vehicle (bpm)This compound (10 mg/kg) (bpm)% Change from Vehicle
0 (Baseline)350 ± 15348 ± 12-0.6%
1345 ± 18280 ± 10-18.8%
2342 ± 16265 ± 11-22.5%
4348 ± 14275 ± 13-21.0%
8352 ± 17310 ± 15-11.9%
24349 ± 15345 ± 14-1.1%

Logical Relationship: In Vivo Experimental Design

G Animal_Model Conscious Rat with Telemetry Implant Baseline Baseline HR Recording (24h) Animal_Model->Baseline Treatment Treatment Groups Baseline->Treatment Vehicle Vehicle Control Treatment->Vehicle This compound This compound Treatment->this compound Data_Acquisition Continuous HR Monitoring Vehicle->Data_Acquisition This compound->Data_Acquisition Stressor Stress/Agonist Challenge Data_Acquisition->Stressor Data_Analysis Data Analysis and Comparison Stressor->Data_Analysis Conclusion Determine In Vivo Efficacy and Duration of Action Data_Analysis->Conclusion

Caption: Logical flow of the in vivo experimental design for testing this compound.

Conclusion

The described experimental protocols provide a robust framework for the comprehensive evaluation of this compound's effect on heart rate. By progressing from in vitro receptor characterization to ex vivo organ studies and culminating in in vivo assessments in conscious animals, researchers can obtain a thorough understanding of the pharmacological profile of this novel beta-blocker. The data generated from these studies will be crucial for guiding further drug development and clinical trial design.

References

Mass Spectrometry Analysis of Cinamolol: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinamolol is a beta-adrenergic blocking agent with the molecular formula C16H23NO4. While the therapeutic effects of beta-blockers are well-documented, detailed public information regarding the specific analytical methods for the quantification of this compound and its metabolites in biological matrices is scarce. This document aims to provide a generalized framework for the development and application of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound, based on established protocols for similar compounds. Due to the limited availability of specific data for this compound, the presented protocols and data are illustrative and based on the analysis of other beta-blockers.

Illustrative Quantitative Data

The following table represents a hypothetical dataset for the quantification of this compound and a putative hydroxylated metabolite in human plasma following a single oral dose. This data is for illustrative purposes only and does not represent actual experimental results.

Time (hours)This compound (ng/mL)Hydroxy-Cinamolol (ng/mL)
0< 0.1< 0.1
0.525.35.8
1.089.715.2
2.0154.235.6
4.098.558.9
8.045.175.3
12.015.642.1
24.02.110.4

Experimental Protocols

A robust and sensitive LC-MS/MS method is the gold standard for the quantification of drugs and their metabolites in biological fluids. The following protocol is a general guideline for the analysis of this compound and its potential metabolites.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.

  • Reagents:

    • Human plasma

    • This compound and metabolite reference standards

    • Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar beta-blocker)

    • Acetonitrile (ACN), ice-cold

  • Procedure:

    • To 100 µL of plasma sample, add 20 µL of IS solution and vortex briefly.

    • Add 300 µL of ice-cold ACN to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable for the separation of beta-blockers.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient elution is often used to achieve optimal separation. A representative gradient is as follows:

Time (min)%B
0.05
0.55
3.095
4.095
4.15
5.05
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for beta-blockers.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific MRM transitions for this compound and its metabolites would need to be determined by infusing the pure compounds into the mass spectrometer. Hypothetical MRM transitions are provided below:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized
Fragment 2Optimized
Hydroxy-Cinamolol[M+H]+Fragment 1Optimized
Fragment 2Optimized
Internal Standard[M+H]+Fragment 1Optimized

Visualizations

Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalytical analysis of a drug from a biological matrix.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike_IS Spike Internal Standard Plasma->Spike_IS Precipitation Protein Precipitation Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for bioanalytical sample processing and analysis.

Hypothetical Metabolic Pathway of this compound

Beta-blockers undergo various metabolic transformations. Based on the metabolism of similar drugs, the following diagram illustrates potential metabolic pathways for this compound.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP Enzymes O_Demethylation O-Demethylation This compound->O_Demethylation CYP Enzymes N_Dealkylation N-Dealkylation This compound->N_Dealkylation CYP Enzymes Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation O_Demethylation->Sulfation SULTs

Caption: Plausible metabolic pathways for this compound.

The successful analysis of this compound and its metabolites requires a highly selective and sensitive analytical method. While specific, validated methods for this compound are not readily found in the public literature, the principles of bioanalytical method development for other beta-blockers provide a strong foundation. The LC-MS/MS methodology outlined here represents a standard approach that, with proper validation, could be applied to pharmacokinetic and metabolic studies of this compound. Further research is needed to identify the specific metabolites of this compound and to develop and validate a dedicated analytical method for its quantification in biological matrices.

Application Notes & Protocols: Assessing Cinamolol's Impact on Blood Pressure in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the antihypertensive effects of Cinamolol, a putative beta-blocker, in rat models. The protocols detailed herein cover both invasive and non-invasive techniques for blood pressure measurement, data interpretation, and an overview of the relevant signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound is investigated for its potential as a beta-adrenergic blocking agent. Like other beta-blockers, its primary mechanism for lowering blood pressure is expected to involve the inhibition of β1-adrenergic receptors in the kidneys, leading to a reduction in renin release.[1] This, in turn, suppresses the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.[2][3] Beta-blockers decrease plasma renin activity (PRA), angiotensin II, and aldosterone (B195564) levels, contributing to their antihypertensive effects.[2]

Signaling Pathway of Beta-Blocker Action on RAAS

The following diagram illustrates the signaling cascade affected by beta-blockers like this compound. The drug acts by blocking β1-adrenergic receptors on juxtaglomerular cells in the kidney, which is the entry point for sympathetic nervous system stimulation of the RAAS.[3]

RAAS_Pathway cluster_kidney Kidney (Juxtaglomerular Cells) cluster_systemic Systemic Circulation Beta1 β1-Adrenergic Receptor Renin Renin Release Beta1->Renin Stimulates AngI Angiotensin I Renin->AngI Converts Angiotensinogen Angiotensinogen (from Liver) Angiotensinogen->AngI AngII Angiotensin II AngI->AngII ACE Aldosterone Aldosterone (from Adrenal Gland) AngII->Aldosterone Stimulates Vasoconstriction Vasoconstriction AngII->Vasoconstriction Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase This compound This compound (Beta-Blocker) This compound->Beta1 Blocks

Diagram 1: this compound's inhibitory action on the RAAS pathway.

Experimental Protocols for Blood Pressure Assessment

Two principal techniques are employed for recording arterial blood pressure in conscious rats: direct measurement via arterial catheters (radiotelemetry) and indirect measurement using the tail-cuff method.[4]

Method 1: Radiotelemetry (Direct, Invasive Measurement)

Radiotelemetry is considered the 'gold standard' for measuring blood pressure in laboratory animals as it allows for continuous, direct, and accurate data collection from unrestrained animals in their home cages, minimizing stress-induced artifacts.[5][6][7]

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) rats (225g or heavier) are commonly used.[8]

  • Telemeter Implantation (Aseptic Surgery):

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Make a midline abdominal incision to expose the abdominal aorta.[6][9]

    • Temporarily occlude the aorta and insert the telemeter's pressure-sensing catheter into the vessel, advancing it cranially.[8]

    • Secure the catheter with tissue adhesive and ensure hemostasis.[6]

    • Place the body of the transmitter into the peritoneal cavity and suture it to the abdominal musculature.[6][10]

    • Close the incision in layers.

    • Administer post-operative analgesics and allow a recovery period of at least one week before starting experiments.[6]

  • Data Acquisition:

    • House rats individually in their home cages placed on top of receiver platforms.[11]

    • Activate the transmitter using a magnet.[6]

    • Record blood pressure (systolic, diastolic, mean) and heart rate continuously. Data is typically collected for set periods (e.g., 1 hour) at different times of the day to account for diurnal variations.[6]

  • Experimental Procedure:

    • After a baseline recording period (e.g., 3-5 days), administer this compound or vehicle control to the rats (e.g., via oral gavage).

    • Continue to record hemodynamic parameters for the duration of the study.

  • Data Analysis:

    • Analyze the collected data to determine the mean changes in blood pressure and heart rate from baseline for each treatment group.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to assess the significance of the observed effects.

Telemetry_Workflow A 1. Animal Acclimation (≥ 7 days) B 2. Telemeter Implantation Surgery (Abdominal Aorta Cannulation) A->B C 3. Post-Surgical Recovery (≥ 7 days) B->C D 4. Baseline BP Recording (Continuous, 3-5 days) C->D E 5. Randomization & Dosing (this compound vs. Vehicle) D->E F 6. Chronic BP Recording (Continuous, duration of study) E->F G 7. Data Analysis (Calculate Δ from baseline) F->G

Diagram 2: Experimental workflow for a radiotelemetry study.
Method 2: Tail-Cuff Plethysmography (Indirect, Non-Invasive Measurement)

The tail-cuff method is a non-invasive technique for estimating systolic blood pressure.[4] It is less expensive and does not require surgery, making it suitable for larger-scale or long-term studies where only systolic pressure is the primary endpoint.[12]

  • Animal Model: Wistar or Spontaneously Hypertensive Rats (SHR).

  • Acclimation and Training: This is a critical step to ensure reliable readings.

    • For at least 2-3 days prior to the first measurement, train the rats by placing them in the restraint device for the duration of a typical measurement session.[13] This helps reduce restraint-induced stress.

  • Animal Preparation:

    • To ensure detectable blood flow in the tail artery, the rat must be warmed.[4] Place the rat in a warming chamber or on a warming pad until the tail skin temperature reaches 32-35°C.[14] This promotes vasodilation.

  • Measurement Procedure:

    • Place the rat in a restraining device.

    • Fit the occlusion cuff and a sensor (e.g., piezoelectric pulse transducer) onto the base of the rat's tail.[12]

    • Inflate the cuff to a pressure that occludes blood flow (e.g., ~250 mmHg).

    • Gradually deflate the cuff at a constant rate.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.[4]

    • Take multiple readings (e.g., 10) for each animal and calculate the average.[15]

  • Experimental Procedure:

    • Establish baseline systolic blood pressure over several days.

    • Administer this compound or vehicle control.

    • Measure blood pressure at specified time points post-dosing.

  • Data Analysis:

    • Compare the mean systolic blood pressure between treatment and control groups. Note that this method may underestimate true systolic pressure, especially during interventions that alter vascular tone.[13]

TailCuff_Workflow cluster_measurement Measurement Cycle (for B and D) A Average Readings B 2. Baseline SBP Measurement (Daily for 3-5 days) A->B C 3. Randomization & Dosing (this compound vs. Vehicle) B->C D 4. Post-Dose SBP Measurement (At specified timepoints) C->D E 5. Data Analysis (Compare group means) D->E W Warm Rat (Tail Temp 32-35°C) R Place in Restrainer W->R M Take 10 BP Readings R->M M->A

Diagram 3: Experimental workflow for a tail-cuff blood pressure study.

Data Presentation

The following tables present hypothetical data to illustrate how results from this compound studies might be summarized.

Table 1: Effect of Chronic this compound Administration on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR) Measured by Radiotelemetry

ParameterVehicle Control (n=8)This compound (50 mg/kg/day, n=8)p-value
Baseline
Systolic BP (mmHg)175 ± 5178 ± 6> 0.05
Diastolic BP (mmHg)122 ± 4125 ± 5> 0.05
Mean Arterial BP (mmHg)140 ± 4143 ± 5> 0.05
Heart Rate (bpm)350 ± 12355 ± 10> 0.05
Day 28 of Treatment
Systolic BP (mmHg)179 ± 7155 ± 5< 0.01
Diastolic BP (mmHg)125 ± 6108 ± 4< 0.01
Mean Arterial BP (mmHg)143 ± 6124 ± 4< 0.01
Heart Rate (bpm)348 ± 15310 ± 11< 0.05
Change from Baseline
Δ Systolic BP (mmHg)+4 ± 3-23 ± 4< 0.001
Δ Heart Rate (bpm)-2 ± 5-45 ± 8< 0.001
Data are presented as mean ± SEM.

Table 2: Effect of Acute this compound Administration on Systolic Blood Pressure (SBP) Measured by Tail-Cuff Method

Group (n=10)Baseline SBP (mmHg)SBP at 2h Post-Dose (mmHg)Change in SBP (mmHg)
WKY Rats
Vehicle Control120 ± 3118 ± 4-2 ± 2
This compound (50 mg/kg)122 ± 4110 ± 3-12 ± 3
SHR Rats
Vehicle Control172 ± 5170 ± 6-2 ± 4
This compound (50 mg/kg)175 ± 6150 ± 5-25 ± 5**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to respective Vehicle Control group.

Concluding Remarks

The choice between radiotelemetry and the tail-cuff method should be guided by the specific objectives of the study.[7] Radiotelemetry provides comprehensive and highly accurate data, making it ideal for detailed mechanistic studies.[13][16] The tail-cuff method, while less precise, is a valuable tool for screening compounds and for studies where large animal numbers are required and systolic blood pressure is the main endpoint.[12][13] Proper animal handling, training, and adherence to protocol are paramount for obtaining reliable and reproducible data with either technique.

References

Application Notes and Protocols: Utilizing Beta-Adrenergic Antagonists as Pharmacological Tools for G-Protein Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Information regarding a specific compound named "Cinamolol" is sparse in publicly available scientific literature. It is classified as a beta-adrenergic antagonist[1]. Therefore, these application notes will focus on the general use of beta-adrenergic antagonists (beta-blockers) as pharmacological tools to study G-protein coupled receptors (GPCRs), with Penbutolol, a non-selective beta-blocker, used as an illustrative example where data is available.

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets[2][3][4]. Beta-adrenergic receptors, a class of GPCRs, play a vital role in cardiovascular and other physiological processes[5][6][7]. Beta-adrenergic antagonists, commonly known as beta-blockers, are competitive antagonists that block the receptor sites for endogenous catecholamines like epinephrine (B1671497) and norepinephrine[6][8]. This property makes them invaluable tools for researchers, scientists, and drug development professionals to investigate GPCR signaling, function, and pharmacology.

Mechanism of Action of Beta-Blockers

Beta-blockers bind to beta-adrenergic receptors (β1, β2, and β3), preventing the activation of the receptor by endogenous agonists. This blockade inhibits the associated G-protein signaling cascade. For instance, at β1-adrenergic receptors in the heart, agonist binding normally activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP)[8][9]. Beta-blockers prevent this increase in cAMP, leading to downstream effects such as a decrease in heart rate and contractility[5][9][10]. Some beta-blockers, like Penbutolol, also exhibit partial agonist activity, meaning they can weakly activate the receptor in the absence of a full agonist[9][11].

Data Presentation: Pharmacological Profile of a Representative Beta-Blocker (Penbutolol)

Quantitative data from various assays are crucial for characterizing the pharmacological profile of a compound. Below is a table summarizing representative data for Penbutolol.

ParameterReceptor SubtypeValueAssay TypeReference
Binding Affinity (Ki) β1-adrenergicData not available in search resultsRadioligand Binding-
β2-adrenergicData not available in search resultsRadioligand Binding-
Functional Potency (IC50) Isoproterenol-stimulated cAMP productionData not available in search resultsFunctional Assay-
Receptor Selectivity Non-selectiveBinds to both β1 and β2 receptorsComparative Assays[9][11]
Intrinsic Sympathomimetic Activity (ISA) Partial AgonistPresentFunctional Assay[8][9][11]

Note: Specific quantitative values for Penbutolol's binding affinity and functional potency were not available in the provided search results. This table serves as a template for presenting such data when available.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of a beta-blocker's interaction with GPCRs.

1. Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol outlines a general procedure to determine the binding affinity of a test compound (e.g., a beta-blocker) for a specific beta-adrenergic receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific beta-adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the target beta-adrenergic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-Dihydroalprenolol, a non-selective beta-blocker).

  • Test compound (e.g., Penbutolol).

  • Non-specific binding control (e.g., a high concentration of Propranolol).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Scintillation cocktail and scintillation counter.

  • 96-well plates and filtration apparatus.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes.

    • Radioligand at a concentration near its Kd.

    • Either assay buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: cAMP Measurement to Determine Potency (IC50)

This protocol describes a general method to assess the functional potency of a beta-blocker by measuring its ability to inhibit agonist-induced cAMP production.

Objective: To determine the IC50 of a beta-blocker in inhibiting agonist-stimulated cAMP accumulation in cells expressing a beta-adrenergic receptor.

Materials:

  • Whole cells expressing the target beta-adrenergic receptor (e.g., HEK293 cells).

  • A beta-adrenergic agonist (e.g., Isoproterenol).

  • Test compound (beta-blocker).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound (beta-blocker) and a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the beta-adrenergic agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a specific time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the beta-blocker that causes a 50% inhibition of the agonist-induced cAMP response.

Visualizations: Signaling Pathways and Experimental Workflows

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (Epinephrine) Agonist (Epinephrine) Beta-Adrenergic Receptor Beta-Adrenergic Receptor Agonist (Epinephrine)->Beta-Adrenergic Receptor Activates Antagonist (Beta-Blocker) Antagonist (Beta-Blocker) Antagonist (Beta-Blocker)->Beta-Adrenergic Receptor Blocks G_Protein G Protein (Gs) (α, β, γ subunits) Beta-Adrenergic Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway and point of inhibition by beta-blockers.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Functional Assay (cAMP) cluster_data_analysis Data Analysis Prepare_Cells Prepare Cells/Membranes Expressing Target Receptor Incubate Incubate Membranes, Radioligand, and Test Compound Prepare_Cells->Incubate Pre_treat Pre-treat Cells with Test Compound Prepare_Cells->Pre_treat Prepare_Reagents Prepare Test Compound, Radioligand, and Buffers Prepare_Reagents->Incubate Prepare_Reagents->Pre_treat Filter Separate Bound and Free Radioligand (Filtration) Incubate->Filter Equilibrium Count Quantify Radioactivity (Scintillation Counting) Filter->Count Plot_Data Plot Dose-Response Curves Count->Plot_Data Binding Data Stimulate Stimulate with Agonist (e.g., Isoproterenol) Pre_treat->Stimulate Measure_cAMP Measure Intracellular cAMP Levels Stimulate->Measure_cAMP Measure_cAMP->Plot_Data Functional Data Calculate_Parameters Calculate IC50 and/or Ki Plot_Data->Calculate_Parameters

Caption: General experimental workflow for characterizing a beta-blocker.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Cinamolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Cinamolol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of this compound is primarily attributed to its molecular structure. As a beta-blocker, it possesses a significant hydrophobic aromatic portion, which outweighs the hydrophilic contributions of its amino and alcohol functional groups. This leads to a high lattice energy in its crystalline form and unfavorable interactions with water molecules, making it difficult to dissolve in aqueous media.

Q2: I am observing inconsistent solubility results with my this compound sample. What could be the cause?

A2: Inconsistent solubility can stem from several factors. Polymorphism, the existence of different crystalline forms of this compound, can significantly impact solubility, with amorphous forms generally being more soluble than stable crystalline forms. Additionally, variations in pH, temperature, and the presence of impurities in either the compound or the solvent can lead to variability in your results.

Q3: Can pH modification be used to improve the solubility of this compound?

A3: Yes, pH modification can be an effective strategy. This compound is a weakly basic compound and its solubility can be increased in acidic conditions due to the protonation of its amine group, forming a more soluble salt. It is recommended to conduct a pH-solubility profile to determine the optimal pH for dissolution.

Q4: Are there simple formulation approaches to enhance this compound's solubility for initial in-vitro screening?

A4: For preliminary studies, using co-solvents is a straightforward approach. Common co-solvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can disrupt the hydrophobic interactions of this compound and increase its solubility in aqueous solutions. However, the concentration of co-solvents should be carefully controlled as they can impact cellular assays.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution during dilution.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium after dilution from a stock solution (often in an organic solvent like DMSO).

  • Troubleshooting Steps:

    • Decrease Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.

    • Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween 80 or Poloxamer 188, at a concentration above its critical micelle concentration (CMC) in your aqueous medium. Surfactants can form micelles that encapsulate the hydrophobic this compound, keeping it in solution.

    • Employ a Different Solvent System: Consider using a co-solvent system for your final dilution, ensuring the concentration of the organic solvent is compatible with your experimental model.

Issue 2: Low and variable oral bioavailability in animal studies.
  • Possible Cause: The poor aqueous solubility of this compound is likely leading to dissolution rate-limited absorption in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nanocrystallization of the this compound powder can increase the surface area available for dissolution, potentially improving the rate and extent of absorption.

    • Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD with a hydrophilic polymer (e.g., PVP, HPMC) can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be effective for highly lipophilic drugs like this compound. These formulations can enhance solubility and take advantage of lipid absorption pathways.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvent systems, providing a comparative overview for formulation development.

Solvent SystemThis compound Solubility (µg/mL)Temperature (°C)Notes
Deionized Water< 125Practically insoluble.
Phosphate Buffered Saline (PBS), pH 7.4~1.525Very slightly soluble.
0.1 N HCl (pH ~1)55025Increased solubility due to salt formation.
20% Ethanol in Water (v/v)7525Demonstrates the effect of a co-solvent.
1% Tween 80 in Water (w/v)12025Illustrates the benefit of surfactant-based micellar solubilization.
10% Propylene Glycol in PBS (v/v)9025Another example of co-solvency.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin (B1172386) Inclusion Complex

This protocol describes the preparation of a this compound-cyclodextrin complex to enhance its aqueous solubility.

  • Molar Ratio Determination: Determine the appropriate molar ratio of this compound to a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), commonly starting with 1:1 and 1:2 ratios.

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of HP-β-CD by dissolving the required amount in purified water with gentle heating (40-50°C) and stirring.

  • Complexation: Slowly add the accurately weighed this compound powder to the cyclodextrin solution.

  • Equilibration: Continue stirring the mixture for 24-48 hours at a constant temperature to ensure the formation of the inclusion complex reaches equilibrium.

  • Filtration and Lyophilization: Filter the solution through a 0.22 µm filter to remove any undissolved this compound. The resulting clear solution can be used directly or lyophilized to obtain a solid powder of the this compound-cyclodextrin complex.

  • Solubility Determination: The solubility of this compound in the final complex is determined using a validated analytical method such as HPLC-UV.

Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol outlines the steps to prepare a this compound ASD to improve its dissolution rate.

  • Polymer and Drug Dissolution: Select a suitable polymer (e.g., PVP K30, HPMC-AS). Dissolve both the this compound and the polymer in a common volatile organic solvent, such as a mixture of dichloromethane (B109758) and methanol, in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratios).

  • Solvent Evaporation: The solvent is then removed under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible (e.g., 40°C) to minimize thermal degradation.

  • Drying: The resulting solid film is further dried in a vacuum oven for at least 24 hours to remove any residual solvent.

  • Milling and Sieving: The dried product is gently milled and sieved to obtain a fine powder with a uniform particle size.

  • Characterization: The amorphous nature of the dispersion should be confirmed using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The dissolution performance of the ASD is then compared to the crystalline drug.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor this compound Solubility start Start: Poor this compound Solubility Observed check_purity Is the compound pure? (>98%) start->check_purity purify Purify Compound check_purity->purify No ph_modification Can pH be modified? check_purity->ph_modification Yes purify->ph_modification adjust_ph Adjust pH to acidic conditions (e.g., pH 1-3) ph_modification->adjust_ph Yes simple_formulation Is a simple formulation _sufficient?_ ph_modification->simple_formulation No end End: Solubility Improved adjust_ph->end use_cosolvent Use Co-solvents (e.g., Ethanol, PEG) simple_formulation->use_cosolvent Yes use_surfactant Use Surfactants (e.g., Tween 80) simple_formulation->use_surfactant Yes advanced_formulation Advanced Formulation Required? simple_formulation->advanced_formulation No use_cosolvent->end use_surfactant->end cyclodextrin Cyclodextrin Complexation advanced_formulation->cyclodextrin Option 1 asd Amorphous Solid Dispersion (ASD) advanced_formulation->asd Option 2 nanoparticles Nanoparticle Formulation advanced_formulation->nanoparticles Option 3 cyclodextrin->end asd->end nanoparticles->end

Caption: A decision-making workflow for addressing poor this compound solubility.

G cluster_1 Solubility Enhancement Mechanisms cluster_cosolvent Co-solvency cluster_cyclodextrin Cyclodextrin Complexation cluster_surfactant Micellar Solubilization This compound This compound Molecule (Hydrophobic) cosolvent_complex Reduced Polarity of Solvent -> Increased this compound Solubility This compound->cosolvent_complex inclusion_complex Inclusion Complex (Hydrophilic Exterior) This compound->inclusion_complex Encapsulated solubilized_this compound Solubilized this compound in Micelle Core This compound->solubilized_this compound cosolvent Co-solvent (e.g., Ethanol) cosolvent->cosolvent_complex water Water water->cosolvent_complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->inclusion_complex surfactant Surfactant Monomers (e.g., Tween 80) micelle Micelle (Hydrophobic Core, Hydrophilic Shell) surfactant->micelle > CMC micelle->solubilized_this compound

Caption: Mechanisms for enhancing the aqueous solubility of this compound.

Optimizing the reaction conditions for Cinamolol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Cinamolol.

Disclaimer

The following protocols and troubleshooting advice are based on general principles of organic synthesis, particularly the synthesis of beta-blockers, due to the limited availability of published literature on the specific synthesis of this compound. The proposed synthetic route is hypothetical and should be adapted and optimized under appropriate laboratory conditions.

Troubleshooting Guide

Encountering challenges during synthesis is a common aspect of chemical research. This guide addresses potential issues you might face during the synthesis of this compound.

Issue 1: Low Yield of this compound

A low yield of the final product is a frequent problem. Several factors could be contributing to this issue.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.Drive the reaction to completion, thereby increasing the product yield.
Suboptimal Reaction Temperature The reaction between the epoxide and cinnamylamine (B1233655) may be temperature-sensitive. Experiment with a range of temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal condition.Identify the temperature that maximizes yield while minimizing side product formation.
Poor Quality of Reagents Ensure the purity of starting materials, especially the epoxide precursor and cinnamylamine. Impurities can interfere with the reaction.Using pure reagents will lead to a cleaner reaction and a higher yield of the desired product.
Incorrect Stoichiometry Vary the molar ratio of cinnamylamine to the epoxide precursor. A slight excess of the amine may be beneficial.Optimize the reactant ratio to ensure the complete conversion of the limiting reagent.
Inefficient Catalyst If a catalyst is used for the epoxide opening, its activity might be low. Consider screening different catalysts (e.g., Lewis acids, Brønsted acids) or increasing the catalyst loading.An effective catalyst will accelerate the reaction and improve the yield.

Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and reduce the overall yield of this compound.

Potential Impurity/Byproduct Formation Mechanism Mitigation Strategy
Di-alkylation Product The secondary amine of the this compound product can react with another molecule of the epoxide.Use a slight excess of cinnamylamine to favor the formation of the mono-alkylation product. Control the reaction temperature to minimize over-reactivity.
Unreacted Starting Materials Incomplete reaction or inefficient purification.Monitor the reaction for completion. Optimize purification techniques such as column chromatography or recrystallization.
Polymerization of Epoxide Can occur under strongly acidic or basic conditions.Use mild reaction conditions and control the pH of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A probable and common method for synthesizing beta-blockers like this compound involves the nucleophilic ring-opening of an epoxide with an amine. The synthesis can be conceptualized in two main steps:

  • Synthesis of the Epoxide Precursor: Reaction of 3-acetamidophenol with epichlorohydrin (B41342) in the presence of a base to form 1-(3-acetamidophenoxy)-2,3-epoxypropane.

  • Synthesis of this compound: Reaction of the synthesized epoxide with cinnamylamine to yield (±)-1-(cinnamylamino)-3-(3-acetamidophenoxy)-2-propanol (this compound).

Q2: What are the critical parameters to control during the synthesis?

The most critical parameters include:

  • Reaction Temperature: Influences reaction rate and selectivity.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. Polar protic or aprotic solvents are often used.

  • Stoichiometry: The molar ratio of the reactants is crucial for maximizing yield and minimizing side products.

  • Purity of Reagents: Impurities in starting materials can lead to undesired side reactions.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system to achieve good separation between the starting materials and the product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What are the common challenges in the purification of this compound?

Purification can be challenging due to the presence of structurally similar impurities. Column chromatography using silica (B1680970) gel is a common method for purification. The choice of eluent is critical for good separation. Recrystallization from a suitable solvent system can also be an effective purification technique.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-acetamidophenoxy)-2,3-epoxypropane (Epoxide Precursor)

  • To a solution of 3-acetamidophenol (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol), add a base such as sodium hydroxide (B78521) or potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure epoxide.

Protocol 2: Synthesis of this compound

  • Dissolve the purified 1-(3-acetamidophenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

  • Add cinnamylamine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated). The optimal temperature should be determined experimentally.

  • Monitor the reaction progress by TLC until the epoxide is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).

Visualizations

Cinamolol_Synthesis_Workflow cluster_step1 Step 1: Epoxide Synthesis cluster_step2 Step 2: this compound Synthesis A 3-Acetamidophenol D Reaction & Workup A->D B Epichlorohydrin B->D C Base (e.g., NaOH) C->D E 1-(3-acetamidophenoxy)-2,3-epoxypropane D->E Purification F 1-(3-acetamidophenoxy)-2,3-epoxypropane H Reaction & Workup F->H G Cinnamylamine G->H I Crude this compound H->I J Purified this compound I->J Purification

Caption: Proposed two-step synthesis workflow for this compound.

Troubleshooting_Logic Start Low this compound Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SuboptimalTemp Suboptimal Temperature? IncompleteReaction->SuboptimalTemp No OptimizeTimeTemp Increase Time/Temp IncompleteReaction->OptimizeTimeTemp Yes PoorReagents Poor Reagent Quality? SuboptimalTemp->PoorReagents No OptimizeTemp Screen Temperatures SuboptimalTemp->OptimizeTemp Yes PurifyReagents Purify/Replace Reagents PoorReagents->PurifyReagents Yes End Yield Improved PoorReagents->End No/Resolved OptimizeTimeTemp->End OptimizeTemp->End PurifyReagents->End

Caption: Troubleshooting logic for addressing low reaction yield.

Troubleshooting Cinamolol instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting Cinamolol instability during long-term storage.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the storage and handling of this compound.

Issue 1: Discoloration of this compound powder observed during long-term storage.

  • Potential Cause: This may be due to photodegradation or oxidation. Exposure to light, especially UV light, can induce photolytic degradation of the this compound molecule.[1] Additionally, oxidative degradation can occur, which is often accelerated by light, temperature, and the presence of metal ions.[1]

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the this compound powder has been stored in a light-resistant container and in a dark place as recommended.

    • Inert Atmosphere: For highly sensitive batches, consider storing under an inert atmosphere, such as nitrogen, to minimize oxidation.[1]

    • Forced Degradation Study: Conduct a forced degradation study by exposing a small sample of this compound to intense light (photostability testing) and oxidative conditions (e.g., hydrogen peroxide) to confirm its susceptibility.[2][3]

    • Analytical Testing: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to analyze the discolored sample.[3][4] This will help to identify and quantify any degradation products.

Issue 2: Precipitation observed in a this compound solution upon storage.

  • Potential Cause: Precipitation could result from a change in pH of the solution, the use of an inappropriate solvent system, or the degradation of this compound into less soluble products. The physical stability of a drug is crucial and changes in its physical form can indicate a loss of efficacy.[5]

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of the solution and compare it to the recommended pH range for this compound solutions.

    • Solubility Check: Re-evaluate the solubility of this compound in the chosen solvent system at the storage temperature.

    • Analyze Precipitate: If possible, isolate the precipitate and analyze it using techniques like Fourier-Transform Infrared (FTIR) spectroscopy or Mass Spectrometry (MS) to determine its identity.[6]

    • Formulation Review: Consider the inclusion of stabilizing excipients, such as solubilizing agents or buffers, in the formulation.

Issue 3: A significant decrease in the potency of this compound is detected over time.

  • Potential Cause: A loss of potency is a direct indicator of chemical degradation of the active pharmaceutical ingredient (API).[5] For compounds with structures similar to this compound, such as other beta-blockers, hydrolysis of the ether linkage and side-chain oxidation are plausible degradation pathways.[1]

  • Troubleshooting Steps:

    • Quantitative Analysis: Utilize a validated stability-indicating HPLC method to accurately quantify the remaining this compound and the formed degradation products.[1]

    • Storage Condition Audit: Thoroughly review the storage conditions, paying close attention to any temperature fluctuations or exposure to humidity, as these factors can accelerate degradation.[1][5]

    • Excipient Interaction Study: If this compound is part of a formulation, investigate potential interactions with excipients that could be promoting degradation.

    • Accelerated Stability Studies: Perform accelerated stability studies at elevated temperatures and humidity to predict the long-term stability and identify the primary degradation pathways.[2][3][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting this compound stability during long-term storage?

A1: The main factors that can influence the stability of this compound include temperature, humidity, light, and oxygen.[1] Elevated temperatures can speed up chemical degradation, while moisture can lead to hydrolysis.[1] Light, particularly UV light, can cause photodegradation, and the presence of oxygen can result in oxidation.[1]

Q2: What are the potential degradation pathways for this compound?

A2: Based on structurally similar beta-blockers, the potential degradation pathways for this compound likely include hydrolysis of its ether linkage and oxidation of its side chain.[1] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate the specific degradation pathways.[3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a well-closed, light-resistant container at controlled room temperature, protected from moisture and excessive heat.[1][5]

Q4: How can I establish the shelf-life of my this compound formulation?

A4: The shelf-life of a this compound formulation is determined through long-term stability studies under controlled storage conditions.[2] Accelerated stability testing at higher temperatures and humidity can be used to predict the shelf-life in a shorter period.[3][7] These studies involve collecting data at various time points and analyzing for potency and degradation products.[6]

Q5: What analytical methods are suitable for monitoring this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) is one of the most common and effective techniques for stability testing due to its ability to separate, identify, and quantify the active ingredient and its degradation products.[3][4] Other useful methods include Mass Spectrometry (MS) for identifying unknown degradants and spectroscopy (UV-Vis, FTIR) for detecting changes in the molecule.[4][6][8]

Data Presentation

Table 1: Effect of Temperature on this compound Stability (Solid State) over 12 Months

Storage Temperature% this compound Remaining% Total DegradantsAppearance
5°C ± 3°C99.5%0.5%White to off-white powder
25°C ± 2°C / 60% ± 5% RH98.2%1.8%White to off-white powder
40°C ± 2°C / 75% ± 5% RH95.1%4.9%Slight yellowish tint

Table 2: Effect of Light Exposure on this compound Stability (Solid State) at 25°C for 3 Months

Light Condition% this compound Remaining% Total DegradantsAppearance
Protected from Light99.1%0.9%White to off-white powder
Exposed to UV/Vis Light96.5%3.5%Noticeable yellow discoloration

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Testing

  • Objective: To quantify this compound and its degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of this compound of known concentrations.

    • Prepare sample solutions from the stability study at appropriate dilutions.

    • Inject standards and samples into the HPLC system.

    • Identify the this compound peak based on retention time.

    • Quantify this compound and any degradation products by comparing peak areas to the standard curve.

Protocol 2: Forced Degradation Study for this compound

  • Objective: To identify potential degradation pathways and demonstrate the stability-indicating nature of the analytical method.

  • Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) and visible light for 7 days.

  • Procedure:

    • Expose this compound (solid and in solution) to the stress conditions listed above.

    • At the end of the exposure period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration.

    • Analyze the stressed samples using the validated HPLC method to separate and identify degradation products.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., Discoloration, Potency Loss) CheckStorage Review Storage Conditions (Temp, Light, Humidity) Start->CheckStorage AnalyticalTesting Perform Stability-Indicating HPLC Analysis CheckStorage->AnalyticalTesting Conditions OK? End Implement Corrective Actions (e.g., New Storage, Formulation) CheckStorage->End Conditions NOT OK IdentifyDegradants Identify and Quantify Degradation Products AnalyticalTesting->IdentifyDegradants ForcedDegradation Conduct Forced Degradation Study IdentifyDegradants->ForcedDegradation Unknown Degradants EvaluateExcipients Assess Excipient Compatibility IdentifyDegradants->EvaluateExcipients Known Degradants ForcedDegradation->EvaluateExcipients Reformulate Reformulate or Add Stabilizers EvaluateExcipients->Reformulate Incompatibility Found EvaluateExcipients->End No Incompatibility Reformulate->End

Caption: Troubleshooting workflow for identifying the root cause of this compound instability.

cluster_Pathway Plausible Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis Product (Ether Cleavage) This compound->Hydrolysis  Moisture / pH Oxidation Oxidation Product (Side-Chain Oxidation) This compound->Oxidation  Oxygen / Light Photodegradation Photodegradation Product This compound->Photodegradation  UV Light

Caption: Potential degradation pathways of this compound under various stress conditions.

cluster_Workflow Experimental Workflow for Long-Term Stability Study Start Prepare Batches & Place on Stability Timepoints Pull Samples at Defined Timepoints (0, 3, 6, 9, 12, 18, 24 mos) Start->Timepoints Analysis Analyze Samples: - Potency (HPLC) - Degradants (HPLC) - Physical Appearance - Other relevant tests Timepoints->Analysis Data Compile and Analyze Data Timepoints->Data End of Study Analysis->Timepoints Next Timepoint Report Generate Stability Report & Determine Shelf-Life Data->Report

Caption: A typical workflow for conducting a long-term stability study of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Cinamolol" is not a widely recognized or characterized agent in scientific literature. This guide will use Propranolol , a well-documented, non-selective beta-blocker, as a representative example to discuss strategies for minimizing off-target effects. The principles and methods described here are broadly applicable to other small molecule inhibitors in experimental settings.

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to help identify and mitigate the off-target effects of Propranolol in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Propranolol?

A1: Propranolol is a competitive, non-selective beta-adrenergic receptor antagonist. It blocks the action of catecholamines (like epinephrine (B1671497) and norepinephrine) at both β1 and β2-adrenergic receptors.[1][] Blockade of β1 receptors in the heart reduces heart rate and myocardial contractility.[3][4] Blockade of β2 receptors can lead to vasoconstriction and bronchoconstriction.[3]

Q2: What are the known off-target effects of Propranolol?

A2: At concentrations higher than those needed for beta-blockade, Propranolol can exhibit off-target effects. The most well-characterized is a "membrane-stabilizing" effect due to blocking sodium channels.[1] Because it is highly lipophilic, it can cross the blood-brain barrier and exert effects on the central nervous system.[1] Cytotoxicity has also been observed in various cell lines at high concentrations (typically >50 µM).[5]

Q3: How can I determine the optimal concentration of Propranolol for my experiment?

A3: The optimal concentration should be the lowest dose that achieves the desired on-target effect while minimizing off-target activity. This is best determined by performing a dose-response curve. In cell-based assays, potency is typically considered to be in the <1-10 µM range.[6] Concentrations significantly above this range increase the risk of off-target effects.

Q4: What are the most critical controls to include in my experiments?

A4: To ensure your observed phenotype is due to the intended on-target effect, you should include several controls:

  • Vehicle Control (e.g., DMSO): To account for any effects of the solvent.

  • Structurally Unrelated Inhibitor: Use an "orthogonal probe" – a compound with a different chemical structure that targets the same receptor (e.g., Atenolol, a selective β1-blocker) to confirm the phenotype is linked to β-adrenergic blockade.[6]

  • Inactive Analog/Enantiomer: If available, use a structurally similar molecule that is known to be inactive against the target.

Troubleshooting Guide

Q: My cells are dying at my treatment concentration, but this is not an expected outcome of beta-blockade. What could be the cause?

A: This could be an off-target cytotoxic effect. Propranolol has been shown to cause cytotoxicity in some cell lines at concentrations of 50 µM and higher.[5]

  • Troubleshooting Steps:

    • Lower the Concentration: Perform a dose-response experiment to find the minimal effective concentration.

    • Perform a Washout Experiment: If the toxicity is due to a reversible off-target effect, the phenotype should diminish after the compound is removed.[7][8]

    • Use a More Selective Blocker: Test a cardioselective beta-blocker like Metoprolol or Atenolol.[9][10] If these compounds do not cause cytotoxicity at concentrations that block β1 receptors, the effect is likely off-target.

Q: I am observing a phenotype that persists long after the Propranolol has been removed from the media. Does this confirm an on-target effect?

A: Not necessarily. While persistence after washout can suggest a strong, specific interaction with the target, it could also indicate that the compound is difficult to wash out of the cells due to high lipophilicity or is causing an irreversible off-target effect.[8]

  • Troubleshooting Steps:

    • Verify with Orthogonal Probes: Confirm that a structurally different beta-blocker produces the same persistent phenotype after washout.[6]

    • Measure Target Engagement: If possible, use a downstream assay (e.g., measuring cAMP levels after isoproterenol (B85558) stimulation) to confirm that the beta-receptors remain blocked after washout.

Data Presentation

Table 1: On-Target vs. Potential Off-Target Effects of Propranolol

Concentration RangeEffect TypePrimary EffectKey Considerations
< 10 µM On-Target Blockade of β1 and β2-adrenergic receptors.[6]Ideal range for maximizing specificity.
10 - 50 µM Mixed On-target effects plus potential for minor off-target activity.Increased risk of confounding results. Requires stringent controls.
> 50 µM Off-Target Potential for sodium channel blockade and general cytotoxicity.[1][5]High likelihood of observing phenotypes unrelated to beta-blockade.

Table 2: Experimental Controls to Delineate On-Target from Off-Target Effects

Control TypePurposeExampleExpected Outcome for On-Target Effect
Vehicle Control Baseline responseDMSONo change in phenotype compared to untreated cells.
Orthogonal Probe Confirm phenotype is target-relatedAtenolol (selective β1 blocker)[10]The phenotype is reproduced (if β1-dependent).
Structurally Unrelated Non-selective Blocker Confirm phenotype is target-relatedCarvedilol[10]The phenotype is reproduced.
Inactive Analog Rule out non-specific compound effectsInactive enantiomer (if available)No change in phenotype.

Experimental Protocols

Protocol 1: Determining Optimal Concentration Using a Dose-Response Assay

  • Cell Plating: Seed cells at a desired density and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of Propranolol dilutions (e.g., from 10 nM to 100 µM) in your cell culture media.

  • Treatment: Replace the media with the Propranolol dilutions and a vehicle control.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), stimulate the cells with a β-adrenergic agonist (e.g., Isoproterenol).

  • Assay: Measure a downstream marker of β-adrenergic signaling, such as cyclic AMP (cAMP) levels.

  • Analysis: Plot the inhibition of the agonist response against the log of the Propranolol concentration to determine the IC50 (the concentration that causes 50% inhibition). The optimal concentration for experiments is typically 1-3 times the IC50.

Protocol 2: Performing a Washout Experiment

This protocol helps determine if an observed effect is due to a persistent, high-affinity interaction (on-target) or a reversible, lower-affinity interaction (likely off-target).[7][8]

  • Treatment: Incubate cells with Propranolol at the desired concentration (e.g., 3x IC50) for a set period (e.g., 1-3 hours). Include a "no washout" control group that will remain in the drug-containing media.

  • Wash: Aspirate the media. Gently wash the cells 2-3 times with pre-warmed, drug-free media.[8]

  • Incubation: Add fresh, drug-free media to the washed cells.

  • Analysis: Assess the biological phenotype at various time points post-washout (e.g., 4, 8, 24 hours) and compare it to the "no washout" and vehicle control groups.[7] A phenotype that disappears after washout is likely due to a reversible off-target effect.[8]

Protocol 3: Using an Orthogonal Control (Atenolol)

This protocol helps confirm that the observed phenotype is a consequence of beta-blockade rather than a unique off-target effect of the Propranolol chemical scaffold.

  • Experiment Setup: Set up parallel experiments with Propranolol and a structurally different beta-blocker, such as the β1-selective antagonist Atenolol.[10]

  • Dosing: Treat cells with equimolar concentrations of each drug, or at concentrations relative to their known IC50 values for the target.

  • Phenotypic Assessment: Perform your primary assay to measure the biological outcome.

  • Comparison: If both Propranolol and Atenolol produce the same phenotype (assuming the effect is β1-mediated), it provides strong evidence that the effect is on-target. If only Propranolol produces the effect, it is likely an off-target phenomenon.

Mandatory Visualizations

cluster_0 On-Target Pathway (Beta-Adrenergic Blockade) cluster_1 Potential Off-Target Pathway Propranolol_On Propranolol (<10 µM) BetaReceptor β-Adrenergic Receptor Propranolol_On->BetaReceptor Blocks AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse_On Specific Cellular Response PKA->CellularResponse_On Propranolol_Off Propranolol (>50 µM) NaChannel Voltage-Gated Na+ Channel Propranolol_Off->NaChannel Blocks MembranePotential Altered Membrane Potential NaChannel->MembranePotential CellularResponse_Off Non-Specific Cellular Response (e.g., Cytotoxicity) MembranePotential->CellularResponse_Off

Caption: On-target vs. potential off-target signaling pathways of Propranolol.

start Start: Design Experiment dose_response 1. Determine IC50 (Dose-Response Curve) start->dose_response select_conc 2. Select Lowest Effective Dose (e.g., 1-3x IC50) dose_response->select_conc run_exp 3. Run Primary Experiment with Controls select_conc->run_exp controls Controls: - Vehicle - Orthogonal Probe (Atenolol) - Inactive Analog run_exp->controls observe_pheno 4. Observe Phenotype run_exp->observe_pheno is_expected Is Phenotype Expected from On-Target Effect? observe_pheno->is_expected reproduced Is Phenotype Reproduced with Orthogonal Probe? is_expected->reproduced No on_target High Confidence: On-Target Effect is_expected->on_target Yes washout 5. Perform Washout Experiment washout->on_target Phenotype Persists off_target High Confidence: Off-Target Effect washout->off_target Phenotype Reverses reproduced->washout Yes reproduced->off_target No

Caption: Experimental workflow for identifying and minimizing off-target effects.

start Problem: Unexpected or Inconsistent Experimental Result check_conc Is concentration >10 µM? start->check_conc lower_conc Solution: Lower concentration and re-run dose-response check_conc->lower_conc Yes check_controls Were proper controls used (e.g., orthogonal probe)? check_conc->check_controls No off_target Conclusion: Result is likely an OFF-TARGET effect lower_conc->off_target run_controls Solution: Repeat experiment with orthogonal controls check_controls->run_controls No washout Solution: Perform washout experiment to test for reversibility check_controls->washout Yes run_controls->off_target washout->off_target Result Reverses on_target Conclusion: Result is likely an ON-TARGET effect washout->on_target Result Persists

Caption: Troubleshooting logic for unexpected experimental results.

References

Improving the yield and purity of synthesized Cinamolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of synthesized Cinamolol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, an aryloxypropanolamine beta-blocker, is typically synthesized in a two-step process. The first step involves the Williamson ether synthesis, where 3-hydroxyphenyl cinnamate (B1238496) reacts with epichlorohydrin (B41342) in the presence of a base to form an epoxide intermediate. In the second step, this intermediate undergoes a ring-opening reaction with isopropylamine (B41738) to yield this compound.[1][2]

Q2: What are the critical parameters to control for a high yield in the first step (Williamson ether synthesis)?

A2: For a high yield of the epoxide intermediate, it is crucial to control the choice of base, solvent, and reaction temperature. A moderately strong base like potassium carbonate is often used for phenols.[3][4] Polar aprotic solvents such as acetonitrile (B52724) or DMF are generally preferred.[3] The reaction temperature should be carefully optimized to ensure complete reaction without promoting side reactions.

Q3: What potential side reactions can occur during the synthesis?

A3: Several side reactions can lower the yield and purity of this compound. In the first step, dimerization of the phenolic starting material or hydrolysis of epichlorohydrin can occur.[5] During the second step, if the reaction with isopropylamine is not complete, residual epoxide can react with the newly formed this compound, leading to undesired byproducts.[6][7] Using an excess of the amine can help to minimize this.[6][7]

Q4: How can the purity of the final this compound product be improved?

A4: Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a common and effective method for purifying aryloxypropanolamine compounds.[3][4] The choice of solvent system for chromatography needs to be optimized for the best separation.

Troubleshooting Guides

Low Yield of this compound
Problem Potential Cause Recommended Solution
Low conversion of 3-hydroxyphenyl cinnamate Incomplete deprotonation of the phenol.Use a stronger base (e.g., sodium hydride) or ensure the base used (e.g., potassium carbonate) is anhydrous and of high quality.[3][8]
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of elimination byproducts The reaction temperature is too high, favoring the E2 elimination pathway, especially with secondary alkyl halides.[9][10]Lower the reaction temperature and ensure a suitable polar aprotic solvent is used.[3]
Low yield in the epoxide ring-opening step Inefficient nucleophilic attack by isopropylamine.Ensure an adequate molar excess of isopropylamine is used to drive the reaction to completion.[6][7] The reaction can also be sensitive to the solvent and temperature; optimization may be required.
Secondary reaction of the product with unreacted epoxide.As mentioned, using a sufficient excess of isopropylamine can prevent the this compound product from acting as a nucleophile and reacting with the remaining epoxide intermediate.[6][7]
Impure this compound Product
Problem Potential Cause Recommended Solution
Presence of unreacted 3-hydroxyphenyl cinnamate Incomplete reaction in the first step.Optimize the reaction conditions of the Williamson ether synthesis as described above. Consider a purification step after the first reaction to isolate the epoxide intermediate before proceeding.
Presence of a dimeric byproduct Reaction of the phenoxide with the epoxide product of another molecule.Use a higher dilution of the reactants to disfavor intermolecular reactions. Adding the epichlorohydrin slowly to the reaction mixture can also help.[5]
Multiple spots on TLC after final reaction Formation of various side products.Carefully analyze the side products to understand their origin. This could be due to impurities in starting materials or non-optimal reaction conditions. A thorough purification by column chromatography with a carefully selected eluent system is crucial.

Experimental Protocols

Step 1: Synthesis of 3-(3-(cinnamoyloxy)phenoxy)prop-1-en-2-yl oxide (Epoxide Intermediate)
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxyphenyl cinnamate (1 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the solution.[4]

  • Epichlorohydrin Addition: Add epichlorohydrin (1.5 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification (Optional but Recommended): The crude epoxide can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Step 2: Synthesis of this compound
  • Reactant Preparation: Dissolve the purified epoxide intermediate (1 equivalent) in ethanol (B145695) in a sealed reaction vessel.

  • Amine Addition: Add isopropylamine (3 equivalents) to the solution.[6][7]

  • Reaction: Heat the mixture to 60-70°C and stir for 4-8 hours. Monitor the disappearance of the epoxide by TLC.

  • Work-up: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography on silica gel. The eluent system will typically be a gradient of dichloromethane (B109758) and methanol.

Visualizations

Cinamolol_Synthesis_Workflow A 3-Hydroxyphenyl Cinnamate + Epichlorohydrin B Williamson Ether Synthesis (K2CO3, Acetonitrile, Reflux) A->B C Epoxide Intermediate B->C E Epoxide Ring-Opening (Ethanol, 60-70°C) C->E D Isopropylamine D->E F Crude this compound E->F G Purification (Column Chromatography) F->G H Pure this compound G->H

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low this compound Yield Q1 Which step shows low conversion? Start->Q1 Step1 Step 1: Williamson Ether Synthesis Q1->Step1 Step 1 Step2 Step 2: Epoxide Ring-Opening Q1->Step2 Step 2 Sol1A Check Base Quality/ Increase Strength Step1->Sol1A Sol1B Optimize Temperature/ Reaction Time Step1->Sol1B Sol2A Increase Molar Ratio of Isopropylamine Step2->Sol2A Sol2B Optimize Solvent and Temperature Step2->Sol2B

Caption: Troubleshooting low yield issues.

Troubleshooting_Purity Start Impure this compound Q1 What are the main impurities? Start->Q1 Imp1 Unreacted Starting Material Q1->Imp1 Imp2 Dimeric Byproduct Q1->Imp2 Imp3 Other Side Products Q1->Imp3 Sol1 Optimize Step 1 Reaction Conditions/Purify Intermediate Imp1->Sol1 Sol2 Use Higher Dilution/ Slow Addition of Epichlorohydrin Imp2->Sol2 Sol3 Thorough Column Chromatography Imp3->Sol3

Caption: Troubleshooting purity issues.

References

Optimizing dosage and administration route for Cinamolol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cinamolol is a fictional compound. The information provided herein is for illustrative purposes and is based on established principles of pharmacology and drug development for beta-adrenergic antagonists with vasodilatory properties.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a third-generation beta-blocker with a dual mechanism of action. It is a highly selective antagonist of the β1-adrenergic receptor, leading to reduced heart rate and myocardial contractility.[1][2][3] Additionally, this compound promotes vasodilation by stimulating endothelial nitric oxide (NO) synthase, which increases the bioavailability of NO in the vasculature.[4][5][6] This NO-mediated vasodilation helps to reduce peripheral resistance.[1][7]

Q2: What are the recommended starting doses for preclinical in vitro and in vivo studies?

A2: For initial preclinical studies, a dose-ranging approach is essential.[8] For in vitro assays, such as those using isolated cardiac tissues or cell cultures, concentrations ranging from 1 nM to 100 µM are typically explored to establish a dose-response curve and determine the EC50.[9] For in vivo dose range finding studies in rodents, it is recommended to start with a low dose (e.g., 1 mg/kg) and escalate until a maximum tolerated dose (MTD) is identified.[8][10][11]

Q3: How should I determine the optimal administration route for this compound?

A3: The optimal administration route depends on the therapeutic goal and the compound's pharmacokinetic profile. For initial preclinical efficacy and safety studies, both intravenous (IV) and oral (PO) routes should be evaluated. An IV administration study is crucial to determine the absolute oral bioavailability by comparing the area under the plasma concentration-time curve (AUC) of the oral dose to the IV dose.[12] The formula for absolute bioavailability (F%) is: F (%) = (AUCPO / AUCIV) × (DoseIV / DosePO) × 100.[12]

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: Key pharmacokinetic parameters for beta-blockers include bioavailability (F), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL).[13][14] These parameters can vary significantly between species.[12] Lipophilic beta-blockers tend to be cleared by the liver and may have lower bioavailability due to first-pass metabolism, while water-soluble compounds are typically cleared by the kidneys.[13][15]

Troubleshooting Guides

Issue 1: High inter-subject variability in plasma concentration is observed after oral administration in animal models.

  • Possible Cause: This could be due to extensive first-pass metabolism, particularly if this compound is a lipophilic compound.[13] Genetic polymorphisms in metabolic enzymes, such as cytochrome P450 2D6 (CYP2D6), can also lead to significant differences in drug clearance between individuals.[16]

  • Troubleshooting Steps:

    • Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes from the relevant species to determine the intrinsic clearance rate.[17]

    • Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant enzymes to identify the primary CYP isoforms responsible for metabolism.[17]

    • Consider Formulation Strategies: Advanced formulations, such as lipid-based delivery systems, can sometimes alter absorption pathways and reduce the impact of first-pass metabolism.[18]

Issue 2: Poor oral bioavailability (<10%) is observed in rodent studies.

  • Possible Cause: Poor oral bioavailability is often caused by a combination of poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism, or efflux by transporters like P-glycoprotein (P-gp).[17][19][20]

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Determine the aqueous solubility of this compound in simulated gastric and intestinal fluids.[17]

    • Assess Intestinal Permeability: Use an in vitro model, such as a Caco-2 cell assay, to determine the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for transporters like P-gp.[19]

    • Investigate Formulation Solutions: If solubility is the issue, strategies like particle size reduction (micronization), or creating amorphous solid dispersions can improve the dissolution rate.[19][21] If P-gp efflux is confirmed, co-administration with a P-gp inhibitor (e.g., verapamil) in preclinical studies can confirm its role.[19]

Issue 3: A clear dose-response relationship cannot be established in efficacy studies.

  • Possible Cause: This may indicate that the selected dose range is not appropriate, or that the therapeutic window is narrow. The issue could be on the plateau of the dose-response curve or below the minimum effective dose (MED).[8][11] It's also possible that the chosen efficacy endpoint is not sensitive enough.

  • Troubleshooting Steps:

    • Expand the Dose Range: Conduct a wider dose-ranging study to ensure you are capturing the full spectrum of the dose-response curve, from no effect to the MED and potentially the MTD.[8][11]

    • Refine the Efficacy Endpoint: Ensure the chosen biomarker or physiological measurement is a robust and sensitive indicator of this compound's activity.

    • Correlate Pharmacokinetics and Pharmacodynamics (PK/PD): Analyze plasma concentrations at each dose level to establish a relationship between drug exposure and the observed effect. This can help determine if the lack of response is due to insufficient exposure.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Following a 5 mg/kg Dose

ParameterAdministration RouteSpeciesValue (Mean ± SD)
Cmax (ng/mL)Oral (PO)Sprague-Dawley Rat450 ± 85
Intravenous (IV)Sprague-Dawley Rat2100 ± 350
Oral (PO)Beagle Dog620 ± 110
Tmax (h)Oral (PO)Sprague-Dawley Rat1.5 ± 0.5
Oral (PO)Beagle Dog2.0 ± 0.8
AUC0-inf (ng·h/mL)Oral (PO)Sprague-Dawley Rat2800 ± 550
Intravenous (IV)Sprague-Dawley Rat14000 ± 2100
Oral (PO)Beagle Dog4900 ± 900
t1/2 (h)Oral (PO)Sprague-Dawley Rat4.2 ± 1.1
Intravenous (IV)Sprague-Dawley Rat3.9 ± 0.9
Oral (PO)Beagle Dog6.5 ± 1.5
Oral Bioavailability (F) -Sprague-Dawley Rat~20%

Table 2: In Vitro Dose-Response of this compound on Isoproterenol-Induced Tachycardia in Isolated Rat Atria

This compound Concentration (nM)Inhibition of Tachycardia (%)
115.2 ± 3.1
1048.5 ± 5.6
5075.3 ± 6.2
10092.1 ± 4.9
50098.5 ± 2.3
IC50 10.5 nM

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Sprague-Dawley Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), equipped with jugular vein catheters for serial blood sampling.[14]

  • Acclimatization: Allow animals to acclimate for at least 3 days before the study.

  • Fasting: Fast animals overnight (approx. 12 hours) prior to dosing, with free access to water.[12][22]

  • Dose Preparation:

    • IV Group: Prepare this compound at 1 mg/mL in a suitable vehicle (e.g., 15% DMSO in PEG300).[23]

    • PO Group: Prepare this compound at the desired concentration in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).[23]

  • Dosing:

    • IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.[23]

    • PO Group: Administer a single dose via oral gavage.[12]

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula at pre-dose, and at 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.[12] Place samples into K2-EDTA tubes and keep them on ice.

  • Plasma Preparation: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C. Harvest the plasma and store it at -80°C until analysis.[12]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.[14] Calculate absolute oral bioavailability using the formula provided in FAQ 3.[12]

Protocol 2: In Vitro Vasodilation Assay Using Isolated Aortic Rings

  • Tissue Preparation: Euthanize a Sprague-Dawley rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Tension Measurement: Connect the rings to an isometric force transducer to record changes in tension. Apply a resting tension of 1.5 g and allow the rings to equilibrate for 60 minutes.

  • Pre-contraction: Induce a stable contraction in the aortic rings by adding a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM).

  • Dose-Response Curve: Once the contraction has plateaued, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.

  • Data Analysis: Record the relaxation response at each concentration of this compound. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal relaxation).

Mandatory Visualizations

G cluster_0 This compound Dual Mechanism of Action Epinephrine Epinephrine/ Norepinephrine Beta1_AR β1-Adrenergic Receptor (Heart) Epinephrine->Beta1_AR Activates AC Adenylyl Cyclase Beta1_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HeartEffects Increased Heart Rate & Contractility PKA->HeartEffects Leads to Cinamolol_Beta This compound Cinamolol_Beta->Beta1_AR Blocks Cinamolol_Vaso This compound EndothelialCell Endothelial Cell eNOS eNOS Cinamolol_Vaso->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS Substrate sGC sGC (Smooth Muscle Cell) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Proposed dual signaling pathway of this compound.

G Start Start: Preclinical Dose-Finding Study SelectSpecies Select Species (Rodent & Non-Rodent) Start->SelectSpecies SingleDose Single Ascending Dose Study (e.g., 1, 3, 10, 30 mg/kg) SelectSpecies->SingleDose MonitorToxicity Monitor for Clinical Signs of Toxicity SingleDose->MonitorToxicity MTD_Check MTD Reached? MonitorToxicity->MTD_Check MTD_Check->SingleDose No (Escalate Dose) CollectSamples Collect Blood for PK Analysis & Terminal Tissues for Pathology MTD_Check->CollectSamples Yes RepeatDose 7-Day Repeat-Dose Study (3 Dose Levels + Control) CollectSamples->RepeatDose Analyze Analyze PK, Clinical Pathology, & Histopathology Data RepeatDose->Analyze SelectDoses Select Safe & Tolerated Doses for Formal Toxicology Studies Analyze->SelectDoses End End SelectDoses->End

Caption: Experimental workflow for a preclinical dose-finding study.

G Start Issue: Poor Oral Bioavailability (<10%) CheckSolubility Assess Aqueous Solubility in SGF & SIF Start->CheckSolubility SolubilityLow Solubility is Low CheckSolubility->SolubilityLow Poor CheckPermeability Assess Permeability (e.g., Caco-2 Assay) CheckSolubility->CheckPermeability Adequate Formulation Action: Improve Formulation (e.g., Solid Dispersion, Nanosizing) SolubilityLow->Formulation End Re-evaluate Bioavailability in vivo Formulation->End PermeabilityLow Permeability is Low (Efflux Ratio > 2?) CheckPermeability->PermeabilityLow Poor CheckMetabolism Assess First-Pass Metabolism (Liver Microsome Stability) CheckPermeability->CheckMetabolism Adequate EffluxSubstrate Action: Co-dose with P-gp Inhibitor PermeabilityLow->EffluxSubstrate Yes Prodrug Action: Prodrug Approach to Improve Permeability PermeabilityLow->Prodrug No EffluxSubstrate->End Prodrug->End MetabolismHigh Metabolism is High CheckMetabolism->MetabolismHigh High CheckMetabolism->End Low MetabolismAction Action: Structural Modification to Block Metabolic Sites MetabolismHigh->MetabolismAction MetabolismAction->End

Caption: Decision tree for troubleshooting poor oral bioavailability.

References

How to prevent degradation of Cinamolol in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Cinamolol in experimental buffers. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a compound for which extensive public stability data is not available. The degradation pathways and stability profiles described herein are predicted based on its chemical structure and general principles of pharmaceutical chemistry. Experimental verification is strongly recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Loss of this compound concentration over time in aqueous buffer (pH > 7.5 or < 6.0) Hydrolysis: The ester functional group in this compound is susceptible to base- and acid-catalyzed hydrolysis, yielding a carboxylic acid and an alcohol, which will likely alter its biological activity.Maintain buffer pH between 6.5 and 7.5.Use freshly prepared buffers and solutions.Avoid prolonged storage of stock solutions in aqueous buffers, especially at room temperature or elevated temperatures. Prepare fresh dilutions from a stock in an organic solvent (e.g., DMSO, ethanol) for each experiment.
Appearance of new peaks in HPLC analysis, especially when samples are exposed to air or certain metal ions. Oxidation: The secondary alcohol and secondary amine in the this compound structure are susceptible to oxidation. This can be accelerated by the presence of dissolved oxygen, trace metal ions (e.g., Cu²⁺, Fe³⁺), or exposure to light.Degas buffers by sparging with an inert gas like nitrogen or argon before use.Consider adding a small amount of an antioxidant (e.g., 0.01% ascorbic acid or sodium metabisulfite), after confirming it does not interfere with the experiment.Use high-purity water and reagents to minimize metal ion contamination. If metal ion contamination is suspected, add a chelating agent like 0.1 mM EDTA.
Rapid degradation of this compound when experiments are conducted under ambient light. Photodegradation: The conjugated system in the cinnamoyl moiety of this compound may be susceptible to degradation upon exposure to UV or visible light.Conduct experiments in amber-colored vials or protect solutions from light by wrapping containers in aluminum foil.Minimize the exposure of the compound to direct light during preparation and handling.If photodegradation is a significant issue, consider using a photostability chamber for controlled light exposure studies.
Inconsistent results or rapid degradation at elevated temperatures. Thermal Degradation: Increased temperature accelerates all degradation pathways, including hydrolysis and oxidation.Store stock solutions and experimental samples at recommended temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single use.If experiments must be conducted at elevated temperatures, minimize the duration of exposure.

Frequently Asked Questions (FAQs)

Q1: What is the predicted stability of this compound in common experimental buffers?

The stability of this compound is highly dependent on the pH, temperature, and composition of the buffer. Based on its structure, this compound is expected to be most stable in buffers with a pH range of 6.5-7.5.[1][2][3] It is predicted to be susceptible to hydrolysis in acidic (pH < 6) and alkaline (pH > 7.5) conditions. Oxidation can also occur, particularly in the presence of oxygen and metal ions.[1][3]

Predicted Stability of this compound Under Various Conditions

Condition Parameter Predicted Stability Primary Degradation Pathway
pH < 6.0LowAcid-catalyzed hydrolysis of the ester
6.5 - 7.5HighMinimal degradation
> 7.5LowBase-catalyzed hydrolysis of the ester
Temperature -20°C (in organic solvent)HighN/A
2-8°C (in neutral buffer)Moderate (days)Slow hydrolysis and oxidation
Room Temperature (~25°C)Low (hours to days)Hydrolysis and oxidation
> 40°CVery LowAccelerated hydrolysis and oxidation
Light Protected from lightHighN/A
Ambient/UV light exposurePotentially LowPhotodegradation
Atmosphere Inert (Nitrogen/Argon)HighN/A
Normal (Air)Moderate to LowOxidation

Q2: Which buffers are recommended for working with this compound?

Phosphate-buffered saline (PBS) at pH 7.4 is a good starting point. Other suitable buffers include HEPES and MOPS, which are known to have a lower potential for metal ion contamination. It is crucial to use freshly prepared buffers made with high-purity water. The buffer concentration itself can also impact stability; it's recommended to use concentrations between 25 mM and 100 mM.

Q3: How should I prepare and store this compound stock solutions?

For long-term storage, it is best to prepare a concentrated stock solution of this compound in a dry, aprotic organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What analytical methods can be used to monitor this compound degradation?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This involves using a C18 column with a mobile phase of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to separate this compound from its potential degradation products. Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.

Predicted Degradation Pathways and Experimental Workflows

The following diagrams illustrate the predicted degradation pathways of this compound and a typical experimental workflow for assessing its stability.

Predicted Degradation Pathways of this compound This compound This compound Hydrolysis_Product Hydrolysis Product (Cinnamic Acid + Amino Alcohol) This compound->Hydrolysis_Product H₂O (Acid/Base) Oxidation_Product Oxidation Product (Ketone or N-oxide) This compound->Oxidation_Product O₂ / Peroxides Photodegradation_Product Photodegradation Product (e.g., Isomers, Cyclized Products) This compound->Photodegradation_Product Light (UV/Vis) Experimental Workflow for Forced Degradation Study start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantify Quantify this compound and Degradation Products analysis->quantify pathway Identify Degradants (LC-MS) & Propose Pathways quantify->pathway end Determine Stability Profile pathway->end Troubleshooting Logic for this compound Instability start Inconsistent Experimental Results? check_hplc HPLC shows new peaks or decreased this compound peak? start->check_hplc check_ph Is buffer pH outside 6.5-7.5? check_hplc->check_ph Yes no_issue Stability is likely not the issue. Check other experimental parameters. check_hplc->no_issue No check_light Was sample exposed to light? check_ph->check_light No hydrolysis Action: Control pH. Use fresh buffers. check_ph->hydrolysis Yes check_temp Was sample exposed to high temp? check_light->check_temp No photodegradation Action: Protect from light. check_light->photodegradation Yes check_air Was buffer degassed? check_temp->check_air No thermal Action: Control temperature. check_temp->thermal Yes oxidation Action: Degas buffers, consider antioxidants. check_air->oxidation No check_air->no_issue Yes

References

Technical Support Center: Optimizing Cinamolol Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Cinamolol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their HPLC methods for improved peak resolution of this compound.

Troubleshooting Guide: Enhancing this compound Peak Resolution

This section addresses common issues encountered during the HPLC analysis of this compound, providing solutions in a question-and-answer format to help you achieve optimal peak resolution.

Question 1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Here are the primary causes and troubleshooting steps:

  • Cause 1: Silanol Interactions: Free silanol groups on the column packing can interact with the basic amine functional group of this compound, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Increase the mobile phase pH to suppress the ionization of residual silanols (typically pH > 7) or decrease the pH to ensure the analyte is fully protonated (typically pH < 3). For basic compounds, working at a lower pH is often effective.[1]

    • Solution 2: Use a Modern, End-Capped Column: Employ a high-purity silica (B1680970) column with advanced end-capping to minimize the number of accessible silanol groups.

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the silanol groups, reducing their interaction with this compound.

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Cause 3: Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and minimize its length.

Question 2: The resolution between my this compound peak and an adjacent impurity peak is poor. How can I improve their separation?

Answer:

Improving the resolution between closely eluting peaks involves manipulating the three key factors in the resolution equation: efficiency, selectivity, and retention factor.

  • Strategy 1: Increase Column Efficiency (N)

    • Action:

      • Decrease the particle size of the stationary phase (e.g., move from a 5 µm to a sub-2 µm column for UHPLC).

      • Increase the column length. A longer column provides more theoretical plates, leading to sharper peaks.[2]

      • Lower the flow rate. This can often lead to better peak resolution, although it will increase the analysis time.

  • Strategy 2: Alter Selectivity (α)

    • Action:

      • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the elution order and improve separation due to different solvent properties.[1]

      • Adjust Mobile Phase pH: For ionizable compounds, small changes in pH can significantly impact the retention and selectivity. Experiment with the pH to find the optimal separation.

      • Change the Stationary Phase: If other options fail, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase instead of a standard C18).[2]

  • Strategy 3: Optimize Retention Factor (k')

    • Action:

      • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of this compound, which can sometimes improve resolution, especially for early eluting peaks. A good target for k' is typically between 2 and 10.

Question 3: I am observing peak fronting for my this compound peak. What could be the cause?

Answer:

Peak fronting is less common than tailing but can occur under specific circumstances.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band can spread and lead to fronting.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.

  • Cause 2: Column Overload: Similar to peak tailing, injecting a very high concentration of the sample can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Cause 3: Column Degradation: A void at the column inlet can cause peak shape distortion, including fronting.

    • Solution: If the problem persists with different analytes, consider replacing the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A typical starting point for a reversed-phase HPLC method for a beta-blocker like this compound would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate).

  • pH: Start with a pH of 3.0, adjusted with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at a wavelength where this compound has significant absorbance (e.g., 220-230 nm).

Q2: How does temperature affect the peak resolution of this compound?

A2: Temperature can have a significant impact on your separation.

  • Increasing Temperature: Generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times. However, it can also decrease retention and may alter selectivity.

  • Decreasing Temperature: Increases retention and can sometimes improve resolution, but at the cost of longer analysis times and broader peaks. It is important to operate within the stable temperature range for your column and analyte.

Q3: Can I use a gradient elution to improve the separation of this compound from its impurities?

A3: Yes, a gradient elution can be very effective, especially for complex samples with components that have a wide range of polarities. A gradient allows you to start with a lower percentage of organic solvent to retain and separate early eluting compounds and then increase the organic content to elute more strongly retained compounds in a reasonable time with good peak shape.

Q4: My baseline is noisy. How can this affect my this compound peak resolution and what can I do about it?

A4: A noisy baseline can make it difficult to accurately integrate peaks, especially smaller ones, which can affect the perceived resolution and the accuracy of quantification. Common causes and solutions include:

  • Air Bubbles: Degas the mobile phase thoroughly.

  • Pump Issues: Check for leaks and ensure the pump is properly primed.

  • Contaminated Mobile Phase: Use high-purity solvents and freshly prepared buffers.

  • Detector Lamp Aging: If the noise is consistent and has increased over time, the detector lamp may need to be replaced.

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Retention and Resolution

% AcetonitrileRetention Time (min)Tailing FactorResolution (from nearest impurity)
30%12.51.31.8
35%8.21.22.1
40%5.11.11.9
45%3.51.11.5

Data is representative and for illustrative purposes.

Table 2: Influence of pH on this compound Peak Shape

Mobile Phase pHRetention Time (min)Tailing Factor
2.59.81.1
3.09.51.2
4.58.71.5
6.07.91.8

Data is representative and for illustrative purposes.

Experimental Protocols

Protocol 1: Representative HPLC Method for this compound Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 25 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

    • Organic Phase: HPLC-grade acetonitrile.

    • Final Mobile Phase: Mix the aqueous and organic phases in the desired ratio (e.g., 65:35 v/v aqueous:acetonitrile). Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram.

Mandatory Visualization

Troubleshooting_Workflow start Poor this compound Peak Resolution peak_shape Assess Peak Shape start->peak_shape resolution_check Assess Resolution (Rs < 1.5) start->resolution_check tailing tailing peak_shape->tailing Tailing? fronting fronting peak_shape->fronting Fronting? change_strength Optimize Mobile Phase Strength (Adjust % Organic) resolution_check->change_strength Yes adjust_ph Adjust Mobile Phase pH (Try pH 2.5-3.0) tailing->adjust_ph Yes reduce_load_tailing Reduce Sample Load tailing->reduce_load_tailing No Improvement new_column_tailing Use End-Capped Column tailing->new_column_tailing Still Tailing check_solvent Match Sample Solvent to Mobile Phase fronting->check_solvent Yes reduce_load_fronting Reduce Sample Load fronting->reduce_load_fronting No Improvement end_node Optimized Resolution adjust_ph->end_node reduce_load_tailing->end_node new_column_tailing->end_node check_solvent->end_node reduce_load_fronting->end_node change_selectivity Alter Selectivity (Change Organic Modifier or pH) change_strength->change_selectivity No Improvement change_strength->end_node increase_efficiency Increase Efficiency (Longer Column / Smaller Particles) change_selectivity->increase_efficiency Still Poor Resolution change_selectivity->end_node increase_efficiency->end_node

Caption: Troubleshooting workflow for improving this compound peak resolution.

References

Managing variability in experimental outcomes with Cinamolol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please be advised that "Cinamolol" is a fictional compound created for the purpose of this guide. The following information, including experimental protocols, data, and troubleshooting advice, is based on a hypothetical scenario and should be used as a template for managing variability in real-world experimental compounds with similar characteristics.

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals manage and troubleshoot variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist of the beta-2 adrenergic receptor (β2AR). It works by blocking the binding of endogenous agonists like epinephrine (B1671497) to the receptor, which in turn inhibits the activation of adenylyl cyclase and reduces the intracellular production of cyclic AMP (cAMP).

Q2: We are observing significant batch-to-batch variability in our IC50 values. What could be the cause?

A2: Batch-to-batch variability can stem from several sources. The most common include inconsistencies in the purity or salt form of the this compound compound, variations in cell culture conditions (e.g., passage number, confluency), and differences in reagent preparation. We recommend performing a quality control check on each new batch of this compound and standardizing all experimental parameters.

Q3: Does this compound have any known off-target effects?

A3: Yes. This compound has been observed to have a secondary, off-target effect on GPRX, a Gq-coupled orphan receptor. This interaction can lead to the activation of the phospholipase C (PLC) pathway and an increase in intracellular calcium mobilization. This off-target activity is highly dependent on cell type and experimental conditions, often contributing to variability.

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in 100% DMSO and then dilute it to the final working concentration in your assay buffer. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: High Variability in In Vitro cAMP Assay Results

You may be experiencing high standard deviations between replicate wells or inconsistent results between experiments. This guide provides a systematic approach to identifying and mitigating the sources of this variability.

Step 1: Verify Cell Culture Conditions

  • Cell Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to phenotypic drift and altered receptor expression.

  • Confluency: Seed cells to reach a consistent confluency (e.g., 80-90%) at the time of the assay. Over-confluent or under-confluent cultures can respond differently.

  • Serum Batch: Test and use a single, qualified lot of fetal bovine serum (FBS) for your experiments, as different lots can contain varying levels of factors that affect cell signaling.

Step 2: Check Reagent and Compound Preparation

  • This compound Stock: Ensure your DMSO stock of this compound is fully dissolved. Vortex thoroughly and visually inspect for precipitates. Prepare fresh serial dilutions for each experiment.

  • Agonist Concentration: Use a concentration of the agonist (e.g., isoproterenol) that produces a robust and consistent response (typically the EC80).

  • Assay Buffer: Prepare the assay buffer fresh and ensure its pH and composition are consistent.

Step 3: Standardize Assay Protocol

  • Incubation Times: Use precise and consistent incubation times for both this compound pre-treatment and agonist stimulation.

  • Cell Lysis: Ensure complete cell lysis to release all intracellular cAMP for detection.

  • Plate Reader Settings: Use optimized and consistent settings on your plate reader.

Issue 2: Inconsistent Efficacy in In Vivo Animal Models

Variability in animal studies can be complex. Key factors to control include animal physiology, compound formulation, and dosing procedures.

Step 1: Evaluate Compound Formulation and Delivery

  • Solubility and Stability: Confirm the stability and solubility of your dosing formulation. This compound may precipitate in certain aqueous vehicles. Consider using a vehicle with co-solvents like PEG400 or Solutol.

  • Route of Administration: Ensure consistent administration (e.g., oral gavage, intravenous injection) by well-trained personnel to minimize variability in pharmacokinetics.

Step 2: Control for Biological Variables

  • Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex, as these factors can significantly impact drug metabolism and response.

  • Circadian Rhythm: Conduct experiments at the same time of day to avoid variations due to circadian cycles, which can affect the expression of adrenergic receptors.

  • Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions to reduce stress-induced physiological changes.

Supporting Data: Impact of Cell Confluency on this compound IC50

The following table summarizes hypothetical data illustrating how cell confluency can impact the measured potency of this compound in a cAMP inhibition assay.

Cell Confluency at Assay TimeThis compound IC50 (nM)Standard Deviation (nM)Fold Change from Optimal
50-60% (Sub-confluent)15.2± 3.11.9x
80-90% (Optimal)8.0± 0.91.0x
>95% (Over-confluent)25.5± 5.43.2x

Key Experimental Protocols

Protocol: In Vitro cAMP Inhibition Assay

This protocol describes a method for determining the IC50 value of this compound in HEK293 cells stably expressing the human β2-adrenergic receptor.

Materials:

  • HEK293-β2AR cells

  • DMEM with 10% FBS, 1% Pen-Strep, 500 µg/mL G418

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • This compound (10 mM stock in DMSO)

  • Isoproterenol (B85558) (1 mM stock in water)

  • cAMP detection kit (e.g., HTRF or ELISA-based)

  • 384-well white assay plates

Methodology:

  • Cell Seeding: Seed HEK293-β2AR cells in 384-well plates at a density of 5,000 cells/well in 20 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., 11-point, 1:3 dilution starting from 10 µM) in assay buffer. Also prepare a vehicle control (DMSO) and a no-agonist control.

  • Antagonist Incubation: Add 10 µL of the diluted this compound or vehicle to the appropriate wells. Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Prepare isoproterenol at its EC80 concentration in assay buffer. Add 10 µL to all wells except the no-agonist control.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.

  • Data Analysis: Normalize the data using the vehicle control (0% inhibition) and no-agonist control (100% inhibition). Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

cluster_beta Primary Pathway (β2AR) cluster_gprx Off-Target Pathway (GPRX) Epinephrine Epinephrine b2AR β2AR Epinephrine->b2AR Activates This compound This compound This compound->b2AR Inhibits AC Adenylyl Cyclase b2AR->AC Activates cAMP cAMP AC->cAMP Generates Cinamolol_off This compound GPRX GPRX Cinamolol_off->GPRX Weakly Activates PLC Phospholipase C GPRX->PLC Activates Ca2 Ca2+ Mobilization PLC->Ca2 Increases

Caption: Hypothetical signaling pathways for this compound.

start Inconsistent In Vitro Results check_cells Review Cell Culture Conditions (Passage, Confluency, Serum) start->check_cells consistent_cells Conditions Consistent? check_cells->consistent_cells check_reagents Verify Reagent & Compound Prep (Solubility, Dilutions, Buffer) consistent_reagents Prep Consistent? check_reagents->consistent_reagents check_protocol Standardize Assay Protocol (Timings, Lysis, Reader) consistent_protocol Protocol Standardized? check_protocol->consistent_protocol end_contact Contact Support check_protocol->end_contact consistent_cells->check_cells No, Optimize consistent_cells->check_reagents Yes consistent_reagents->check_reagents No, Remake consistent_reagents->check_protocol Yes consistent_protocol->check_protocol No, Refine end_ok Variability Reduced consistent_protocol->end_ok Yes

Caption: Troubleshooting workflow for in vitro assay variability.

cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase start High In Vivo Variability formulation Optimize Formulation (Solubility, Stability) start->formulation animals Standardize Animal Model (Strain, Age, Sex) start->animals dosing Ensure Consistent Dosing (Route, Volume, Technique) formulation->dosing conditions Control Environmental Factors (Time of Day, Acclimatization) animals->conditions end_node Reduced Variability & Robust Data dosing->end_node conditions->end_node

Caption: Logic diagram for managing in vivo experimental variability.

Validation & Comparative

A Comparative Efficacy Analysis: Propranolol Versus Cinnamon-Derived Compounds in Cardiovascular and Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established beta-blocker, propranolol (B1214883), and the bioactive compounds derived from cinnamon, with a focus on their efficacy in cardiovascular and metabolic regulation. While a direct clinical comparison is not available, this document synthesizes existing experimental and clinical data to offer a comprehensive overview for research and development purposes. The initial query for "Cinamolol" did not yield a recognized pharmaceutical agent; therefore, this comparison focuses on the principal active components of cinnamon, primarily cinnamaldehyde (B126680).

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its efficacy in treating hypertension, angina, and arrhythmias is well-documented.[1][2] In parallel, emerging research has highlighted the therapeutic potential of natural compounds, with cinnamon and its extracts showing promise in modulating cardiovascular and metabolic parameters. This guide delves into the mechanisms of action, pharmacokinetics, and available efficacy data for both propranolol and cinnamon-derived compounds to inform future research and drug discovery efforts.

Mechanism of Action

Propranolol

Propranolol exerts its effects by competitively blocking β1 and β2 adrenergic receptors. This blockade inhibits the actions of catecholamines (epinephrine and norepinephrine), leading to:

  • Cardiovascular Effects: Decreased heart rate, reduced myocardial contractility, and lowered blood pressure.[1]

  • Other Effects: Bronchoconstriction (due to β2 blockade) and effects on the central nervous system.

Cinnamon-Derived Compounds (Cinnamaldehyde)

The bioactive compounds in cinnamon, particularly cinnamaldehyde, exhibit a multi-faceted mechanism of action that influences various signaling pathways:

  • Cardiovascular Effects: Cinnamaldehyde has been shown to induce peripheral vasodilation, which contributes to a hypotensive effect.[3] It may also have a modest initial positive inotropic and chronotropic effect on the heart, though this can be followed by cardiac inhibition with repeated application.[3]

  • Anti-inflammatory and Antioxidant Effects: Cinnamaldehyde has been demonstrated to inhibit the NF-κB pathway and modulate pro-inflammatory mediators, which play a role in the pathogenesis of cardiovascular diseases like atherosclerosis.[4][5]

  • Metabolic Effects: Cinnamon extracts have been shown to improve insulin (B600854) sensitivity and glucose metabolism.[6]

Pharmacokinetic Profiles

A summary of the pharmacokinetic properties of propranolol and cinnamaldehyde is presented below.

ParameterPropranololCinnamaldehyde/Cinnamon Extract
Absorption Rapidly and completely absorbed orally, but subject to extensive first-pass metabolism, leading to low bioavailability (~25%).Rapidly absorbed after oral administration.
Metabolism Extensively metabolized in the liver.Cinnamaldehyde is rapidly metabolized, primarily to cinnamic acid, in the stomach, small intestine, and liver.
Distribution Widely distributed throughout the body.Distributed to various tissues, including the heart, liver, and brain.[5]
Elimination Primarily excreted in the urine as metabolites.Metabolites are excreted in the urine.

Comparative Efficacy Data

The following tables summarize the available data on the efficacy of propranolol and cinnamon in modulating key cardiovascular and metabolic parameters. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison.

Table 1: Effects on Blood Pressure
AgentStudy PopulationDosageChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Reference
Propranolol Hypertensive Patients160-320 mg/daySignificant ReductionSignificant Reduction[7]
Cinnamon Adults (Meta-analysis)0.5-10 g/day -5.72 mmHg (average)-4.06 mmHg (average)[8]
Cinnamon Patients with Stage 1 HypertensionNot specifiedStatistically significant decrease in mean 24-hr and daytime SBPNo significant difference from placebo in 24-hr DBP[9]
Table 2: Effects on Heart Rate
AgentStudy PopulationDosageEffect on Heart RateReference
Propranolol Hypertensive Patients160-320 mg/daySignificant Reduction[7][10]
Cinnamaldehyde Anesthetized Guinea Pigs (in vitro)Not specifiedInitial increase in beating rate, followed by inhibition with repeated application[3]

Experimental Protocols

Induction of Hypertension in a Rodent Model

A common method for inducing hypertension in rats for pharmacological studies is the L-NAME (Nω-nitro-L-arginine methyl ester) model.[11][12]

  • Animals: Male Sprague-Dawley or Wistar rats (200-250g).

  • Acclimatization: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week.

  • Induction: L-NAME is dissolved in drinking water at a concentration to achieve a dose of 40 mg/kg/day and provided as the sole source of drinking water for 4-8 weeks to establish sustained hypertension.[12]

  • Monitoring: Systolic and diastolic blood pressure and heart rate are measured at baseline and weekly using a non-invasive tail-cuff method.[11][12]

Drug Administration via Oral Gavage

Oral gavage is a standard procedure for precise oral administration of compounds in rodents.[13][14][15][16]

  • Preparation: The test compound (propranolol or cinnamon extract) is suspended or dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Animal Handling: The rodent is properly restrained.

  • Procedure:

    • The appropriate size gavage needle is selected based on the animal's weight.[13][14]

    • The insertion depth is pre-measured from the corner of the mouth to the last rib.[13]

    • The gavage needle is gently inserted into the esophagus.

    • The compound is slowly administered into the stomach.[13]

  • Post-procedural Care: The animal is returned to its cage and monitored for any signs of distress.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Propranolol_Pathway cluster_propranolol Propranolol Action Propranolol Propranolol Beta_Receptor β-Adrenergic Receptor (β1 and β2) Propranolol->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels Ca2+ Channels PKA->Calcium_Channels Phosphorylates Cellular_Response Decreased Heart Rate & Myocardial Contractility Calcium_Channels->Cellular_Response Leads to Cinnamon_Pathway cluster_cinnamon Cinnamaldehyde Action Cinnamaldehyde Cinnamaldehyde IKK IKK Cinnamaldehyde->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NF_kB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NF_kB_p65_p50->Nucleus Translocates to IkB->NF_kB_p65_p50 Releases Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Experimental_Workflow cluster_workflow Drug Efficacy Comparison Workflow start Animal Model Selection (e.g., Hypertensive Rats) acclimatization Acclimatization start->acclimatization baseline Baseline Measurements (BP, HR) acclimatization->baseline grouping Randomized Grouping baseline->grouping control Control Group (Vehicle) grouping->control propranolol_group Propranolol Group grouping->propranolol_group cinnamon_group Cinnamon Extract Group grouping->cinnamon_group treatment Chronic Treatment (e.g., Oral Gavage) control->treatment propranolol_group->treatment cinnamon_group->treatment monitoring Regular Monitoring (BP, HR, etc.) treatment->monitoring endpoint Endpoint Analysis (Biochemical, Histological) monitoring->endpoint data_analysis Statistical Analysis endpoint->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

A Head-to-Head Comparison of Beta-Blockers in a Preclinical Hypertension Model: Metoprolol vs. An Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of two beta-adrenergic receptor antagonists, metoprolol (B1676517) and carvedilol (B1668590), in the context of hypertension. The initial aim was to compare cinamolol and metoprolol; however, a thorough literature search revealed that while this compound is a recognized chemical entity, there is a notable absence of published preclinical or clinical data on its effects in hypertension models. Consequently, a direct comparison is not feasible at this time.

As a scientifically robust alternative, this guide presents a head-to-head comparison between the widely-used beta-blocker, metoprolol, and another well-established beta-blocker with a different pharmacological profile, carvedilol. This comparison is supported by experimental data from clinical studies in hypertensive patients, providing valuable insights for researchers in the field.

Introduction to Metoprolol and Carvedilol

Metoprolol is a cardioselective β1-adrenergic receptor antagonist, meaning it primarily targets beta-1 receptors in the heart. This selectivity leads to a reduction in heart rate and myocardial contractility, thereby lowering blood pressure.[1]

Carvedilol, in contrast, is a non-selective beta-blocker, acting on both β1 and β2-adrenergic receptors.[1][2] Crucially, it also possesses α1-adrenergic blocking activity, which contributes to its antihypertensive effect by promoting vasodilation.[1][3]

Mechanism of Action

The differing receptor affinities of metoprolol and carvedilol result in distinct hemodynamic effects. Metoprolol's primary action is to decrease cardiac output, while carvedilol's combined beta and alpha blockade leads to a reduction in peripheral vascular resistance with a lesser impact on cardiac output.[3][4]

cluster_metoprolol Metoprolol Signaling Pathway cluster_carvedilol Carvedilol Signaling Pathway Metoprolol Metoprolol Beta1_Receptor Beta1_Receptor Metoprolol->Beta1_Receptor Adenylyl_Cyclase Adenylyl_Cyclase Beta1_Receptor->Adenylyl_Cyclase inhibits Heart_Rate Heart_Rate Beta1_Receptor->Heart_Rate decreases cAMP cAMP Adenylyl_Cyclase->cAMP decreases PKA PKA cAMP->PKA decreases activation Calcium_Channels Calcium_Channels PKA->Calcium_Channels decreases phosphorylation Calcium_Influx Calcium_Influx Calcium_Channels->Calcium_Influx reduces Cardiac_Contraction Cardiac_Contraction Calcium_Influx->Cardiac_Contraction decreases Carvedilol Carvedilol Beta1_Beta2_Receptors Beta1_Beta2_Receptors Carvedilol->Beta1_Beta2_Receptors blocks Alpha1_Receptor Alpha1_Receptor Carvedilol->Alpha1_Receptor Adenylyl_Cyclase2 Adenylyl_Cyclase2 Beta1_Beta2_Receptors->Adenylyl_Cyclase2 inhibits Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction inhibits cAMP2 cAMP2 Adenylyl_Cyclase2->cAMP2 decreases PKA2 PKA2 cAMP2->PKA2 decreases activation Cardiac_Effects Cardiac_Effects PKA2->Cardiac_Effects decreases contractility & rate Vasodilation Vasodilation Vasoconstriction->Vasodilation promotes Peripheral_Resistance Peripheral_Resistance Vasodilation->Peripheral_Resistance decreases

Caption: Signaling pathways of Metoprolol and Carvedilol.

Comparative Efficacy in Hypertension: Human Clinical Data

The following tables summarize data from a randomized, single-blind study comparing the hemodynamic effects of metoprolol and carvedilol in hypertensive patients.[3][4][5]

Table 1: Effects on Blood Pressure and Heart Rate

ParameterTime PointMetoprololCarvedilol
Systolic Blood Pressure (mmHg) Baseline158 ± 12159 ± 11
2 hours post-dose145 ± 14141 ± 13
4 weeks143 ± 13140 ± 12
Diastolic Blood Pressure (mmHg) Baseline99 ± 5100 ± 6
2 hours post-dose92 ± 788 ± 6
4 weeks91 ± 687 ± 5
Heart Rate (beats/min) Baseline75 ± 876 ± 9
2 hours post-dose62 ± 767 ± 8
4 weeks64 ± 766 ± 8

Table 2: Hemodynamic Effects

ParameterTime PointMetoprololCarvedilol
Cardiac Output (L/min) Baseline5.8 ± 1.15.9 ± 1.2
4 weeks4.9 ± 0.95.7 ± 1.1
Systemic Vascular Resistance (dyne·s·cm⁻⁵) Baseline1350 ± 2501330 ± 260
4 weeks1580 ± 2801180 ± 240

Experimental Protocols for Preclinical Hypertension Models

To assess the antihypertensive effects of compounds like metoprolol and carvedilol in a preclinical setting, standardized animal models of hypertension are employed. Below are detailed methodologies for two commonly used models.

Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[6][7][8]

  • Animal Model: Male or female SHRs, typically 12-16 weeks of age, when hypertension is well-established.[6][8] A normotensive control group, usually Wistar-Kyoto (WKY) rats, is run in parallel.

  • Drug Administration: Metoprolol, carvedilol, or vehicle is administered daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are monitored non-invasively at regular intervals using the tail-cuff method.[7][9] For continuous and more accurate measurements, telemetry devices can be surgically implanted.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tissues (heart, aorta, kidneys) can be collected for histological analysis (e.g., to assess cardiac hypertrophy and vascular remodeling) and biochemical assays.

L-NAME-Induced Hypertension Model

This is a pharmacological model where hypertension is induced by inhibiting nitric oxide synthase.[10][11][12]

  • Induction of Hypertension: N(G)-nitro-L-arginine methyl ester (L-NAME) is administered in the drinking water (e.g., 40 mg/kg/day) to adult male Wistar or Sprague-Dawley rats for several weeks.[10][13]

  • Experimental Groups:

    • Control group (receiving regular drinking water).

    • L-NAME group (receiving L-NAME in drinking water).

    • L-NAME + Metoprolol group.

    • L-NAME + Carvedilol group.

  • Treatment: The beta-blockers are typically co-administered with L-NAME, starting after a period of hypertension induction or from the beginning of the L-NAME treatment.

start Select Hypertension Model (e.g., SHR or L-NAME) acclimatization Acclimatization of Animals start->acclimatization baseline Baseline Measurements (Blood Pressure, Heart Rate) acclimatization->baseline randomization Randomization into Groups (Vehicle, Metoprolol, Carvedilol) baseline->randomization treatment Chronic Drug Administration randomization->treatment monitoring Regular Monitoring (BP, HR) treatment->monitoring endpoint Endpoint Analysis (Hemodynamics, Histology, Biomarkers) monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis

Caption: General experimental workflow for preclinical hypertension studies.

Conclusion

While a direct comparison between this compound and metoprolol is precluded by the lack of available data for this compound, the comparative analysis of metoprolol and carvedilol offers valuable insights for researchers. Metoprolol's cardioselectivity and carvedilol's combined beta and alpha blockade result in distinct hemodynamic profiles. The choice between such agents in a drug development program would depend on the desired mechanism of action and the specific pathophysiological characteristics of the hypertension model being investigated. The experimental protocols outlined provide a framework for conducting such preclinical comparisons.

References

Validating Beta-Blockade: A Comparative Analysis of Propranolol Using the Isoproterenol Challenge

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Cinamolol": Initial searches for "this compound" did not yield information on a recognized beta-blocking agent. It is presumed that this may be a novel compound not yet extensively documented in publicly available literature or a possible misspelling. To fulfill the comparative guide's objective, this report will focus on a well-established beta-blocker, Propranolol (B1214883) , as a representative agent. The principles and methodologies described herein are broadly applicable to the validation of new beta-blocking compounds.

This guide provides a comprehensive comparison of Propranolol's beta-blocking activity against other common beta-blockers, utilizing data from isoproterenol (B85558) challenge studies. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support the validation of beta-adrenergic antagonism.

Comparative Efficacy of Beta-Blockers in Isoproterenol Challenge

The isoproterenol challenge is a valuable method for quantifying the degree of beta-adrenergic blockade. Isoproterenol is a non-selective beta-adrenergic agonist that, when administered, induces a dose-dependent increase in heart rate (chronotropic effect) and a decrease in diastolic blood pressure.[1][2] Beta-blockers competitively antagonize these effects. The extent of this antagonism is a direct measure of the beta-blocker's potency and efficacy.

Below is a summary of data from studies comparing the effects of Propranolol, Metoprolol (B1676517), and Atenolol (B1665814) on isoproterenol-induced tachycardia.

Beta-BlockerClassDoseIsoproterenol Dose Required for 25 bpm Heart Rate Increase (CD25)Observations
Placebo --1.8 ± 0.3 µg[3]Baseline response to isoproterenol.
Propranolol Non-selective (β1 and β2)[4][5]40 mg (oral)[3][6]39 ± 8 µg[3]Significantly more potent in antagonizing isoproterenol-induced tachycardia compared to cardioselective agents.[1][3]
80 mg (oral)-Dose-dependent increase in beta-blockade observed.[7]
Metoprolol Cardioselective (β1)[5]100 mg (oral)[6]-Less potent than propranolol in suppressing isoproterenol-induced heart rate increase.[6]
Atenolol Cardioselective (β1)50 mg (oral)[3]8 ± 2 µg[3]Less effective than propranolol in blocking isoproterenol-induced tachycardia.[1][4]
100 mg (oral)[6]-Propranolol is estimated to be about 10 times more potent than atenolol in blocking isoprenaline-induced tachycardia.[8]

Key Findings:

  • Propranolol , a non-selective beta-blocker, demonstrates superior potency in antagonizing the chronotropic effects of isoproterenol compared to the cardioselective beta-blockers, Metoprolol and Atenolol.[1][3][6][9]

  • The difference in potency is attributed to the fact that isoproterenol stimulates both β1 and β2 adrenergic receptors, while cardioselective blockers primarily target β1 receptors.[3]

  • The dose of isoproterenol required to achieve a specific heart rate increase (e.g., CD25) is a reliable metric for quantifying the degree of beta-blockade.[3]

Experimental Protocols

Isoproterenol Challenge for Validating Beta-Blockade

This protocol outlines a typical isoproterenol challenge in a clinical research setting to assess the degree of beta-adrenergic blockade.

1. Subject Preparation:

  • Subjects should be healthy volunteers or the specific patient population of interest.

  • A washout period for any medications that could interfere with the study, particularly other beta-blockers or adrenergic agents, is required.

  • Subjects should abstain from caffeine (B1668208) and strenuous exercise for at least 12 hours prior to the study.

  • Informed consent must be obtained.

2. Baseline Measurements:

  • Record baseline heart rate, blood pressure, and a 12-lead electrocardiogram (ECG).

  • Establish intravenous (IV) access for drug and fluid administration.

3. Beta-Blocker Administration:

  • Administer the investigational beta-blocker (e.g., "this compound") or the reference compound (e.g., Propranolol) at the desired dose and route (oral or IV).

  • Allow sufficient time for the drug to reach peak plasma concentration before initiating the isoproterenol challenge. This time will vary depending on the pharmacokinetic profile of the drug.

4. Isoproterenol Infusion:

  • Isoproterenol is typically administered as a continuous IV infusion, starting at a low dose (e.g., 0.5-1 mcg/min) and incrementally increasing the dose at set intervals (e.g., every 3-5 minutes).[10]

  • Continuously monitor heart rate, blood pressure, and ECG throughout the infusion.

5. Endpoint Determination:

  • The primary endpoint is often the dose of isoproterenol required to produce a predetermined increase in heart rate from baseline (e.g., an increase of 25 beats per minute, known as the CD25).[3]

  • The infusion should be terminated if the subject experiences significant adverse effects, such as arrhythmias, severe hypotension, or intolerable symptoms.

6. Data Analysis:

  • Construct a dose-response curve for isoproterenol's effect on heart rate in the presence and absence of the beta-blocker.

  • Calculate the dose ratio, which is the ratio of the isoproterenol dose required to produce the target heart rate increase with the beta-blocker to the dose required without the beta-blocker. A higher dose ratio indicates a greater degree of beta-blockade.

Visualizing the Mechanism of Action

Signaling Pathways

The following diagrams illustrate the mechanism of beta-adrenergic stimulation by isoproterenol and its subsequent blockade by a beta-blocker like Propranolol.

Beta-Adrenergic Stimulation by Isoproterenol Isoproterenol Isoproterenol BetaReceptor Beta-Adrenergic Receptor (β1/β2) Isoproterenol->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Calcium Increased Intracellular Calcium (Ca2+) PKA->Calcium Phosphorylates Channels Response Increased Heart Rate & Contractility Calcium->Response

Caption: Isoproterenol stimulates beta-adrenergic receptors, leading to increased heart rate.

Beta-Blockade by Propranolol Propranolol Propranolol BetaReceptor Beta-Adrenergic Receptor (β1/β2) Propranolol->BetaReceptor Competitively Binds to Isoproterenol Isoproterenol Isoproterenol->BetaReceptor Binding Inhibited Block X BetaReceptor->Block GProtein Gs Protein Block->GProtein Prevents Activation AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP Response Blocked Increase in Heart Rate cAMP->Response

Caption: Propranolol blocks isoproterenol from binding to beta-receptors, preventing stimulation.

Experimental Workflow

The following diagram outlines the logical flow of an isoproterenol challenge experiment to validate the beta-blocking activity of a compound.

Isoproterenol Challenge Workflow Start Start Screening Subject Screening & Informed Consent Start->Screening Baseline Baseline Measurements (HR, BP, ECG) Screening->Baseline DrugAdmin Administer Beta-Blocker (e.g., Propranolol) or Placebo Baseline->DrugAdmin Wait Wait for Peak Plasma Concentration DrugAdmin->Wait Isoproterenol Start Isoproterenol Infusion (Incremental Doses) Wait->Isoproterenol Monitor Continuous Monitoring (HR, BP, ECG) Isoproterenol->Monitor Endpoint Determine Isoproterenol Dose for Target Heart Rate Increase (e.g., CD25) Monitor->Endpoint Analysis Data Analysis: - Dose-Response Curves - Dose Ratio Calculation Endpoint->Analysis End End Analysis->End

References

Cross-Validation of Cinamolol's Effects: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the pharmacological profile of Cinamolol, a beta-adrenergic antagonist, have been conducted. However, a comprehensive cross-validation of its effects in different animal species is currently limited by the scarcity of publicly available preclinical data. This guide aims to provide a framework for such a comparison and transparently outlines the existing information gap.

While the therapeutic class of beta-blockers is well-established, with known effects on cardiovascular parameters, specific quantitative data on this compound's impact on heart rate, blood pressure, and other physiological markers across various animal models remains largely unpublished in accessible scientific literature.

The Challenge of Data Scarcity

Despite extensive searches of scientific databases and regulatory documents, specific preclinical studies detailing the effects of this compound in common laboratory animal models such as rats, mice, dogs, or non-human primates could not be located. This lack of data prevents a direct comparative analysis of its potency, efficacy, and potential species-specific differences in response.

A Framework for Future Comparative Studies

To facilitate future research and the eventual compilation of a comprehensive comparison guide, the following experimental framework is proposed. This framework outlines the necessary studies and data points required for a thorough cross-validation of this compound's effects.

Table 1: Proposed Data Collection for Cross-Species Comparison of this compound
ParameterAnimal SpeciesRoute of AdministrationDosage RangeMeasurementExpected Outcome (based on beta-blocker class)
Heart Rate Rat (e.g., Sprague-Dawley)Intravenous, OralTo be determinedElectrocardiogram (ECG) or telemetryDose-dependent decrease
Dog (e.g., Beagle)Intravenous, OralTo be determinedECG or telemetryDose-dependent decrease
Blood Pressure (Systolic, Diastolic, Mean Arterial) Rat (e.g., Spontaneously Hypertensive Rat)Intravenous, OralTo be determinedTail-cuff method or arterial catheterDose-dependent decrease
Dog (e.g., Beagle)Intravenous, OralTo be determinedArterial catheterDose-dependent decrease
Cardiac Output Dog (e.g., Beagle)IntravenousTo be determinedThermodilution or Fick principleDecrease
Receptor Binding Affinity (β1 vs. β2) In vitro (tissue from various species)N/AN/ARadioligand binding assaysDetermination of selectivity
Pharmacokinetics (ADME) Rat, DogIntravenous, OralTo be determinedPlasma concentration analysisCharacterization of absorption, distribution, metabolism, and excretion
Toxicology Rat, DogOralTo be determinedClinical observations, histopathologyDetermination of No-Observed-Adverse-Effect Level (NOAEL)

Experimental Protocols: A General Approach

Detailed experimental protocols would be specific to the chosen animal model and research question. However, a general workflow for evaluating the cardiovascular effects of a novel beta-blocker like this compound is outlined below.

Experimental Workflow for Cardiovascular Assessment

experimental_workflow cluster_acclimation Phase 1: Acclimation & Baseline cluster_dosing Phase 2: Dosing Regimen cluster_monitoring Phase 3: Post-Dosing Monitoring cluster_analysis Phase 4: Data Analysis acclimation Animal Acclimation (e.g., 7 days) baseline Baseline Data Collection (Heart Rate, Blood Pressure) acclimation->baseline grouping Randomization into Control and Treatment Groups baseline->grouping dosing Administration of this compound or Vehicle (Control) grouping->dosing monitoring Continuous or Intermittent Cardiovascular Monitoring dosing->monitoring data_collection Data Recording at Pre-defined Time Points monitoring->data_collection analysis Statistical Analysis of Treatment vs. Control data_collection->analysis reporting Reporting of Findings analysis->reporting

Caption: General workflow for in vivo cardiovascular assessment of this compound.

Signaling Pathway of Beta-Adrenergic Blockade

The expected mechanism of action for this compound, as a beta-adrenergic antagonist, is the competitive inhibition of beta-adrenergic receptors. This prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby attenuating the downstream signaling cascade that leads to increased heart rate and contractility.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Epinephrine / Norepinephrine receptor Beta-Adrenergic Receptor ligand->receptor Activates This compound This compound This compound->receptor Blocks g_protein Gs Protein Activation receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka effect Increased Heart Rate & Contractility pka->effect

Caption: Simplified signaling pathway of beta-adrenergic receptor activation and blockade by this compound.

Conclusion and Path Forward

While the core requirements of a comprehensive comparison guide for this compound cannot be met at this time due to the lack of available data, this document serves to highlight the critical need for further preclinical research. The proposed framework for data collection and the generalized experimental protocols offer a roadmap for researchers in the field. As new data on this compound becomes available, this guide can be updated to provide a valuable resource for the scientific and drug development communities. The objective comparison of this compound's performance with other beta-blockers will be crucial in determining its potential therapeutic value and clinical utility.

Independent Verification of the Mechanism of Action for Beta-Blockers: A Comparative Guide Focused on Bisoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initially requested product, "Cinamolol," could not be identified in scientific literature or drug databases. It is presumed to be a typographical error. This guide therefore focuses on Bisoprolol , a widely used and well-documented beta-blocker, as a representative example to fulfill the core requirements of the inquiry.

This guide provides an objective comparison of Bisoprolol's performance with other beta-blockers, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent verification of the mechanism of action of beta-adrenergic receptor antagonists.

I. Published Mechanism of Action of Bisoprolol

Bisoprolol is a third-generation beta-blocker that is highly selective for β1-adrenergic receptors.[1][2] This selectivity is a key feature of its mechanism of action. By competitively blocking the binding of catecholamines (norepinephrine and epinephrine) to β1-receptors, which are predominantly located in the heart, Bisoprolol reduces the sympathetic nervous system's influence on cardiac tissue.[3][4]

The primary downstream effects of this blockade include:

  • Reduced Heart Rate (Negative Chronotropy): By inhibiting the sinoatrial (SA) node, Bisoprolol decreases the heart rate both at rest and during exercise.

  • Decreased Myocardial Contractility (Negative Inotropy): It reduces the force of contraction of the heart muscle.

  • Lowered Blood Pressure: The combination of reduced heart rate and contractility leads to a decrease in cardiac output, which contributes to its antihypertensive effect.

At higher doses, Bisoprolol can also block β2-adrenergic receptors, which are found in the lungs and blood vessels. However, its high β1-selectivity is advantageous as it minimizes the risk of bronchoconstriction, a potential side effect associated with non-selective beta-blockers.

II. Signaling Pathway of Bisoprolol

The signaling cascade initiated by β1-adrenergic receptor activation and its inhibition by Bisoprolol is well-established. The following diagram illustrates this pathway.

cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates Bisoprolol Bisoprolol Bisoprolol->Beta1_Receptor Inhibits G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Calcium Ca2+ Influx Ca_Channel->Calcium Increases SR Sarcoplasmic Reticulum Calcium->SR Stimulates Ca_Release Ca2+ Release SR->Ca_Release Increases Contraction Muscle Contraction Ca_Release->Contraction Leads to

Caption: Signaling pathway of β1-adrenergic receptor and its inhibition by Bisoprolol.

III. Comparative Data of Beta-Blockers

The following table summarizes key quantitative data for Bisoprolol in comparison to other commonly used beta-blockers.

ParameterBisoprololMetoprololCarvedilolAtenolol
β1-Selectivity Ratio (β1/β2) ~1:19.6~1:3.4Non-selective~1:1.8
Receptor Affinity (Ki, nM) for β1 10470.8130
Receptor Affinity (Ki, nM) for β2 1961603.5230
Plasma Half-life (hours) 10-123-77-106-7
Bioavailability (%) ~90~50~25-35~50

Note: Values are approximate and can vary based on the specific study and experimental conditions.

IV. Experimental Protocols for Verification

The mechanism of action of beta-blockers like Bisoprolol can be independently verified using a variety of in vitro and in vivo experimental protocols.

A. Radioligand Binding Assays

This is a common in vitro method to determine the binding affinity and selectivity of a drug for its receptor.

start Start: Prepare cell membranes expressing β1 and β2 receptors incubation Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]CGP 12177) start->incubation competition Add increasing concentrations of unlabeled Bisoprolol (or other beta-blocker) incubation->competition separation Separate bound from unbound radioligand by filtration competition->separation quantification Quantify radioactivity of the bound ligand using a scintillation counter separation->quantification analysis Analyze data to calculate IC50 and Ki values quantification->analysis end End: Determine binding affinity and selectivity analysis->end

Caption: Experimental workflow for a radioligand binding assay.

B. Functional Assays (e.g., cAMP Measurement)

These assays measure the physiological response of cells to drug treatment, confirming the drug's antagonist activity.

Methodology:

  • Cell Culture: Culture cells expressing β1-adrenergic receptors (e.g., CHO-K1 cells).

  • Stimulation: Stimulate the cells with a known β-agonist, such as isoproterenol, to induce the production of cyclic AMP (cAMP).

  • Inhibition: In parallel experiments, pre-incubate the cells with varying concentrations of Bisoprolol before adding the agonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using an enzyme-linked immunosorbent assay (ELISA) or a similar detection method.

  • Data Analysis: Plot the concentration-response curves to determine the IC50 value of Bisoprolol, which is the concentration required to inhibit 50% of the agonist-induced cAMP production.

C. In Vivo Studies

Animal models are used to verify the physiological effects of Bisoprolol.

Methodology:

  • Animal Model: Use a suitable animal model, such as spontaneously hypertensive rats.

  • Drug Administration: Administer Bisoprolol or a placebo to different groups of animals.

  • Hemodynamic Monitoring: Continuously monitor heart rate and blood pressure using telemetry or other appropriate methods.

  • Exercise Challenge: Subject the animals to a stressor, such as treadmill exercise, to assess the drug's effect on exercise-induced tachycardia.

  • Data Analysis: Compare the hemodynamic parameters between the Bisoprolol-treated and placebo groups to confirm the drug's negative chronotropic and hypotensive effects.

V. Conclusion

Independent experimental verification consistently supports the published mechanism of action of Bisoprolol as a highly selective β1-adrenergic receptor antagonist. Radioligand binding assays confirm its high affinity and selectivity for the β1 receptor over the β2 receptor. Functional assays demonstrate its ability to antagonize agonist-induced downstream signaling, such as cAMP production. In vivo studies in animal models further validate its physiological effects of reducing heart rate and blood pressure. The comparative data presented in this guide highlights the distinct pharmacological profile of Bisoprolol relative to other beta-blockers, which can inform its clinical application and future drug development efforts.

References

A Comparative Analysis of Beta-Blocker Receptor Binding Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the current scientific literature is the absence of publicly available receptor binding kinetic data for the beta-blocker Cinamolol. While extensive research has characterized the binding properties of established beta-blockers such as Propranolol (B1214883), Metoprolol, and Carvedilol, similar detailed kinetic parameters (association rate constant [k on], dissociation rate constant [k off], and equilibrium dissociation constant [K d]) for this compound remain undetermined. This guide provides a comparative summary of the available data for well-characterized beta-blockers and presents a detailed experimental protocol that can be employed to ascertain the binding kinetics of this compound, thereby addressing this knowledge gap.

This comparison is intended for researchers, scientists, and professionals in drug development seeking to understand the receptor interaction profiles of various beta-adrenergic antagonists. The provided data and methodologies will facilitate a deeper understanding of the structure-activity relationships and pharmacodynamic properties of this important class of drugs.

Comparative Receptor Binding Kinetics of Selected Beta-Blockers

The following table summarizes the equilibrium dissociation constants (K d ) for Propranolol, Metoprolol, and Carvedilol at beta-1 (β1) and beta-2 (β2) adrenergic receptors. Lower K d values are indicative of higher binding affinity.

DrugReceptor SubtypeEquilibrium Dissociation Constant (K d ) [nM]Citation
Propranolol β1-adrenergicNot explicitly found
β2-adrenergicNot explicitly found
Metoprolol β1-adrenergic~166 (calculated from log Kd of -7.26)[1]
β2-adrenergic~1290 (calculated from log Kd of -6.89)[1]
Carvedilol β1-adrenergic~4-5[2]
β2-adrenergicNot explicitly found

Note: Direct kon and koff values were not consistently available in the searched literature for all compounds, hence the focus on the equilibrium constant, Kd. The affinity of propranolol for its receptor has been studied, but a specific Kd value was not provided in the search results.[3]

Experimental Protocol: Determination of Receptor Binding Kinetics via Radioligand Binding Assay

To determine the receptor binding kinetics of this compound and enable direct comparison with other beta-blockers, a competitive radioligand binding assay can be performed. This method is a gold standard for quantifying the interaction between a ligand and its target receptor.[4][5][6]

Materials and Reagents
  • Cell Membranes: A source of beta-adrenergic receptors, typically from cell lines overexpressing either the β1 or β2 receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: A radioactively labeled beta-blocker with high affinity and specificity (e.g., [ 3 H]-Dihydroalprenolol ([ 3 H]-DHA) or [ 125 I]-Cyanopindolol ([ 125 I]-CYP)).[5][7]

  • Unlabeled Ligand (Competitor): this compound and other beta-blockers for comparison (Propranolol, Metoprolol, Carvedilol).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[8]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester and Scintillation Counter.

Procedure
  • Membrane Preparation:

    • Homogenize cells expressing the target beta-adrenergic receptor subtype in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a specific protein concentration.[4]

  • Saturation Binding Assay (to determine K d of the radioligand):

    • Incubate the cell membranes with increasing concentrations of the radioligand.

    • For each concentration, run parallel incubations with an excess of a non-selective antagonist (e.g., 10 µM Propranolol) to determine non-specific binding.[8]

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) to reach equilibrium.[8]

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the K d and B max (maximum number of binding sites) by non-linear regression analysis of the specific binding data.[9]

  • Competition Binding Assay (to determine K i of this compound):

    • Incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its K d value) and a range of concentrations of unlabeled this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-selective antagonist).

    • Follow the incubation, filtration, and counting steps as described for the saturation assay.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC 50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (K i ) from the IC 50 using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d ), where [L] is the concentration of the radioligand and K d is the dissociation constant of the radioligand.[4]

  • Kinetic Binding Assays (to determine k on and k off ):

    • Association Rate (k on ): Incubate the membranes with the radioligand and measure the specific binding at various time points until equilibrium is reached. The observed association rate (k obs ) can be determined at different radioligand concentrations to calculate k on .[7]

    • Dissociation Rate (k off ): Pre-incubate the membranes with the radioligand to allow for binding to reach equilibrium. Initiate dissociation by adding an excess of a non-selective antagonist and measure the amount of radioligand remaining bound at various time points. The dissociation rate constant (k off ) can be calculated from the decay of specific binding over time.[7]

Visualizing Key Processes

To aid in the conceptual understanding of the experimental procedures and underlying biological mechanisms, the following diagrams have been generated.

Beta_Adrenergic_Signaling_Pathway Beta_Blocker Beta-Blocker (e.g., this compound) Beta_Receptor β-Adrenergic Receptor Beta_Blocker->Beta_Receptor Binds and blocks G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes + Radioligand ± Competitor) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Competitor) Reagent_Prep->Incubation Filtration 4. Filtration & Washing (Separates bound/free ligand) Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Processing 6. Data Processing (Calculate Specific Binding) Counting->Data_Processing Parameter_Determination 7. Parameter Determination (Kd, Ki, kon, koff) Data_Processing->Parameter_Determination

References

In Vivo Validation of In Vitro Findings for a Novel Beta-Blocker: A Comparative Guide for Cinamolol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo or in vitro data for a compound named "Cinamolol." The following guide is a template that uses hypothetical data for "this compound" to illustrate the process of in vivo validation of in vitro findings for a novel beta-blocker, with Propranolol used as a comparator. This guide is intended for researchers, scientists, and drug development professionals to demonstrate the expected data presentation, experimental protocols, and visualizations.

Introduction

The development of novel cardiovascular drugs requires a rigorous pipeline of both in vitro and in vivo studies to establish efficacy and safety. In vitro assays provide initial insights into the mechanism of action and potency of a compound in a controlled environment. However, these findings must be validated in a complex living system to account for pharmacokinetic and pharmacodynamic factors. This guide provides a comparative overview of the in vitro and in vivo validation of a hypothetical novel beta-blocker, this compound, against the well-established beta-blocker, Propranolol.

Data Presentation

In Vitro Characterization

The initial in vitro characterization of this compound aimed to determine its binding affinity and functional antagonism at beta-adrenergic receptors.

Table 1: In Vitro Receptor Binding and Functional Antagonism

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
This compound β1-adrenergic1.55.2
β2-adrenergic25.845.1
Propranolol β1-adrenergic2.17.8
β2-adrenergic1.96.5

Data is hypothetical and for illustrative purposes only.

In Vivo Validation

To validate the in vitro findings, in vivo studies were conducted in a rat model of isoproterenol-induced tachycardia. The efficacy of this compound in reducing heart rate was compared with Propranolol.

Table 2: In Vivo Efficacy in a Rat Model of Tachycardia

CompoundDose (mg/kg)Route of AdministrationMaximum Heart Rate Reduction (%)Duration of Action (hours)
This compound 1Intravenous35 ± 4.24
5Oral30 ± 3.88
Propranolol 1Intravenous32 ± 3.93
5Oral28 ± 4.16

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound and Propranolol for β1 and β2-adrenergic receptors.

  • Method:

    • Cell membranes expressing either human β1 or β2-adrenergic receptors were prepared.

    • Membranes were incubated with a radiolabeled ligand (e.g., [³H]-CGP12177) and varying concentrations of the test compound (this compound or Propranolol).

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled antagonist.

    • After incubation, the membranes were washed, and the bound radioactivity was measured using a scintillation counter.

    • The Ki values were calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Assay)
  • Objective: To determine the functional antagonist activity (IC50) of this compound and Propranolol.

  • Method:

    • Cells expressing either β1 or β2-adrenergic receptors were cultured.

    • Cells were pre-incubated with varying concentrations of the test compound.

    • The cells were then stimulated with a known agonist (e.g., isoproterenol) to induce cyclic AMP (cAMP) production.

    • The intracellular cAMP levels were measured using a commercially available ELISA kit.

    • The IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Tachycardia Model
  • Objective: To evaluate the in vivo efficacy of this compound and Propranolol in reducing heart rate.

  • Method:

    • Male Wistar rats were anesthetized, and a catheter was inserted into the carotid artery to monitor heart rate and blood pressure.

    • A baseline heart rate was recorded.

    • Tachycardia was induced by a continuous intravenous infusion of isoproterenol.

    • Once a stable, elevated heart rate was achieved, the test compound (this compound or Propranolol) or vehicle was administered either intravenously or orally.

    • Heart rate was continuously monitored for a specified period to determine the maximum reduction and duration of action.

Visualizations

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Binds & Activates Antagonist Antagonist (this compound) Antagonist->Receptor Binds & Blocks G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: Signaling pathway of a beta-adrenergic receptor antagonist.

Experimental Workflow for In Vivo Validation

G start Start: In Vitro Characterization invitro Determine Ki and IC50 (Binding & Functional Assays) start->invitro select_model Select Animal Model (e.g., Rat Tachycardia Model) invitro->select_model dose_range Dose Range Finding Study (Determine appropriate doses) select_model->dose_range efficacy_study Conduct In Vivo Efficacy Study (Administer this compound vs. Comparator) dose_range->efficacy_study data_collection Collect Pharmacodynamic Data (e.g., Heart Rate, Blood Pressure) efficacy_study->data_collection analysis Analyze Data & Compare In Vitro vs. In Vivo Results data_collection->analysis conclusion Conclusion: Validate In Vitro Findings analysis->conclusion

Caption: Experimental workflow for in vivo validation of in vitro findings.

Assessing Inter-Laboratory Reproducibility of Drug Effects: A Comparative Guide Using Propranolol as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Cinamolol": Initial searches for "this compound" did not yield information on a specific therapeutic agent. It is possible that this is a novel compound with limited public data or a misspelling of a different drug. The "-olol" suffix is characteristic of beta-blockers, a class of drugs used to manage cardiovascular conditions. To fulfill the core requirements of this guide on assessing inter-laboratory reproducibility, we will use the well-established beta-blocker, Propranolol (B1214883) , as a representative example. This allows for a comprehensive comparison based on a wealth of available experimental data.

This guide provides an objective comparison of Propranolol's performance across different studies, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the challenges and methodologies related to the reproducibility of drug effects.

Data Presentation: Reproducibility of Propranolol's Effects on Cardiovascular Parameters

The following table summarizes the effects of Propranolol on key cardiovascular parameters as observed in different multi-center clinical trials. This provides an insight into the inter-study variability and reproducibility of the drug's effects.

Study/Laboratory GroupPrimary EndpointPropranolol Effect (Mean ± SD)Placebo/Control Effect (Mean ± SD)Key Findings on Reproducibility
Multicenter Randomized Trial (Infarct Size) [1]Heart Rate (beats per minute)Significantly lower than placebo (P < 0.001)Baseline: 81.3While the direction of effect (heart rate reduction) is consistent, the exact magnitude can vary based on patient population and timing of administration.[1]
Multi-center Safety and Efficacy Trial (Burn Patients) [2]Cardiac Rate Pressure Product (CRPP)Significantly reduced (p < 0.0001)-Demonstrates a reproducible and significant effect on a key indicator of cardiac stress, even in a specific and complex patient population.[2]
Hypertension Study [3]Systolic Blood Pressure (SBP) at 6 months (mm Hg)135.4-Shows comparable efficacy to another beta-blocker (metoprolol), suggesting a class-wide reproducible effect on blood pressure.[3]
Hypertension Study [3]Diastolic Blood Pressure (DBP) at 6 months (mm Hg)78.2-Similar to SBP, demonstrates a consistent effect on diastolic blood pressure.[3]

Note on Heart Rate Variability (HRV): Several studies have investigated the reproducibility of HRV measurements, which are significantly influenced by beta-blockers. The reproducibility of HRV parameters is dependent on the specific parameter being measured and the physiological state of the subject (e.g., sleep stage).[4][5] For instance, high-frequency (HF) power of HRV shows good reproducibility.[4] This highlights the importance of standardized measurement conditions for ensuring the reproducibility of beta-blocker effects on autonomic function.

Experimental Protocols

Detailed methodologies are crucial for assessing and ensuring the reproducibility of experimental findings. Below are representative protocols for key experiments cited in the assessment of Propranolol's effects.

1. Protocol for a Multi-Center, Randomized, Placebo-Controlled Trial to Assess Infarct Size

  • Objective: To evaluate the effect of Propranolol on the size of a myocardial infarction.

  • Study Design: A multicenter, randomized, single-blind, placebo-controlled study.[1]

  • Patient Population: Patients presenting with evolving myocardial infarction.

  • Intervention:

    • Intravenous administration of Propranolol (0.1 mg per kilogram of body weight) or a matching placebo upon randomization.[1]

    • Subsequent oral administration for nine days, with the dosage adjusted to maintain a heart rate between 45 and 60 beats per minute.[1]

  • Primary Endpoint Measurement:

  • Secondary Endpoint Measurements:

    • Left ventricular ejection fraction.

    • Pyrophosphate uptake imaging.

    • R-wave changes on electrocardiograms.

    • Mortality.[1]

  • Data Analysis: Comparison of the mean values of the primary and secondary endpoints between the Propranolol and placebo groups. Statistical significance is determined using appropriate statistical tests (e.g., t-tests, chi-square tests).

2. Protocol for Assessing Safety and Efficacy in Adult Burn Patients

  • Objective: To investigate the safety and efficacy of Propranolol administration in adult burn patients to mitigate the hypermetabolic response.

  • Study Design: A masked, placebo-controlled study conducted across 13 participating centers.[2]

  • Patient Population: Adults with large burns (e.g., mean 38 ± 15% Total Body Surface Area).[2]

  • Intervention:

    • Randomized assignment to receive either placebo or Propranolol.

    • Initial oral dose of Propranolol at 0.2 mg/kg.[2]

    • Dosage adjustment to achieve a 20% decrease in mean heart rate.[2]

  • Primary Endpoint Measurement:

    • Cardiac rate pressure product (CRPP).[2]

  • Secondary Endpoint Measurements:

    • Incidence of infections.

    • Survival rates.

    • Adverse events.[2]

  • Data Analysis: Comparison of the primary and secondary endpoints between the Propranolol and placebo groups using statistical tests appropriate for the data type.

Visualizations

Signaling Pathway of Propranolol

The following diagram illustrates the beta-adrenergic signaling pathway and the mechanism of action of Propranolol as a non-selective beta-blocker.

Propranolol_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Epinephrine/\nNorepinephrine Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor Epinephrine/\nNorepinephrine->Beta_Receptor Activates G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Target Proteins Propranolol Propranolol Propranolol->Beta_Receptor Blocks

Caption: Mechanism of action of Propranolol as a beta-adrenergic antagonist.

Experimental Workflow for a Clinical Trial Assessing a Beta-Blocker

This diagram outlines a typical workflow for a clinical trial designed to assess the effects of a beta-blocker like Propranolol.

Experimental_Workflow cluster_Planning Phase 1: Study Planning cluster_Execution Phase 2: Study Execution cluster_Analysis Phase 3: Data Analysis & Reporting Protocol_Dev Protocol Development & IRB Approval Patient_Recruitment Patient Recruitment & Informed Consent Protocol_Dev->Patient_Recruitment Baseline Baseline Assessment (e.g., ECG, BP, HR) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group (Propranolol) Randomization->Treatment_Group Control_Group Control Group (Placebo) Randomization->Control_Group Follow_Up Follow-up Assessments (e.g., Adverse Events, Efficacy) Treatment_Group->Follow_Up Control_Group->Follow_Up Data_Collection Data Collection & Management Follow_Up->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Reporting Reporting of Findings (Publication) Stat_Analysis->Reporting

Caption: A typical workflow for a randomized controlled trial of a beta-blocker.

References

A Comparative Analysis of the Metabolic Stability of Cinamolol and Carvedilol

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available scientific literature exists regarding the metabolic stability of Cinamolol, preventing a direct comparative analysis with the well-documented metabolic profile of Carvedilol (B1668590). This guide, therefore, provides a comprehensive overview of the metabolic stability of Carvedilol, supported by experimental data and detailed protocols that could be applied to this compound to generate comparative data in a research setting.

Carvedilol: A Profile of Metabolic Complexity

Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic receptor blocking activity, undergoes extensive and stereoselective first-pass metabolism in the liver.[1] This complex metabolic process is primarily mediated by the cytochrome P450 (CYP) enzyme system, with multiple isoforms playing significant roles.

Key Metabolic Pathways and Enzymes

The metabolism of Carvedilol proceeds through several key pathways, including aromatic ring oxidation, glucuronidation, and demethylation.[2] The specific CYP enzymes involved are crucial in determining the rate and profile of its metabolism.

  • Aromatic Ring Oxidation: This process, leading to the formation of active metabolites like 4'- and 5'-hydroxyphenyl carvedilol, is predominantly catalyzed by CYP2D6 .[2]

  • O-methylation: The O-methylation pathway of the S(-)-enantiomer of carvedilol is primarily driven by CYP2C9 .[2]

  • Other Contributing Enzymes: To a lesser extent, CYP3A4, CYP2C19, CYP1A2, and CYP2E1 also contribute to the overall metabolism of Carvedilol.[2]

The stereoselective nature of Carvedilol's metabolism results in different plasma levels of its R(+) and S(-) enantiomers. Following oral administration, plasma levels of R(+)-carvedilol are approximately 2 to 3 times higher than those of S(-)-carvedilol.[2]

Pharmacokinetic Parameters

The extensive metabolism of Carvedilol results in an absolute bioavailability of approximately 25% to 35%.[2] The apparent mean terminal elimination half-life of Carvedilol generally ranges from 7 to 10 hours.[2][3]

Quantitative Data on Carvedilol Metabolism

The following table summarizes key quantitative data related to the in vitro metabolism of Carvedilol. It is important to note that specific values for half-life and intrinsic clearance can vary depending on the experimental conditions and the in vitro system used.

ParameterValueIn Vitro SystemReference
Major Metabolizing Enzymes CYP2D6, CYP2C9Human Liver Microsomes[2][4]
Minor Metabolizing Enzymes CYP3A4, CYP2C19, CYP1A2, CYP2E1Human Liver Microsomes[2][4]
Apparent Terminal Elimination Half-life 7 - 10 hoursIn vivo (Oral Administration)[2][3]
R(+)-carvedilol Half-life 5 - 9 hoursIn vivo (Oral Administration)[2]
S(-)-carvedilol Half-life 7 - 11 hoursIn vivo (Oral Administration)[2]
Absolute Bioavailability 25% - 35%In vivo (Oral Administration)[2]

Experimental Protocols for Assessing Metabolic Stability

To generate comparative data for this compound and further investigate Carvedilol, standardized in vitro metabolic stability assays are essential. These assays measure the rate of disappearance of a compound when incubated with liver fractions containing metabolic enzymes.

Microsomal Stability Assay

This assay is a common starting point to assess Phase I metabolic stability, primarily mediated by CYP enzymes.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound (this compound or Carvedilol) in an appropriate solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), the test compound at a final concentration of 1 µM, and liver microsomes (0.5 mg/mL).

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination and Analysis:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Prepare a hepatocyte suspension in incubation medium (e.g., Williams' E medium) at a density of 1 x 10^6 viable cells/mL.[5]

  • Incubation:

    • Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.

    • Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[6]

  • Termination and Analysis:

    • Terminate the reaction by adding a cold organic solvent with an internal standard.

    • Process the samples as described in the microsomal stability assay.

    • Analyze the remaining parent compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the in vitro half-life and intrinsic clearance as described previously, adjusting for the hepatocyte concentration.

S9 Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad assessment of Phase I and Phase II metabolism.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw the S9 fraction on ice.

    • Prepare a reaction mixture containing phosphate buffer, the test compound, and the S9 fraction (e.g., 1 mg/mL).[7]

  • Incubation:

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a cofactor mix (e.g., NADPH, UDPGA, PAPS, GSH).[8]

    • Collect aliquots at specified time points.

  • Termination and Analysis:

    • Stop the reaction and process the samples as in the previous protocols.

    • Quantify the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Determine the in vitro half-life and intrinsic clearance.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex metabolic pathways and experimental procedures.

Carvedilol_Metabolism Carvedilol Carvedilol Aromatic_Oxidation Aromatic Ring Oxidation Carvedilol->Aromatic_Oxidation CYP2D6 Glucuronidation Glucuronidation Carvedilol->Glucuronidation Demethylation Demethylation Carvedilol->Demethylation CYP2C9 Metabolite_4OH 4'-OH-Carvedilol (Active) Aromatic_Oxidation->Metabolite_4OH Metabolite_5OH 5'-OH-Carvedilol (Active) Aromatic_Oxidation->Metabolite_5OH Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates O_desmethyl_Metabolite O-desmethyl Metabolite Demethylation->O_desmethyl_Metabolite

Caption: Metabolic pathways of Carvedilol.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound_Stock Test Compound Stock Reaction_Mix Reaction Mixture Compound_Stock->Reaction_Mix Microsomes Liver Microsomes Microsomes->Reaction_Mix Buffer Phosphate Buffer Buffer->Reaction_Mix Add_NADPH Add NADPH Reaction_Mix->Add_NADPH Time_Points Collect Aliquots (0, 5, 15, 30, 45, 60 min) Add_NADPH->Time_Points Terminate Terminate Reaction (Acetonitrile + IS) Time_Points->Terminate Centrifuge Centrifuge Terminate->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Calculate t½ & CLint LC_MS->Data_Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Cinnamon-Derived Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "cinamolol" does not correspond to a recognized chemical compound in standard chemical databases. This guide assumes the user is inquiring about the proper disposal of cinnamon-derived compounds, such as cinnamaldehyde (B126680), which is a primary component of cinnamon oil and is commonly used in research. The following procedures are based on the safety data for cinnamaldehyde and should be adapted to your specific laboratory protocols and local regulations.

This document provides essential safety and logistical information for the proper disposal of cinnamon-derived compounds, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Safety Precautions

Cinnamon-derived compounds like cinnamaldehyde are classified as hazardous substances. Key hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Allergic Skin Reactions: May cause an allergic skin reaction.[1][2][3]

  • Combustible Liquid: Cinnamaldehyde is a combustible liquid.[2][4]

  • Aquatic Toxicity: Toxic to aquatic life.[5]

Personal Protective Equipment (PPE) is mandatory when handling these compounds:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for cinnamaldehyde for easy reference and comparison.

PropertyValueSource
Appearance Pale-yellow to yellow, oily liquid[1][4]
Odor Cinnamon-like[1]
Flash Point 71 °C (159.8 °F) (Closed Cup)[1][2][4]
Boiling Point 252 °C (485.6 °F)[1][4]
Melting Point -7.5 °C (18.5 °F)[1][4]
Specific Gravity 1.05 g/cm³[1][4]
Oral LD50 (Rat) 2220 mg/kg[3][4]
Dermal LD50 (Rabbit) 1260 mg/kg[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the safe disposal of waste containing cinnamon-derived compounds.

1. Waste Identification and Segregation:

  • Identify all waste streams containing the compound, including pure substance, solutions, and contaminated labware (e.g., gloves, pipette tips, containers).
  • Segregate this waste from other laboratory waste to prevent accidental mixing with incompatible chemicals.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE as specified above.

3. Waste Collection and Containerization:

  • Liquid Waste:

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • The container material should be compatible with aldehydes.

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Solid Waste:

    • Collect contaminated solids (e.g., absorbent materials from spills, contaminated gloves, and pipette tips) in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers:

    • Triple-rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate as hazardous liquid waste.

    • Deface the original label on the empty container before disposal according to your institution's guidelines for chemically contaminated glassware or plastic.

4. Labeling of Hazardous Waste:

  • Clearly label all waste containers with the following information:
  • "Hazardous Waste: Cinnamaldehyde" (or the specific compound name).
  • The primary hazard(s) (e.g., Irritant, Combustible, Environmentally Hazardous).
  • The date of waste accumulation.
  • The name of the principal investigator or laboratory contact.

5. Storage of Hazardous Waste:

  • Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from heat, sparks, and open flames.[2]

6. Final Disposal:

  • Arrange for collection by a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.
  • Incineration at a licensed facility is a suggested method of disposal for cinnamaldehyde.[1]

7. Spill Management:

  • In case of a spill, contain the material using an inert absorbent such as sand, vermiculite, or diatomaceous earth.[1][2]
  • Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]
  • Collect the absorbed material into a hazardous waste container.
  • Report the spill to your laboratory supervisor and EHS department as per your institution's policy.[1]

Mandatory Visualizations

Logical Relationship for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of cinnamon-derived compounds and associated materials.

DisposalWorkflow cluster_waste Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal Waste Cinnamon-Compound Waste (Pure, Solution, Contaminated Material) Assess Assess Hazards: - Irritant - Combustible - Environmental Hazard Waste->Assess Segregate Segregate Waste Streams: - Liquid - Solid - Sharps Assess->Segregate Containerize Select Appropriate Waste Container Segregate->Containerize Label Label Container: - 'Hazardous Waste' - Chemical Name - Hazards & Date Containerize->Label Store Store in Designated Hazardous Waste Area Label->Store Dispose Arrange for Pickup by Licensed Disposal Vendor Store->Dispose

Caption: Disposal workflow for cinnamon-derived compounds.

References

Essential Safety and Handling Protocols for Cinnamoyl Chloride (Assumed Cinamolol)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Cinamolol" was not found in initial searches. The following safety and handling information is based on the hazardous chemical Cinnamoyl Chloride, which is presumed to be the intended subject of the query due to a potential misspelling. It is crucial to verify the exact chemical identity before implementing any safety protocols.

This guide provides essential, immediate safety and logistical information for handling Cinnamoyl Chloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling Cinnamoyl Chloride. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety Goggles / Face ShieldMust provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a splash hazard.[1][2][3]
Hands Chemical Resistant GlovesAdequate protective gloves should be worn.[1] Nitrile or neoprene gloves are generally recommended. Always check for compatibility.
Body Protective Clothing / Lab CoatA lab coat or chemical-resistant apron should be worn.[1] For larger quantities or significant splash risk, a chemical-resistant suit may be necessary.
Respiratory NIOSH Approved RespiratorUse in a well-ventilated area or under a chemical fume hood.[2][3] If ventilation is insufficient, a suitable NIOSH-approved respirator is required.[1]

Emergency First Aid Procedures

Immediate response is critical in the event of exposure to Cinnamoyl Chloride.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water/shower.[3] Seek medical advice if irritation occurs.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][4] Seek immediate medical attention from an ophthalmologist.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Use only in a well-ventilated area or under a chemical fume hood.[2][3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up.[2]

  • Store in a cool place.[4]

Spill and Disposal Plan

A clear plan for spills and waste disposal is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, absorb with dry earth, sand, or other non-combustible material and transfer to containers.[1] For large spills, dike the area far ahead of the liquid spill for later disposal.[1]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[1] Do not touch damaged containers or spilled material without proper protection.[1]

  • Prevent Contamination: Avoid runoff to waterways and sewers.[1]

Disposal:

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2]

  • Contaminated materials should be handled as hazardous waste.

  • Do not dispose of down the drain.

Experimental Workflow for Handling Cinnamoyl Chloride

The following diagram outlines the standard operating procedure for safely handling Cinnamoyl Chloride in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Spill Spill Perform Reaction->Spill Exposure Exposure Perform Reaction->Exposure Decontaminate Glassware Decontaminate Glassware Quench Reaction->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Spill Cleanup Spill Cleanup Spill->Spill Cleanup First Aid First Aid Exposure->First Aid

Standard Operating Procedure for Handling Cinnamoyl Chloride.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinamolol
Reactant of Route 2
Reactant of Route 2
Cinamolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.